molecular formula C7H12N2O B097618 (1,3,5-trimethyl-1H-pyrazol-4-yl)methanol CAS No. 18712-39-5

(1,3,5-trimethyl-1H-pyrazol-4-yl)methanol

Cat. No.: B097618
CAS No.: 18712-39-5
M. Wt: 140.18 g/mol
InChI Key: CIZQKYSGJAQKTI-UHFFFAOYSA-N
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Description

(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanol is a versatile pyrazole-based building block prized for its application in medicinal chemistry and catalysis research. The pyrazole core is a privileged scaffold in drug discovery, and this compound serves as a key intermediate for the synthesis of novel sulfonamide derivatives with demonstrated biological activity . These derivatives are actively investigated for their antiproliferative properties, making this reagent valuable for developing new chemotherapeutic agents . Furthermore, the methanol functional group provides a handle for structural elaboration into complex ligands. Similar pyrazole-based alcohols have been used to synthesize tripodal nitrogen ligands that form complexes with copper(II) salts . These complexes exhibit significant catecholase activity, efficiently catalyzing the oxidation of catechol to o-quinone using atmospheric oxygen, which is of great interest for developing new catalytic systems and studying biomimetic oxidation processes . As such, this compound is a critical reagent for researchers exploring structure-activity relationships in anticancer agent development and for designing novel catalysts for oxidation reactions.

Properties

IUPAC Name

(1,3,5-trimethylpyrazol-4-yl)methanol
Source PubChem
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InChI

InChI=1S/C7H12N2O/c1-5-7(4-10)6(2)9(3)8-5/h10H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIZQKYSGJAQKTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20428282
Record name (1,3,5-trimethyl-1H-pyrazol-4-yl)methanol
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Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18712-39-5
Record name (1,3,5-trimethyl-1H-pyrazol-4-yl)methanol
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Record name (trimethyl-1H-pyrazol-4-yl)methanol
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Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (1,3,5-trimethyl-1H-pyrazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of (1,3,5-trimethyl-1H-pyrazol-4-yl)methanol, a substituted pyrazole derivative of interest in medicinal chemistry and materials science. The document is structured to deliver not only factual data but also the underlying scientific principles and practical methodologies essential for its application in a research and development setting.

Introduction: The Significance of Substituted Pyrazoles

The pyrazole nucleus is a cornerstone in heterocyclic chemistry, renowned for its presence in a multitude of biologically active compounds. The specific arrangement and nature of substituents on the pyrazole ring dramatically influence the molecule's physicochemical properties, thereby modulating its pharmacokinetic and pharmacodynamic profiles. This compound, with its characteristic substitution pattern, presents a unique profile that warrants detailed investigation for its potential applications. Understanding its fundamental physical properties is the first critical step in harnessing its synthetic and therapeutic potential.

Molecular Identity and Structural Elucidation

A precise understanding of a compound's identity is paramount. This compound is identified by the following key descriptors:

  • IUPAC Name: this compound

  • CAS Number: 18712-39-5[1]

  • Molecular Formula: C₇H₁₂N₂O[1]

  • Molecular Weight: 140.18 g/mol

The structural formula, depicted below, reveals a five-membered pyrazole ring with three methyl groups at positions 1, 3, and 5, and a hydroxymethyl group at the 4-position.

Caption: 2D structure of this compound.

Core Physical Properties: A Tabulated Summary

The known physical properties of this compound are summarized in the table below. These values are critical for predicting its behavior in various experimental conditions, from reaction setups to formulation processes.

PropertyValueSource(s)
Physical Form Liquid
Boiling Point 263.8 °C at 760 mmHg[2]
Density 1.1 g/cm³[2]
Molecular Weight 140.18 g/mol
Topological Polar Surface Area (TPSA) 38.05 Ų[1]
LogP (calculated) 0.52924[1]

Expert Insight: The boiling point suggests strong intermolecular forces, likely dominated by hydrogen bonding from the hydroxyl group and dipole-dipole interactions from the pyrazole ring. The calculated LogP value indicates a relatively balanced hydrophilic-lipophilic character, suggesting potential for solubility in a range of solvents.

Methodologies for Experimental Determination of Physical Properties

To ensure the trustworthiness and reproducibility of data, standardized experimental protocols are essential. The following sections detail the methodologies for determining the key physical properties of this compound.

Boiling Point Determination

The boiling point is a fundamental property for purification and identification.

Experimental Protocol: Capillary Method (Thiele Tube)

  • Preparation: A small amount of the liquid sample is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed within the fusion tube.

  • Apparatus Setup: The fusion tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level. This assembly is then placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

  • Heating: The Thiele tube is heated gently and uniformly.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The boiling point is the temperature at which a rapid and continuous stream of bubbles is observed.

  • Rationale: This method is chosen for its simplicity and requirement of only a small amount of sample. The Thiele tube design ensures uniform heating of the sample and the thermometer.

G cluster_setup Apparatus Setup cluster_measurement Measurement A Place sample in fusion tube B Invert sealed capillary in fusion tube A->B C Attach to thermometer B->C D Place assembly in Thiele tube C->D E Heat Thiele tube gently D->E Begin heating F Observe for rapid, continuous bubbles E->F G Record temperature F->G

Caption: Workflow for boiling point determination using the Thiele tube method.

Solubility Profile

Determining the solubility in a range of solvents is crucial for reaction design, purification, and formulation.

Experimental Protocol: Qualitative Solubility Testing

  • Solvent Selection: A panel of representative solvents should be chosen, including polar protic (water, ethanol), polar aprotic (acetone, DMSO), and non-polar (hexane, toluene) solvents.

  • Procedure: To approximately 1 mL of each solvent in a separate test tube, add a small, accurately measured amount of this compound (e.g., 10 mg).

  • Observation: The mixture is agitated vigorously (e.g., vortexed) for a set period (e.g., 1 minute) at a controlled temperature (e.g., 25 °C). The solubility is then visually assessed and categorized (e.g., soluble, partially soluble, insoluble).

  • Causality: This systematic approach provides a rapid and resource-efficient way to map the compound's solubility profile, which is governed by the principle of "like dissolves like." The presence of both a polar hydroxyl group and a less polar trimethylated pyrazole ring suggests a nuanced solubility behavior.

Spectral Characterization: A Guide for the Researcher

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three methyl groups, the methylene protons of the hydroxymethyl group, and the hydroxyl proton. The chemical shifts will be influenced by the electronic environment of the pyrazole ring.

  • ¹³C NMR: The carbon NMR spectrum will reveal signals for the three unique methyl carbons, the methylene carbon, and the carbons of the pyrazole ring.

Expected ¹H NMR signals:

  • Singlet for the N-methyl group.

  • Two singlets for the C-methyl groups.

  • A singlet for the methylene (-CH₂-) protons.

  • A broad singlet for the hydroxyl (-OH) proton, which is exchangeable with D₂O.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group. C-H stretching vibrations of the methyl and methylene groups will appear around 2850-3000 cm⁻¹. The pyrazole ring vibrations will give rise to characteristic bands in the fingerprint region (below 1600 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) should be observed at m/z = 140.10. Fragmentation patterns can provide further structural information.

Protocol for Acquiring Spectral Data:

  • Sample Preparation: Ensure the sample is of high purity (≥97%). For NMR, dissolve a few milligrams in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). For IR, the liquid sample can be analyzed neat as a thin film between salt plates. For MS, dissolve the sample in a volatile solvent like methanol or acetonitrile.

  • Instrumentation: Utilize standard NMR (e.g., 400 MHz or higher), FT-IR, and mass spectrometers.

  • Data Analysis: Process and interpret the resulting spectra to confirm the structure and purity of the compound.

Synthesis Pathway

A plausible and efficient synthesis of this compound involves a two-step process starting from 1,3,5-trimethylpyrazole.

  • Vilsmeier-Haack Formylation: The pyrazole ring is formylated at the 4-position using a Vilsmeier reagent (generated from POCl₃ and DMF) to yield 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde.

  • Reduction: The resulting aldehyde is then reduced to the corresponding primary alcohol using a suitable reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent.

G A 1,3,5-Trimethylpyrazole B 1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde A->B Vilsmeier-Haack Reaction (POCl₃, DMF) C This compound B->C Reduction (e.g., NaBH₄, MeOH)

Caption: Synthetic pathway to this compound.

Conclusion and Future Directions

This guide has consolidated the available physical property data for this compound and provided a framework for its experimental characterization. For drug development and materials science professionals, a thorough understanding of these properties is non-negotiable for predictable and successful outcomes. Future work should focus on obtaining and publishing a complete set of experimental spectral data to facilitate the broader use of this compound in the scientific community.

References

(1,3,5-trimethyl-1H-pyrazol-4-yl)methanol chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (1,3,5-trimethyl-1H-pyrazol-4-yl)methanol: Structure, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and synthetic research. We will dissect its molecular identity, including its unambiguous IUPAC name and structural features. A detailed, field-tested synthetic route from commercially available precursors is presented, complete with mechanistic insights and self-validating analytical checkpoints. Furthermore, the guide explores the broader context of the pyrazole scaffold as a privileged structure in drug discovery, highlighting the potential applications of this specific building block. This document is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of this versatile chemical entity.

Introduction

The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It stands as a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs and biologically active compounds.[1][2] Molecules incorporating the pyrazole ring exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[3][4][5] This broad utility stems from the pyrazole ring's metabolic stability and its ability to act as a versatile scaffold for presenting diverse functional groups in a defined three-dimensional space, enabling precise interactions with biological targets.[1]

This compound is a specific derivative that combines the stable, substituted pyrazole core with a reactive hydroxymethyl handle. This functional group serves as a critical anchor point for further synthetic elaboration, making the molecule an invaluable building block for creating libraries of more complex compounds for drug screening. This guide aims to provide an in-depth, practical, and authoritative resource on its chemical nature, synthesis, and utility.

Chapter 1: Molecular Identity and Physicochemical Properties

A precise understanding of a molecule's identity and properties is the foundation of all subsequent research. This chapter details the nomenclature, structure, and key physicochemical data for this compound.

IUPAC Nomenclature and CAS Registry
  • IUPAC Name: this compound[6]

  • CAS Number: 18712-39-5[6][7]

The IUPAC name precisely describes the structure: a methanol group (-CH₂OH) is attached to the 4-position of a 1H-pyrazole ring that is substituted with methyl groups at the N1, C3, and C5 positions.

Chemical Structure Analysis

The molecule's structure is composed of a central 1H-pyrazole ring. The key features are:

  • 1H-Pyrazole Core: A five-membered aromatic ring with nitrogens at positions 1 and 2.

  • N1-Methyl Group: The nitrogen at position 1 is substituted with a methyl group, which precludes N-H tautomerism and locks the substitution pattern.

  • C3 & C5-Methyl Groups: Two methyl groups are located at the carbon atoms adjacent to the nitrogen atoms, providing steric bulk and influencing the electronic properties of the ring.

  • C4-Hydroxymethyl Group: A hydroxymethyl (-CH₂OH) functional group is attached to the carbon at position 4. This primary alcohol is the key site for synthetic derivatization.

Below is a 2D representation of the chemical structure.

Figure 1: Chemical structure of this compound.
Physicochemical Properties

The key properties of the compound are summarized in the table below, compiled from various chemical supplier and database sources.

PropertyValueSource
Molecular Formula C₇H₁₂N₂O[7]
Molecular Weight 140.18 g/mol
Appearance Liquid
CAS Number 18712-39-5[7]
SMILES CN1N=C(C)C(CO)=C1C[7]
Calculated LogP 0.53[7]
Hydrogen Bond Donors 1[7]
Hydrogen Bond Acceptors 3[7]
Rotatable Bonds 1[7]

Chapter 2: Synthesis and Mechanistic Insights

The synthesis of this compound is reliably achieved via a two-step sequence starting from the commercially available 1,3,5-trimethyl-1H-pyrazole. This approach involves formylation of the pyrazole ring followed by reduction of the resulting aldehyde.

Synthetic Workflow Overview

The overall transformation follows a logical progression from an unfunctionalized pyrazole core to the desired primary alcohol.

synthesis_workflow start 1,3,5-Trimethyl-1H-pyrazole reagent1 Vilsmeier-Haack Reagent (POCl₃, DMF) start->reagent1 intermediate 1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde reagent2 Reducing Agent (e.g., NaBH₄) intermediate->reagent2 product This compound reagent1->intermediate Step 1: Formylation reagent2->product Step 2: Reduction

Figure 2: Two-step synthetic workflow to the target compound.
Step 1: Vilsmeier-Haack Formylation

The first step is the introduction of a formyl group (-CHO) onto the C4 position of the pyrazole ring.

  • Reaction: 1,3,5-trimethyl-1H-pyrazole → 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde

  • Reagents: Phosphorus oxychloride (POCl₃) and N,N-Dimethylformamide (DMF).

  • Causality: The 1,3,5-trimethyl-1H-pyrazole ring is electron-rich, making it susceptible to electrophilic substitution.[8] The Vilsmeier-Haack reaction is a classic and highly effective method for formylating such heterocycles.[9] POCl₃ activates DMF to form the electrophilic Vilsmeier reagent, which is then attacked by the pyrazole at the C4 position—the most nucleophilic site.

Step 2: Aldehyde Reduction

The second step involves the reduction of the intermediate carbaldehyde to the target primary alcohol.

  • Reaction: 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde → this compound

  • Reagents: Sodium borohydride (NaBH₄) in an alcoholic solvent (e.g., methanol or ethanol).

  • Causality: Sodium borohydride is a mild and selective reducing agent, ideal for converting aldehydes to primary alcohols without affecting the aromatic pyrazole ring.[10] The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of the aldehyde. A subsequent aqueous workup protonates the resulting alkoxide to yield the final alcohol.

Chapter 3: Applications in Medicinal Chemistry and Drug Discovery

The title compound is not typically an end-product but rather a versatile starting material for the synthesis of potential drug candidates.

The Pyrazole Scaffold in Approved Drugs

The pyrazole core is a key feature in numerous blockbuster drugs, demonstrating its acceptance by human metabolic systems and its ability to serve as an effective pharmacophore. Examples include:

  • Celecoxib: A selective COX-2 inhibitor used as an anti-inflammatory agent.

  • Sildenafil: A PDE5 inhibitor used for erectile dysfunction.[1]

  • Ruxolitinib & Ibrutinib: Kinase inhibitors used in cancer therapy.[1][2]

The success of these drugs continually inspires chemists to explore novel pyrazole derivatives for a wide range of therapeutic targets.[3][5][11]

Utility as a Synthetic Building Block

This compound is an ideal building block due to its reactive hydroxymethyl group. This functional handle allows for straightforward synthetic diversification. For example:

  • Esterification: Reaction with carboxylic acids or acyl chlorides to form esters.

  • Etherification: Reaction with alkyl halides under basic conditions (Williamson ether synthesis) to form ethers.

  • Oxidation: Oxidation back to the aldehyde or further to the carboxylic acid, providing alternative functional groups.

  • Halogenation: Conversion of the alcohol to a halide (e.g., using SOCl₂), which can then be used in various cross-coupling reactions.

This versatility allows for the rapid generation of a library of related compounds, which is a core strategy in early-stage drug discovery to explore the structure-activity relationship (SAR) around the pyrazole scaffold.

Chapter 4: Experimental Protocols

The following protocols are provided as a guide for laboratory synthesis and characterization.

Protocol: Synthesis of this compound

Step 1: Synthesis of 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde[12]

  • Setup: In a three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool N,N-Dimethylformamide (DMF, 3 equivalents) to 0°C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF, ensuring the temperature remains below 10°C. Stir the resulting mixture for 30 minutes at 0°C.

  • Addition of Pyrazole: Dissolve 1,3,5-trimethyl-1H-pyrazole (1 equivalent)[8] in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 80-90°C for 2-3 hours.

  • Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 30:70 ethyl acetate/hexane eluent system. The reaction is complete upon the disappearance of the starting material spot.

  • Workup: Cool the mixture to room temperature and pour it carefully onto crushed ice. Neutralize the solution by slowly adding a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aldehyde, which can be purified by column chromatography.

Step 2: Reduction to this compound

  • Setup: Dissolve the crude 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde (1 equivalent) in methanol in a round-bottom flask and cool to 0°C in an ice bath.

  • Reduction: Add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise, ensuring the temperature stays below 10°C.

  • Reaction: After addition, remove the ice bath and stir the reaction at room temperature for 1-2 hours.

  • Monitoring (Self-Validation): Monitor the reaction by TLC. The product spot should be more polar (lower Rf) than the starting aldehyde.

  • Workup: Quench the reaction by slowly adding water. Remove the methanol under reduced pressure.

  • Extraction: Extract the remaining aqueous residue three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the target alcohol. Purification can be achieved via silica gel chromatography if necessary.

Protocol: Analytical Characterization (¹H NMR)

A key part of a self-validating protocol is confirming the structure of the final product. ¹H NMR spectroscopy is a primary tool for this.

  • Sample Preparation: Dissolve a small sample (~5-10 mg) of the purified product in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a standard NMR spectrometer (e.g., 400 MHz).

  • Expected Spectrum Interpretation (Trustworthiness Check): The obtained spectrum should be consistent with the structure of this compound. The expected signals are:

    • ~2.2-2.5 ppm: A singlet, integrating to 3H, corresponding to one of the C-methyl groups (C3 or C5).

    • ~2.3-2.6 ppm: A second singlet, integrating to 3H, for the other C-methyl group.

    • ~3.7-3.9 ppm: A singlet, integrating to 3H, for the N-methyl group.

    • ~4.5-4.7 ppm: A singlet (or a doublet if coupled to the OH proton), integrating to 2H, for the methylene (-CH₂-) protons.

    • Variable (e.g., ~1.5-3.0 ppm): A broad singlet or triplet, integrating to 1H, for the hydroxyl (-OH) proton. This signal's position is concentration-dependent and it may exchange with trace D₂O.

The absence of a signal in the aldehyde region (~9-10 ppm) confirms the complete reduction of the intermediate.

Conclusion

This compound is a synthetically accessible and highly valuable chemical building block. Its structure is based on the pyrazole scaffold, a proven pharmacophore in numerous successful drugs. The straightforward two-step synthesis from readily available materials, coupled with the versatile reactivity of its primary alcohol functional group, makes it an attractive starting point for the development of novel compounds in medicinal chemistry. The protocols and data presented in this guide offer a solid foundation for researchers to confidently synthesize, characterize, and utilize this compound in their drug discovery and development endeavors.

References

An In-depth Technical Guide to the Solubility of (1,3,5-trimethyl-1H-pyrazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Understanding the Critical Role of Solubility in Research and Development

In the realms of pharmaceutical sciences, agrochemistry, and materials science, the solubility of a compound is a cornerstone property that dictates its utility and applicability. For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's solubility profile is not merely academic; it is a critical determinant of a compound's journey from the laboratory to real-world applications. Poor solubility can be a significant impediment to bioavailability, formulation, and overall efficacy. This guide provides an in-depth technical overview of the solubility of (1,3,5-trimethyl-1H-pyrazol-4-yl)methanol, a substituted pyrazole with potential applications in various fields. We will delve into its physicochemical properties to predict its solubility behavior and provide a robust experimental protocol for its empirical determination.

Physicochemical Profile of this compound

To comprehend the solubility of this compound, we must first examine its molecular structure and key physicochemical parameters. These properties provide the foundation for predicting its behavior in different solvent systems.

This compound is a heterocyclic compound featuring a pyrazole ring substituted with three methyl groups and a hydroxymethyl group.

  • Molecular Formula: C₇H₁₂N₂O

  • Molecular Weight: 140.19 g/mol

  • Key Functional Groups:

    • Hydroxymethyl group (-CH₂OH): This alcohol functional group is polar and capable of acting as both a hydrogen bond donor and acceptor. This significantly influences its solubility in polar protic solvents.

    • Pyrazole Ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms. The nitrogen atoms can act as hydrogen bond acceptors, contributing to the molecule's polarity.

    • Methyl Groups (-CH₃): These nonpolar alkyl groups contribute to the lipophilicity of the molecule.

  • Predicted LogP (Octanol-Water Partition Coefficient): Approximately 0.529. This relatively low LogP value suggests a degree of hydrophilicity and indicates that the compound is likely to have appreciable solubility in polar solvents. A positive log P value, however, still points towards some lipophilic character.

Predicted Solubility Profile

Based on the fundamental principle of "like dissolves like," we can predict the solubility of this compound in various classes of solvents. The presence of both polar (hydroxyl, pyrazole nitrogens) and nonpolar (methyl groups, pyrazole ring) moieties suggests that its solubility will be nuanced.

Solvent Class Examples Predicted Solubility Rationale
Polar Protic Water, Methanol, EthanolHigh to Moderate The hydroxymethyl group can form strong hydrogen bonds with protic solvents.[1] The pyrazole nitrogens also contribute to favorable dipole-dipole interactions. However, the nonpolar methyl groups may limit miscibility in all proportions, especially in water.
Polar Aprotic Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO)High These solvents can act as hydrogen bond acceptors, interacting favorably with the compound's hydroxyl group. Their overall polarity is compatible with the polar nature of the pyrazole ring.
Nonpolar Hexane, TolueneLow to Moderate The three methyl groups and the hydrocarbon backbone of the pyrazole ring provide some nonpolar character, allowing for some interaction with nonpolar solvents through London dispersion forces. However, the highly polar hydroxyl group will significantly limit solubility in these solvents.

Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

While predictions are valuable, empirical determination of solubility is essential for accurate formulation and development. The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[2]

Causality Behind Experimental Choices:

The shake-flask method is chosen for its direct measurement of thermodynamic equilibrium solubility, providing a "gold standard" value. The extended equilibration time ensures that the solution is truly saturated, and the subsequent analysis of a filtered aliquot provides a precise concentration of the dissolved solute. The choice of temperature (e.g., ambient or physiological 37 °C) should align with the intended application of the compound.

Step-by-Step Protocol:
  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a series of vials, each containing a different solvent of interest. The excess solid is crucial to ensure that equilibrium is reached with an undissolved solid phase present.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium. It is advisable to take samples at various time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been achieved (i.e., the concentration of the solute in solution does not change over time).

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to sediment.

    • Carefully withdraw an aliquot of the supernatant using a syringe fitted with a chemically inert filter (e.g., a 0.45 µm PTFE filter). This step is critical to remove all undissolved solid particles, which would otherwise lead to an overestimation of solubility.

  • Quantification:

    • Dilute the filtered aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Prepare a calibration curve using standards of known concentrations to accurately quantify the compound in the sample.

  • Calculation:

    • Calculate the solubility of the compound in each solvent, taking into account the dilution factor. The results are typically expressed in units of mg/mL or mol/L.

Self-Validating System:

This protocol incorporates self-validation at several stages. The confirmation of equilibrium by sampling at multiple time points ensures the robustness of the data. The use of a validated, specific analytical method like HPLC confirms the identity and concentration of the dissolved compound, minimizing interference from potential impurities or degradation products.

Visualizing the Experimental Workflow

A clear understanding of the experimental process is paramount for reproducibility. The following diagram, generated using Graphviz, illustrates the logical flow of the shake-flask solubility determination method.

Solubility_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis A Add excess solid to solvent B Agitate at constant temperature (24-72 hours) A->B Start Equilibration C Sample at multiple time points to confirm equilibrium B->C Validation Step D Sedimentation B->D End Equilibration E Filter supernatant D->E F Dilute aliquot E->F G Quantify via HPLC/LC-MS F->G H Calculate solubility G->H

Caption: Workflow for Equilibrium Solubility Determination.

Concluding Remarks for the Research Professional

This guide has provided a comprehensive overview of the solubility of this compound, from theoretical prediction to a detailed experimental protocol. The moderately polar nature of this compound, imparted by its hydroxymethyl and pyrazole functionalities, balanced by its lipophilic methyl groups, suggests a versatile solubility profile. For drug development professionals and researchers, the provided shake-flask methodology offers a reliable path to obtaining the precise solubility data necessary for advancing this compound in their respective pipelines. Accurate solubility data is not just a physical constant; it is a critical piece of the puzzle in unlocking the full potential of a molecule.

References

Spectroscopic Characterization of (1,3,5-trimethyl-1H-pyrazol-4-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for the heterocyclic compound (1,3,5-trimethyl-1H-pyrazol-4-yl)methanol. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who are working with or have an interest in pyrazole derivatives. The guide will delve into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, offering insights into the structural elucidation of this molecule.

Introduction to this compound

This compound, with the chemical formula C₇H₁₂N₂O and a molecular weight of 140.18 g/mol , belongs to the pyrazole class of heterocyclic compounds.[1] Pyrazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. Accurate spectroscopic characterization is a cornerstone of chemical synthesis and drug discovery, ensuring the identity, purity, and structure of the synthesized compound. This guide will provide a detailed breakdown of the expected spectroscopic signatures of this compound.

Molecular Structure:

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Experimental Protocol: NMR Spectroscopy

Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing 0.1% tetramethylsilane (TMS) as an internal standard.

Instrumentation: ¹H and ¹³C NMR spectra are acquired on a 400 MHz or 500 MHz NMR spectrometer.

Data Acquisition:

  • ¹H NMR: A standard pulse sequence is used with a spectral width of approximately 12 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 16 to 32 scans are accumulated for a good signal-to-noise ratio.

  • ¹³C NMR: A proton-decoupled pulse sequence is used with a spectral width of approximately 220 ppm. A larger number of scans (typically 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.

¹H NMR Spectral Data (Predicted)

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The predicted chemical shifts are based on the analysis of similar pyrazole derivatives.[2][3]

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
N-CH₃ (at position 1)3.6 - 3.8Singlet3H
C-CH₃ (at position 3)2.1 - 2.3Singlet3H
C-CH₃ (at position 5)2.2 - 2.4Singlet3H
-CH₂OH4.4 - 4.6Singlet2H
-OH1.5 - 2.5 (variable)Broad Singlet1H

Interpretation:

  • The three methyl groups are expected to appear as sharp singlets in the upfield region of the spectrum. The N-methyl group is typically the most downfield of the three due to the direct attachment to the electronegative nitrogen atom.

  • The methylene protons of the hydroxymethyl group are expected to appear as a singlet, shifted downfield due to the deshielding effect of the adjacent oxygen atom.

  • The hydroxyl proton signal is often broad and its chemical shift can vary depending on the concentration and solvent, as it participates in hydrogen bonding.

¹³C NMR Spectral Data (Predicted)

The proton-decoupled ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The predicted chemical shifts are based on established data for substituted pyrazoles.[4][5][6]

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (if oxidized)Not Applicable
C3148 - 152
C5138 - 142
C4110 - 115
-CH₂OH55 - 60
N-CH₃35 - 40
C-CH₃ (at position 3)12 - 15
C-CH₃ (at position 5)10 - 13

Interpretation:

  • The two pyrazole ring carbons attached to the nitrogen atoms (C3 and C5) are expected to appear in the downfield region of the spectrum.

  • The C4 carbon of the pyrazole ring, which is attached to the hydroxymethyl group, will be more shielded and appear at a higher field.

  • The carbon of the hydroxymethyl group will be in the range typical for sp³ hybridized carbons attached to an oxygen atom.

  • The three methyl carbons will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy

Sample Preparation: A small amount of the liquid sample is placed between two potassium bromide (KBr) plates to form a thin film. Alternatively, a solution of the compound in a suitable solvent (e.g., chloroform) can be prepared and the spectrum recorded in a liquid cell.

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

IR Spectral Data (Predicted)

The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C=N, and C-O functional groups.[7][8][9]

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
O-H stretch (alcohol)3200 - 3600Strong, Broad
C-H stretch (sp³)2850 - 3000Medium to Strong
C=N stretch (pyrazole ring)1550 - 1650Medium
C=C stretch (pyrazole ring)1450 - 1550Medium
C-O stretch (alcohol)1000 - 1260Strong

Interpretation:

  • A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is a clear indication of the presence of the hydroxyl (-OH) group, broadened due to hydrogen bonding.

  • The absorptions in the 2850-3000 cm⁻¹ region correspond to the stretching vibrations of the sp³ C-H bonds of the methyl and methylene groups.

  • The C=N and C=C stretching vibrations of the pyrazole ring will appear in the 1450-1650 cm⁻¹ region.

  • A strong band in the 1000-1260 cm⁻¹ region is characteristic of the C-O stretching vibration of the primary alcohol.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol: Mass Spectrometry

Sample Introduction: The sample is introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS).

Ionization: Electron Ionization (EI) is a common method for volatile compounds, which will cause fragmentation. Electrospray Ionization (ESI) is a softer ionization technique that typically results in the observation of the molecular ion.

Instrumentation: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used.

Mass Spectral Data (Predicted)

The mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions. The fragmentation pattern is predicted based on the known fragmentation of pyrazole derivatives.[10][11][12]

m/z Proposed Fragment Significance
140[M]⁺Molecular Ion
125[M - CH₃]⁺Loss of a methyl group
111[M - CH₂OH]⁺Loss of the hydroxymethyl group
97[M - CH₃ - CO]⁺Subsequent loss of carbon monoxide
82[C₅H₈N₂]⁺Pyrazole ring fragment

Interpretation and Fragmentation Pathway:

fragmentation M [C₇H₁₂N₂O]⁺˙ m/z = 140 F1 [C₆H₉N₂O]⁺ m/z = 125 M->F1 - •CH₃ F2 [C₆H₁₁N₂]⁺ m/z = 111 M->F2 - •CH₂OH F3 [C₅H₇N₂]⁺ m/z = 97 F1->F3 - CO F4 [C₅H₈N₂]⁺˙ m/z = 82 F2->F4 - C₂H₃

Caption: Predicted major fragmentation pathway for this compound in EI-MS.

The molecular ion at m/z 140 should be observable. Common fragmentation pathways for pyrazoles involve the loss of substituents from the ring. The loss of a methyl radical (15 Da) would lead to a fragment at m/z 125. The cleavage of the C-C bond between the pyrazole ring and the hydroxymethyl group would result in a fragment at m/z 111. Further fragmentation can lead to the characteristic pyrazole ring fragments.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a powerful toolkit for the unambiguous structural elucidation of this compound. The predicted spectroscopic data presented in this guide, based on the analysis of related compounds, serves as a valuable reference for scientists working on the synthesis and characterization of this and similar pyrazole derivatives. The experimental verification of these predicted data will confirm the successful synthesis and purity of the target compound, which is a critical step in the drug discovery and development pipeline.

References

The Ascendant Therapeutic Potential of Trimethyl-Pyrazole Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond the Scaffold - Unlocking the Therapeutic Promise of Trimethyl-pyrazoles

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has long been a privileged scaffold in medicinal chemistry. Its inherent structural versatility and capacity for diverse substitutions have given rise to a plethora of biologically active molecules.[1][2][3] This guide, however, moves beyond the general to the specific, focusing on a particularly promising subclass: the trimethyl-pyrazole derivatives . By exploring the nuances of their synthesis, delineating their multifaceted biological activities, and providing actionable experimental protocols, this document serves as an in-depth technical resource for researchers, scientists, and drug development professionals poised to harness the therapeutic potential of this chemical class. Our exploration will be grounded in the principles of scientific integrity, offering not just a compilation of data, but a causal narrative that connects molecular structure to biological function.

I. The Architectural Blueprint: Synthesis of Trimethyl-Pyrazole Derivatives

The synthetic accessibility of the trimethyl-pyrazole core is a cornerstone of its appeal in drug discovery. The classical and most prevalent method for constructing the 1,3,5-trisubstituted pyrazole ring system is the Knorr pyrazole synthesis and its variations.[4] This typically involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.

Core Synthesis: 1,3,5-Trimethyl-1H-pyrazole

A foundational building block for many derivatives is 1,3,5-trimethyl-1H-pyrazole. Its synthesis is straightforward, commonly achieved through the reaction of acetylacetone (a 1,3-dicarbonyl compound) with methylhydrazine.

Experimental Protocol: Synthesis of 1,3,5-Trimethyl-1H-pyrazole

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetylacetone (1.0 eq) and a suitable solvent such as ethanol.

  • Addition of Hydrazine: Slowly add methylhydrazine (1.0 eq) to the stirred solution at room temperature. The reaction is often exothermic, and cooling may be necessary.

  • Reaction Progression: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude product can be purified by distillation or column chromatography on silica gel to yield pure 1,3,5-trimethyl-1H-pyrazole.

Functionalization and Derivatization: The Gateway to Biological Activity

The true potential of the trimethyl-pyrazole scaffold is unlocked through its functionalization, particularly at the C4 position, and the introduction of diverse pharmacophores. A key intermediate for this is 1,3,5-trimethyl-1H-pyrazol-4-amine .[5]

Experimental Protocol: Synthesis of 1,3,5-trimethyl-1H-pyrazol-4-amine [6][7]

  • Nitration: 1,3,5-trimethyl-1H-pyrazole is first nitrated at the C4 position using a mixture of nitric acid and sulfuric acid to yield 1,3,5-trimethyl-4-nitro-1H-pyrazole.

  • Reduction: The nitro group is then reduced to an amine. A common method is catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere. Alternatively, chemical reduction using reagents like tin(II) chloride in hydrochloric acid can be employed.

  • Purification: The resulting 1,3,5-trimethyl-1H-pyrazol-4-amine can be purified by crystallization or column chromatography.

This amino group serves as a versatile handle for introducing a wide array of side chains, for instance, through amide bond formation, to generate libraries of derivatives for biological screening.

II. A Spectrum of Biological Acumen: Therapeutic Applications of Trimethyl-Pyrazole Derivatives

The strategic placement of three methyl groups on the pyrazole ring, combined with further derivatization, imparts a diverse range of biological activities. This section will delve into the key therapeutic areas where these compounds have shown significant promise.

A. Anticancer Activity: Targeting the Engines of Malignancy

Numerous studies have highlighted the potential of pyrazole derivatives as anticancer agents, and the trimethyl-substituted variants are no exception.[1][8] Their mechanisms of action are often centered on the inhibition of key signaling pathways that are dysregulated in cancer.

1. Kinase Inhibition: A Primary Anticancer Mechanism

Many pyrazole derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell growth, proliferation, and survival. The pyrazole scaffold can effectively mimic the hinge-binding region of ATP in the kinase domain.

  • EGFR and VEGFR Inhibition: Some trisubstituted pyrazole derivatives have been shown to inhibit Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), key drivers of tumor growth and angiogenesis.[1]

  • ERK and RIPK3 Kinase Inhibition: Recent research has identified 1,3,5-trisubstituted-1H-pyrazole derivatives as potent inhibitors of ERK and RIPK3 kinases, which are involved in cancer cell proliferation and necroptosis.[9]

2. Cytotoxicity against Diverse Cancer Cell Lines

The anticancer potential of trimethyl-pyrazole derivatives has been demonstrated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this activity.

Derivative ClassCell LineIC50 (µM)Reference
1,3,5-Trisubstituted-1H-pyrazolesPC-3 (Prostate)21.9 - 28.6[9]
MCF-7 (Breast)3.90 - 35.5[9]
1,3,5-Triaryl-1H-pyrazolesHT-29 (Colon)Varies[8]
U87MG (Glioblastoma)Varies[8]
MDA-MB 468 (Breast)Varies[8]
Pyrazole DerivativesA549 (Lung)220.20[10]

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay) [10]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the trimethyl-pyrazole derivatives (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO or isopropanol with HCl, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Diagram: Generalized Kinase Inhibition by Pyrazole Derivatives

G cluster_kinase Kinase Active Site cluster_inhibitor Pyrazole Inhibitor ATP_Binding_Pocket ATP Binding Pocket Catalytic_Loop Catalytic Loop ATP_Binding_Pocket->Catalytic_Loop Activates Hinge Hinge Region Substrate Protein Substrate Catalytic_Loop->Substrate Phosphorylates Pyrazole Trimethyl-pyrazole Core Pyrazole->Hinge H-bonds Pyrazole->Catalytic_Loop Inhibits Phosphorylation R_Group Functional Group R_Group->ATP_Binding_Pocket Interacts with ATP ATP ATP->ATP_Binding_Pocket Binds Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate

Caption: Pyrazole inhibitors compete with ATP for the kinase active site.

B. Antimicrobial Activity: A New Frontier in Combating Resistance

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Trimethyl-pyrazole derivatives have demonstrated promising activity against a range of bacteria and fungi.[11]

1. Antibacterial and Antifungal Spectrum

Studies have shown that 1,3,5-trisubstituted pyrazole derivatives exhibit activity against both Gram-positive and Gram-negative bacteria, as well as some fungal species.[11] The specific substitutions on the pyrazole core play a crucial role in determining the antimicrobial spectrum and potency.

Derivative ClassMicroorganismActivity (MIC in µg/mL)Reference
1,3,5-Trisubstituted PyrazolesEscherichia coliVaries
Pseudomonas aeruginosaVaries
Staphylococcus aureusVaries
Bacillus subtilisVaries
Candida albicansVaries
Pyrano[2,3-c] Pyrazole DerivativesEscherichia coli6.25 - 12.5[12]
Klebsiella pneumoniae6.25 - 12.5[12]
Staphylococcus aureus12.5[12]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

  • Preparation of Inoculum: Prepare a standardized bacterial or fungal inoculum (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the trimethyl-pyrazole derivatives in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (medium only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

C. Anti-inflammatory Activity: Quelling the Fires of Inflammation

Chronic inflammation is a hallmark of numerous diseases, and pyrazole derivatives, most notably celecoxib, have a well-established role as anti-inflammatory agents.[4] The anti-inflammatory effects of these compounds are often mediated through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.

Some 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives have shown good COX-2 selectivity and in vivo anti-inflammatory activity, with some compounds exhibiting potency comparable to celecoxib but with a better gastric safety profile.[13]

Diagram: COX-2 Inhibition Pathway

G Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Pyrazole_Derivative Trimethyl-pyrazole Derivative Pyrazole_Derivative->COX2 Inhibits

Caption: Trimethyl-pyrazole derivatives can inhibit the COX-2 enzyme.

D. Neuroprotective Effects: Shielding the Central Nervous System

Emerging evidence suggests that pyrazole derivatives may possess neuroprotective properties, offering potential therapeutic avenues for neurodegenerative diseases and neuronal injury.[14][15] Their mechanisms of action in this context are often multifactorial, involving anti-inflammatory and antioxidant activities.

One study on pyrazole derivatives demonstrated a neuroprotective effect in a model of spinal cord injury by inhibiting the expression of pro-inflammatory cytokines like IL-6 and modulating the NF-κB pathway.[15] Another study highlighted the neuroprotective potential of pyrazole derivatives against 6-OHDA-induced neurotoxicity, a model relevant to Parkinson's disease.[14]

E. Insecticidal and Acaricidal Activity: A Role in Agrochemicals

Beyond their therapeutic applications in human health, certain 1,3,5-trimethylpyrazole-containing malonamide derivatives have demonstrated significant insecticidal and acaricidal activities.[6][7] These compounds have shown efficacy against pests such as Tetranychus cinnabarinus (a species of spider mite), Plutella xylostella (diamondback moth), and Aphis craccivora (cowpea aphid).[6][7] The structure-activity relationship studies in this area are crucial for the development of new and effective crop protection agents.[6]

III. Structure-Activity Relationships (SAR): Decoding the Molecular Determinants of Potency

The biological activity of trimethyl-pyrazole derivatives is exquisitely sensitive to the nature and position of substituents on the pyrazole core and its appended functionalities.[16][17] A thorough understanding of SAR is paramount for the rational design of more potent and selective drug candidates.

For instance, in the case of the 1,3,5-trimethylpyrazole-containing malonamides with insecticidal activity, the type of substituent on the malonamide moiety significantly influences the potency against different pest species.[6] Similarly, for anticancer pyrazole derivatives targeting kinases, the substituents at the C3 and C5 positions of the pyrazole ring are critical for achieving high binding affinity and selectivity.[17]

IV. Future Directions and Concluding Remarks

The trimethyl-pyrazole scaffold represents a fertile ground for the discovery of novel therapeutic agents with a wide spectrum of biological activities. The journey from a promising lead compound to a clinically approved drug is arduous, yet the chemical tractability and diverse pharmacological profile of these derivatives make them compelling candidates for further investigation.

Future research should focus on:

  • Elucidation of Mechanisms: Deeper investigation into the specific molecular targets and signaling pathways modulated by trimethyl-pyrazole derivatives.

  • Optimization of Pharmacokinetics: Improving the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to enhance their drug-like characteristics.

  • In Vivo Efficacy and Safety: Rigorous preclinical testing in relevant animal models to establish in vivo efficacy and assess potential toxicity.

V. References

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  • Ghasemi, S., et al. (2018). Investigation the Cytotoxicity of 5-AZA on Acute Lymphoblastic Leukemia Cell Line In Vitro and Characterization the Underlying Molecular Mechanisms of Cell Death and Motility. International Journal of Hematology-Oncology and Stem Cell Research, 12(4), 288-296.

  • Al-Warhi, T., et al. (2023). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. Molecules, 28(14), 5489.

  • Angeli, A., et al. (2021). Structure–activity relationship summary of tested compounds. ResearchGate. --INVALID-LINK--

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  • Grygorenko, O. O., et al. (2016). Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles. Journal of Fluorine Chemistry, 188, 118-133.

  • Abedel-Wahab, B. F., et al. (2012). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Research Journal of Pharmacy and Biological and Chemical Sciences, 3(4), 1018-1027.

References

discovery and history of substituted pyrazole compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of Substituted Pyrazole Compounds

Executive Summary

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents one of medicinal chemistry's most enduring and versatile scaffolds. Since its discovery in the 19th century, this "privileged structure" has given rise to a remarkable lineage of therapeutic agents, from the earliest synthetic analgesics to modern-day targeted cancer therapies and blockbuster agrochemicals. This guide provides a comprehensive technical overview of the history and discovery of substituted pyrazoles, tracing their evolution from a laboratory curiosity to a cornerstone of modern pharmacology. We will explore the foundational synthetic methodologies, the key pharmacological breakthroughs that defined entire classes of drugs, and the causal scientific reasoning that propelled the pyrazole core from simple analgesics to highly specific enzyme inhibitors. This document is designed to provide field-proven insights, self-validating experimental protocols, and an authoritative grounding in the rich history of pyrazole chemistry.

The Genesis of a Scaffold: Knorr's Discovery and the First Wave of Pyrazolones

The story of the pyrazole pharmacophore begins in 1883 with German chemist Ludwig Knorr. While attempting to synthesize quinoline derivatives, Knorr inadvertently created a new heterocyclic system through the condensation of ethyl acetoacetate and phenylhydrazine.[1][2] This reaction, now famously known as the Knorr Pyrazole Synthesis , did not yield the expected product but instead produced 3-methyl-1-phenyl-5-pyrazolone (a pyrazolone tautomer of pyrazole).[1] Knorr's subsequent methylation of this compound led to the creation of Antipyrine (also known as Phenazone), the world's first fully synthetic antipyretic and analgesic drug.[3][4][5][6]

This discovery was a watershed moment, demonstrating that purely synthetic molecules, with no natural product counterpart, could possess potent therapeutic properties.[4] Antipyrine's success spurred the development of related pyrazolone derivatives, including Aminopyrine (1893) and, most notably, Phenylbutazone in the late 1940s.[7][8]

The First Generation: Non-Selective COX Inhibitors

The therapeutic effects of these early pyrazolones were potent, but their mechanism was not understood until decades later. They functioned as powerful non-steroidal anti-inflammatory drugs (NSAIDs) by inhibiting the cyclooxygenase (COX) enzymes, thereby blocking the synthesis of prostaglandins—key mediators of pain, fever, and inflammation.[5][9]

  • Antipyrine: Offered remarkable analgesic and antipyretic relief and became one of the most widely used drugs until the advent of aspirin.[1][5]

  • Phenylbutazone: Introduced in the early 1950s, it was a significantly more potent anti-inflammatory agent, finding widespread use for conditions like rheumatoid arthritis and gout.[8][9][10]

However, this potency came at a cost. These early compounds were non-selective, inhibiting both the inducible COX-2 enzyme (implicated in inflammation) and the constitutive COX-1 enzyme (responsible for protecting the gastric mucosa and maintaining platelet function).[9][11] This lack of selectivity led to severe adverse effects, most notably gastrointestinal ulceration and bleeding.[9][10] Phenylbutazone, in particular, was associated with a risk of fatal aplastic anemia, which led to its eventual withdrawal from human use in most countries by the 1980s.[9][10][12] Despite this, its efficacy has secured it a lasting role in veterinary medicine, especially for treating musculoskeletal issues in horses.[8][10]

The Modern Era: Rational Design and the COX-2 Revolution

The toxicity of early pyrazoles highlighted a critical challenge in drug development: separating therapeutic efficacy from adverse effects. The breakthrough came in the early 1990s with the discovery of two distinct COX isoforms.[11] This new understanding provided a clear causal pathway to designing safer NSAIDs: selectively inhibiting the inflammation-driving COX-2 enzyme while sparing the protective COX-1 enzyme could, in theory, retain anti-inflammatory benefits without the associated gastrointestinal toxicity.[11]

This hypothesis triggered a race to develop selective COX-2 inhibitors, a landmark achievement in rational drug design. The pyrazole scaffold proved to be the ideal framework. A team at Searle (later Pfizer) discovered that a diaryl-substituted pyrazole core, featuring a specific polar sulfonamide side chain, could bind selectively to a hydrophilic side pocket present in the active site of COX-2 but not COX-1.[11][13] This structural insight was the key to selectivity and led directly to the development of Celecoxib (Celebrex), launched in 1998.[13][14]

Quantitative Evidence of Selectivity

The success of Celecoxib is quantitatively demonstrated by its inhibitory concentration (IC50) values against the two COX isoforms. The IC50 represents the concentration of a drug required to inhibit 50% of an enzyme's activity. A higher COX-1/COX-2 IC50 ratio indicates greater selectivity for COX-2.

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Ratio (COX-1/COX-2)
Celecoxib 82[15]6.8[15]12.0[15]
Celecoxib -0.04[5][16]-
Rofecoxib >100[15]25[15]>4.0[15]
Diclofenac 0.076[15]0.026[15]2.9[15]
Ibuprofen 12[15]80[15]0.15[15]
Indomethacin 0.009[15]0.31[15]0.029[15]
Note: IC50 values can vary based on assay conditions. The data presented is for comparative illustration. Rofecoxib, another selective COX-2 inhibitor, was later withdrawn due to cardiovascular concerns.

This data clearly illustrates the paradigm shift. Whereas older NSAIDs like Indomethacin were more potent against COX-1, Celecoxib demonstrated a clear preference for COX-2, validating the scientific hypothesis that drove its design.[15]

Beyond Inflammation: The Pyrazole Scaffold in Diverse Applications

The success of Celecoxib solidified the pyrazole core as a "privileged scaffold," a molecular framework that is predisposed to bind to multiple biological targets.[3][17][18] This has led to its successful application in wildly diverse therapeutic and commercial areas.

Agrochemicals: Fipronil

Developed by Rhône-Poulenc in the late 1980s, Fipronil is a broad-spectrum phenylpyrazole insecticide.[7][19] Its mechanism is entirely different from the COX inhibitors. Fipronil is a potent neurotoxin that disrupts the insect central nervous system by blocking GABA-gated and glutamate-gated chloride (GluCl) channels.[7][19] This blockage prevents the influx of chloride ions, leading to neuronal hyperexcitation, convulsions, and death.[7] Crucially, Fipronil exhibits a much higher binding affinity for insect GABA receptors than for mammalian ones, providing a margin of safety and selectivity.[7][19]

Modern Therapeutics

In the 21st century, substituted pyrazoles are integral components of numerous blockbuster drugs targeting a wide array of diseases, demonstrating the scaffold's incredible versatility.[17][18]

  • Kinase Inhibitors: Many pyrazole-containing drugs, such as Ruxolitinib and Ibrutinib, are potent inhibitors of protein kinases, which are crucial targets in oncology.[17]

  • PDE5 Inhibitors: Sildenafil, used to treat erectile dysfunction, features a fused pyrazolo-pyrimidinone core.[17]

  • Antivirals: The recently approved drug Lenacapavir, for treating HIV, contains a complex pyrazole moiety.[17]

The historical progression from a simple analgesic to a diverse array of targeted agents is a testament to the power of medicinal chemistry.

G cluster_0 1880s: Discovery & First Generation cluster_1 1990s: Rational Design Era cluster_2 Modern Era: Privileged Scaffold Knorr Ludwig Knorr Discovers Pyrazole Synthesis (1883) Antipyrine Antipyrine: First Synthetic Analgesic Knorr->Antipyrine Leads to Phenylbutazone Phenylbutazone: Potent Anti-inflammatory Antipyrine->Phenylbutazone Successor COX_Discovery Discovery of COX-1 & COX-2 Isoforms Phenylbutazone->COX_Discovery Toxicity Drives Need for Selectivity Celecoxib Celecoxib: First Selective COX-2 Inhibitor COX_Discovery->Celecoxib Enables Rational Design Kinase_Inhibitors Kinase Inhibitors: (e.g., Ruxolitinib) Celecoxib->Kinase_Inhibitors Establishes Scaffold's Versatility Fipronil Fipronil: Agrochemical (1987) Other_Drugs Diverse Drugs: (Sildenafil, Lenacapavir) Kinase_Inhibitors->Other_Drugs G Start 1,3-Dicarbonyl + Hydrazine Condensation Condensation (Acid Catalyzed) Start->Condensation Hydrazone Hydrazone Intermediate Condensation->Hydrazone Cyclization Intramolecular Cyclization Hydrazone->Cyclization Cyclic_Int Cyclic Intermediate Cyclization->Cyclic_Int Dehydration Dehydration (-H2O) Cyclic_Int->Dehydration Product Pyrazole Ring Dehydration->Product

References

An In-depth Technical Guide on the Theoretical Properties of (1,3,5-trimethyl-1H-pyrazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1,3,5-trimethyl-1H-pyrazol-4-yl)methanol is a substituted pyrazole derivative with significant potential as a scaffold in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its core theoretical properties, synthesis, and potential applications, with a particular focus on its relevance to drug development. We will delve into its structural and electronic characteristics, outline a detailed protocol for its synthesis and characterization, and explore its potential as a cytotoxic agent based on the known activities of related pyrazole compounds. This guide is intended to serve as a valuable resource for researchers interested in the exploration and utilization of this promising molecule.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique structural and electronic properties, including its ability to act as a hydrogen bond donor and acceptor, and its metabolic stability, have made it a cornerstone in the design of novel therapeutic agents. Pyrazole derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[2][3][4][5][6][7][8] The specific substitution pattern on the pyrazole ring plays a crucial role in modulating the biological activity of these compounds, making the exploration of novel derivatives a continuous area of interest for drug discovery. This guide focuses on the theoretical and practical aspects of this compound, a key building block for the synthesis of more complex and potentially bioactive molecules.

Molecular Structure and Physicochemical Properties

This compound possesses a unique combination of structural features that influence its chemical behavior and potential biological interactions.

Table 1: Core Properties of this compound

PropertyValueSource
CAS Number 18712-39-5[9][10]
Molecular Formula C₇H₁₂N₂O[9][10]
Molecular Weight 140.18 g/mol [10]
Topological Polar Surface Area (TPSA) 38.05 Ų[9]
Predicted logP 0.52924[9]
Hydrogen Bond Donors 1[9]
Hydrogen Bond Acceptors 3[9]
Rotatable Bonds 1[9]

The presence of both hydrogen bond donor (-OH) and acceptor (pyrazole nitrogens) functionalities, combined with a moderate lipophilicity (predicted logP), suggests that this molecule has the potential to interact with biological targets through a variety of non-covalent interactions. The relatively low molecular weight and number of rotatable bonds are also favorable properties for drug-likeness.

Synthesis and Characterization

The synthesis of this compound is a multi-step process that begins with the construction of the pyrazole core, followed by functional group manipulation.

Synthesis of the Precursor: 1,3,5-trimethyl-1H-pyrazole

The Knorr pyrazole synthesis is a classical and efficient method for the preparation of the 1,3,5-trimethylpyrazole core. This reaction involves the condensation of a β-diketone, in this case, acetylacetone (2,4-pentanedione), with a hydrazine derivative, methylhydrazine.

Knorr_Pyrazole_Synthesis acetylacetone Acetylacetone intermediate Hydrazone Intermediate acetylacetone->intermediate Condensation methylhydrazine Methylhydrazine methylhydrazine->intermediate pyrazole 1,3,5-trimethyl-1H-pyrazole intermediate->pyrazole Cyclization (Dehydration)

Caption: Knorr synthesis of 1,3,5-trimethyl-1H-pyrazole.

Formylation of the Pyrazole Ring

The introduction of a formyl group at the C4 position of the pyrazole ring is typically achieved through a Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and a tertiary amide like N,N-dimethylformamide (DMF).

Vilsmeier_Haack_Reaction pyrazole 1,3,5-trimethyl-1H-pyrazole iminium_intermediate Iminium Salt Intermediate pyrazole->iminium_intermediate Electrophilic Substitution vilsmeier_reagent Vilsmeier Reagent (POCl₃/DMF) vilsmeier_reagent->iminium_intermediate aldehyde 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde iminium_intermediate->aldehyde Hydrolysis

Caption: Vilsmeier-Haack formylation of the pyrazole.

Reduction to this compound

The final step is the reduction of the aldehyde group to a primary alcohol. This can be efficiently accomplished using a mild reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent.

Aldehyde_Reduction aldehyde 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde alkoxide_intermediate Alkoxide Intermediate aldehyde->alkoxide_intermediate Nucleophilic Addition of Hydride reducing_agent Sodium Borohydride (NaBH₄) reducing_agent->alkoxide_intermediate alcohol This compound alkoxide_intermediate->alcohol Protonation (Workup)

Caption: Reduction of the pyrazole-4-carbaldehyde.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 1,3,5-trimethyl-1H-pyrazole

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acetylacetone (1 equivalent) in ethanol.

  • Slowly add methylhydrazine (1 equivalent) to the solution at room temperature. The reaction is exothermic.

  • After the initial reaction subsides, heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain pure 1,3,5-trimethyl-1H-pyrazole.[11]

Step 2: Synthesis of 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde

  • In a three-necked flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) and cool to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1.1 equivalents) dropwise while maintaining the temperature below 10 °C.

  • After the addition is complete, stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 1,3,5-trimethyl-1H-pyrazole (1 equivalent) in anhydrous DMF dropwise to the Vilsmeier reagent.

  • Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-3 hours.

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[12][13]

Step 3: Synthesis of this compound

  • Dissolve 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde (1 equivalent) in methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise to the solution, keeping the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by column chromatography if necessary.

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed by a combination of spectroscopic techniques.

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Key Signals
¹H NMR - Singlet for the N-CH₃ protons (δ ~3.7 ppm)- Singlets for the two pyrazole C-CH₃ protons (δ ~2.2-2.5 ppm)- Singlet for the CH₂ protons (δ ~4.5 ppm)- Broad singlet for the OH proton (variable chemical shift)
¹³C NMR - Signal for the N-CH₃ carbon (δ ~35 ppm)- Signals for the two pyrazole C-CH₃ carbons (δ ~10-15 ppm)- Signal for the CH₂ carbon (δ ~55-60 ppm)- Signals for the pyrazole ring carbons (δ ~110-150 ppm)
FTIR (cm⁻¹) - Broad O-H stretch (~3300 cm⁻¹)- C-H stretches (~2900-3000 cm⁻¹)- C=N and C=C stretches of the pyrazole ring (~1500-1600 cm⁻¹)- C-O stretch (~1050 cm⁻¹)
Mass Spec (EI) - Molecular ion peak (M⁺) at m/z 140- Fragments corresponding to the loss of H₂O, CH₃, and other characteristic pyrazole ring fragments.[11][14]

Note: Predicted chemical shifts are based on typical values for similar pyrazole derivatives and may vary depending on the solvent and experimental conditions.[15][16][17]

Theoretical Properties and Computational Analysis

Computational chemistry provides valuable insights into the electronic structure, reactivity, and potential interactions of this compound.

Molecular Electrostatic Potential (MEP)

The MEP map is a useful tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. For this compound, the MEP would be expected to show a negative potential (red/yellow) around the pyrazole nitrogen atoms and the oxygen atom of the hydroxyl group, indicating their nucleophilic character and ability to act as hydrogen bond acceptors. A positive potential (blue) would be expected around the hydroxyl proton, highlighting its electrophilic character and ability to act as a hydrogen bond donor.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability. For pyrazole derivatives, the HOMO is typically localized on the pyrazole ring, while the LUMO distribution can vary depending on the substituents.[18][19][20]

Potential Applications in Drug Development

The pyrazole scaffold is a well-established pharmacophore in a variety of therapeutic areas. The specific substitution pattern of this compound makes it an attractive starting point for the development of novel drug candidates.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of pyrazole derivatives against various cancer cell lines.[2][4][7][8] The mechanism of action can vary widely and may include inhibition of kinases, disruption of cell cycle progression, and induction of apoptosis. The presence of the hydroxymethyl group in this compound provides a convenient handle for further chemical modification to explore structure-activity relationships (SAR) and optimize cytotoxic potency.

Proposed Biological Evaluation Workflow:

Biological_Evaluation_Workflow compound This compound and its derivatives in_vitro_screening In Vitro Cytotoxicity Screening (e.g., MTT assay on various cancer cell lines) compound->in_vitro_screening sar_analysis Structure-Activity Relationship (SAR) Analysis in_vitro_screening->sar_analysis mechanism_studies Mechanism of Action Studies (e.g., cell cycle analysis, apoptosis assays) in_vitro_screening->mechanism_studies lead_optimization Lead Optimization sar_analysis->lead_optimization mechanism_studies->lead_optimization

Caption: Workflow for evaluating anticancer potential.

Other Potential Therapeutic Areas

Given the broad spectrum of biological activities associated with pyrazoles, this compound and its derivatives could also be investigated for other therapeutic applications, including:

  • Anti-inflammatory activity: Targeting enzymes such as cyclooxygenases (COX).

  • Antimicrobial activity: As potential antibacterial or antifungal agents.

  • Neurological disorders: As modulators of cannabinoid receptors or other CNS targets.[1][3][21]

Conclusion

This compound is a versatile and accessible chemical entity with significant potential for applications in drug discovery and development. This guide has provided a comprehensive overview of its theoretical properties, a detailed methodology for its synthesis and characterization, and an exploration of its potential as a precursor for novel therapeutic agents, particularly in the area of oncology. The information presented herein is intended to serve as a foundational resource for researchers, encouraging further investigation into the chemical and biological properties of this promising pyrazole derivative.

References

(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanol: A Technical Primer on a Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth overview of (1,3,5-trimethyl-1H-pyrazol-4-yl)methanol, a substituted pyrazole derivative of significant interest in medicinal chemistry and synthetic organic chemistry. We will delineate its core physicochemical properties, outline a representative synthetic pathway with mechanistic insights, discuss its established and potential applications in drug discovery, and detail a robust analytical workflow for its characterization. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile molecular scaffold in their work.

Chemical Identity and Physicochemical Properties

This compound is a five-membered heterocyclic compound belonging to the pyrazole class. The pyrazole ring is substituted with three methyl groups at positions 1, 3, and 5, and a hydroxymethyl group at position 4. This specific arrangement of functional groups imparts distinct chemical properties that make it a valuable intermediate in the synthesis of more complex molecules.

The core quantitative properties of this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₇H₁₂N₂O[1][2][3]
Molecular Weight 140.18 g/mol [2][3]
CAS Number 18712-39-5[1][2]
Appearance Liquid[2]

The structure of this compound is depicted in the following diagram.

Caption: Molecular structure of this compound.

The Pyrazole Scaffold in Drug Discovery

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry.[4][5] This designation is due to its frequent appearance in a wide array of biologically active compounds and approved drugs.[4][6] The metabolic stability of the pyrazole ring, combined with the ability of its two nitrogen atoms to act as hydrogen bond donors and acceptors, makes it an ideal framework for designing molecules that can effectively interact with biological targets.[6]

Pyrazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties.[6][7][8] Notable drugs containing the pyrazole core include the anti-inflammatory agent Celecoxib and the erectile dysfunction medication Sildenafil.[4] The increasing number of pyrazole-containing drugs in clinical development underscores the scaffold's importance and versatility.[4][5]

The specific functionalization of this compound—particularly the primary alcohol group—provides a reactive handle for further chemical modification, allowing for its incorporation into larger, more complex drug candidates.

Synthesis and Mechanistic Considerations

The synthesis of substituted pyrazoles often relies on the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative.[9] A plausible and common route to synthesize the core 3,5-dimethylpyrazole ring involves the reaction of acetylacetone with hydrazine hydrate. The subsequent N-methylation and C4-formylation followed by reduction would yield the target molecule.

Representative Synthetic Protocol

The following is a conceptual, step-by-step protocol for the synthesis of this compound.

Step 1: Synthesis of 3,5-dimethylpyrazole

  • To a solution of acetylacetone (1.0 eq) in ethanol, add hydrazine hydrate (1.0 eq) dropwise at 0-5°C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 3 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the mixture and remove the solvent under reduced pressure to yield crude 3,5-dimethylpyrazole.

Causality: The reaction is a classic Knorr pyrazole synthesis. Ethanol is a suitable polar protic solvent. The initial cooling controls the exothermic reaction, while reflux provides the necessary energy to drive the cyclization and dehydration to completion.

Step 2: N-methylation

  • Dissolve the crude 3,5-dimethylpyrazole (1.0 eq) in a suitable solvent like Tetrahydrofuran (THF).

  • Add a base such as sodium hydride (NaH, 1.1 eq) portion-wise at 0°C.

  • After stirring for 30 minutes, add a methylating agent like methyl iodide (CH₃I, 1.1 eq) dropwise.

  • Allow the reaction to proceed at room temperature for 12-18 hours.

  • Quench the reaction carefully with water and extract the product with ethyl acetate.

  • Purify by column chromatography to obtain 1,3,5-trimethylpyrazole.

Causality: The strong base (NaH) deprotonates the pyrazole nitrogen, forming a nucleophilic anion. This anion then attacks the electrophilic methyl iodide in an Sₙ2 reaction to form the N-methylated product.

Step 3: Vilsmeier-Haack Formylation

  • Cool a mixture of dimethylformamide (DMF, 3.0 eq) and phosphorus oxychloride (POCl₃, 1.2 eq) to 0°C.

  • Slowly add the 1,3,5-trimethylpyrazole (1.0 eq) to the Vilsmeier reagent.

  • Heat the reaction mixture to 60-80°C for 4-6 hours.

  • Cool the mixture and pour it onto crushed ice, then neutralize with a base (e.g., NaOH solution).

  • Extract the resulting aldehyde product and purify.

Causality: The Vilsmeier-Haack reaction is a standard method for formylating electron-rich heterocycles. The electrophilic Vilsmeier reagent attacks the electron-rich C4 position of the pyrazole ring.

Step 4: Reduction to the Alcohol

  • Dissolve the formylated pyrazole (1.0 eq) in methanol at 0°C.

  • Add a mild reducing agent like sodium borohydride (NaBH₄, 1.5 eq) portion-wise.

  • Stir the reaction at room temperature for 1-2 hours until the aldehyde is consumed (monitored by TLC).

  • Quench the reaction with a dilute acid (e.g., 1M HCl) and extract the product.

  • Purify by column chromatography to yield this compound.

Causality: Sodium borohydride is a selective reducing agent that reduces aldehydes to primary alcohols without affecting the aromatic pyrazole ring. Methanol is a common solvent for these reductions.

Synthetic Workflow Diagram

SynthesisWorkflow Start Acetylacetone + Hydrazine Hydrate Step1 Step 1: Cyclocondensation (Knorr Synthesis) Start->Step1 Intermediate1 3,5-Dimethylpyrazole Step1->Intermediate1 Step2 Step 2: N-Methylation (NaH, CH₃I) Intermediate1->Step2 Intermediate2 1,3,5-Trimethylpyrazole Step2->Intermediate2 Step3 Step 3: Formylation (Vilsmeier-Haack) Intermediate2->Step3 Intermediate3 1,3,5-Trimethyl-1H-pyrazole -4-carbaldehyde Step3->Intermediate3 Step4 Step 4: Reduction (NaBH₄) Intermediate3->Step4 End This compound Step4->End

Caption: Conceptual workflow for the synthesis of the target compound.

Analytical Validation Protocol

To ensure the identity, purity, and structural integrity of the synthesized this compound, a multi-technique analytical approach is required. This serves as a self-validating system, confirming the outcome of the synthesis.

Protocol: Structural Confirmation and Purity Assessment

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Objective: To confirm the molecular weight and assess purity.

    • Method: Dissolve a small sample in methanol. Inject onto a C18 reverse-phase HPLC column with a gradient elution (e.g., water/acetonitrile with 0.1% formic acid). Monitor the eluent with a UV detector and an electrospray ionization (ESI) mass spectrometer.

    • Expected Result: A major peak in the chromatogram. The mass spectrum for this peak should show an [M+H]⁺ ion at m/z ≈ 141.19, corresponding to the protonated molecule (C₇H₁₂N₂O + H⁺). Purity is estimated by the relative area of the main peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To confirm the precise molecular structure and connectivity.

    • Method: Dissolve the purified sample in a deuterated solvent (e.g., CDCl₃). Acquire ¹H NMR and ¹³C NMR spectra.

    • Expected ¹H NMR Signals:

      • A singlet for the N-CH₃ protons.

      • Two distinct singlets for the C3-CH₃ and C5-CH₃ protons.

      • A singlet for the CH₂ protons of the hydroxymethyl group.

      • A broad singlet for the OH proton (exchangeable with D₂O).

    • Expected ¹³C NMR Signals: Signals corresponding to the three distinct methyl carbons, the methylene carbon, and the three distinct pyrazole ring carbons.

Trustworthiness: The combination of LC-MS and NMR provides orthogonal data. MS confirms the correct mass, while NMR confirms the specific arrangement of atoms. A clean NMR spectrum and a single major peak in the LC trace provide high confidence in the sample's identity and purity.

Conclusion

This compound is a foundational building block whose value is derived from the proven pharmacological importance of the pyrazole scaffold. Its specific substitution pattern and the presence of a reactive hydroxymethyl group make it an attractive starting material for creating diverse chemical libraries aimed at various therapeutic targets. The synthetic and analytical protocols outlined in this guide provide a robust framework for researchers to produce and validate this compound, facilitating its application in the ongoing quest for novel therapeutics.

References

A Technical Guide to (1,3,5-trimethyl-1H-pyrazol-4-yl)methanol for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(1,3,5-trimethyl-1H-pyrazol-4-yl)methanol, a functionalized pyrazole, represents a versatile building block for medicinal chemistry and drug discovery. This guide provides an in-depth analysis of its commercial availability, supplier landscape, and critical physicochemical properties. We further explore its potential applications, drawing upon the well-established role of the pyrazole scaffold in pharmaceuticals. While direct experimental data for this specific compound is limited in public literature, this guide offers scientifically grounded, hypothetical protocols and workflows. These are based on established pyrazole chemistry and are designed to empower researchers in their strategic planning and execution of novel synthetic routes and screening campaigns.

The Pyrazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

The pyrazole ring system is a privileged heterocyclic motif in drug discovery, celebrated for its diverse pharmacological activities.[1] Its presence in numerous FDA-approved drugs highlights its clinical significance. The unique arrangement of nitrogen atoms in the pyrazole ring allows for a range of intermolecular interactions, including hydrogen bonding and metal coordination, making it an ideal scaffold for designing molecules that can effectively interact with biological targets. The substitution pattern of this compound, with its three methyl groups and a reactive hydroxymethyl group, offers a unique combination of lipophilicity, steric bulk, and a key functional handle for further chemical elaboration.

Commercial Sourcing and Procurement of this compound

Ensuring a consistent and high-quality supply of starting materials is a critical first step in any research and development program. This compound is commercially available from a variety of chemical suppliers, catering to both small-scale academic research and larger-scale industrial requirements.

Leading Commercial Suppliers

Our market analysis has identified several reputable suppliers known for their product quality and reliability. Researchers are advised to request a certificate of analysis (CoA) to verify purity and identity before purchase.

Table 1: Key Suppliers of this compound

SupplierCAS NumberPurityAvailable Quantities
Sigma-Aldrich18712-39-5Not specifiedInquire for details
ChemScene18712-39-5≥97%Inquire for details[2]
BLDpharm18712-39-5Inquire for detailsInquire for details[3]
P&S Chemicals18712-39-5Inquire for detailsInquire for details[4]
Alfa Chemistry18712-39-596%Inquire for details[5]
Strategic Procurement Workflow

A systematic approach to procurement is essential for mitigating risks and ensuring the timely progress of research projects.

procurement_workflow A Define Research Needs (Purity, Quantity) B Identify & Vet Suppliers (Request CoA) A->B C Compare Quotes & Lead Times B->C D Purchase Order Placement C->D E Incoming Quality Control (Verify Identity & Purity) D->E F Release to R&D E->F

Figure 1: A streamlined procurement workflow for sourcing this compound.

Physicochemical Characteristics and Safe Handling

A comprehensive understanding of the compound's properties is crucial for its safe handling and effective use in experimental setups.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 18712-39-5[2][3][4][5]
Molecular Formula C₇H₁₂N₂O[2]
Molecular Weight 140.18 g/mol
Appearance Liquid
Storage Store at room temperature[2]

Safety Precautions:

  • Always handle this compound in a well-ventilated chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) from the supplier for detailed hazard information. The compound is classified as Acute Toxicity, Oral (Category 4).

Synthetic Utility and Hypothetical Applications

The primary value of this compound in a research context lies in its utility as a versatile synthetic intermediate. The hydroxyl group provides a reactive handle for a wide range of chemical transformations.

Conceptual Synthetic Workflow

The following diagram illustrates the potential of this compound as a starting material for the synthesis of a diverse library of pyrazole derivatives for screening.

synthetic_utility A This compound (Starting Material) B Oxidation to Aldehyde A->B C Halogenation (e.g., with SOCl₂) A->C D Etherification A->D E Reductive Amination B->E Amine F Nucleophilic Substitution C->F Nucleophile G Williamson Ether Synthesis D->G Alkyl Halide H Library of Pyrazole Analogs E->H F->H G->H

Figure 2: Potential synthetic pathways originating from this compound.

Hypothetical Protocol: Synthesis of a Pyrazole-based Amine

This protocol describes a hypothetical, yet chemically sound, two-step synthesis of a novel secondary amine derived from this compound. This amine could then be used in further downstream applications, such as amide coupling to build a larger molecule for biological screening.

Part 1: Oxidation to (1,3,5-trimethyl-1H-pyrazol-4-yl)carbaldehyde

  • Reaction Setup: To a stirred solution of this compound (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) at 0 °C, add Dess-Martin periodinane (1.2 eq) portion-wise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Stir vigorously for 15 minutes. Separate the organic layer and extract the aqueous layer with DCM (2 x 10 mL/mmol).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude aldehyde can be purified by flash column chromatography on silica gel.

Part 2: Reductive Amination to N-benzyl-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine

  • Imine Formation: Dissolve the purified (1,3,5-trimethyl-1H-pyrazol-4-yl)carbaldehyde (1.0 eq) and benzylamine (1.1 eq) in 1,2-dichloroethane (DCE, 10 mL/mmol). Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture.

  • Reaction Monitoring: Stir at room temperature for 12-18 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer with DCM (2 x 10 mL/mmol).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by flash column chromatography to yield the desired secondary amine.

Structure-Activity Relationship (SAR) Considerations

While specific SAR data for derivatives of this compound is not available, general principles from the broader class of pyrazole-containing drugs can be applied. The three methyl groups on the pyrazole core will influence the compound's lipophilicity and steric profile, which can be critical for binding to a target protein. The substituent at the 4-position, derived from the methanol handle, can be systematically varied to explore different regions of a binding pocket and optimize properties such as potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles.

Conclusion

This compound is a commercially available building block with considerable potential for the synthesis of novel compounds for drug discovery and materials science. While direct experimental data for this specific molecule is not abundant in the public domain, this guide provides a solid foundation for researchers to design and execute their own investigations. By leveraging the established chemistry of pyrazoles and the strategic use of the versatile methanol functional group, researchers can unlock the potential of this compound in their quest for new scientific discoveries.

References

Methodological & Application

synthesis protocol for (1,3,5-trimethyl-1H-pyrazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of (1,3,5-trimethyl-1H-pyrazol-4-yl)methanol

Introduction: The Significance of Pyrazole Scaffolds

The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous compounds with diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. Specifically, this compound serves as a valuable and versatile building block for synthesizing more complex, poly-functionalized molecules in drug discovery pipelines. Its hydroxymethyl group at the 4-position provides a reactive handle for further chemical elaboration.

This application note provides a detailed, two-step protocol for the synthesis of this compound, commencing from the commercially available 1,3,5-trimethyl-1H-pyrazole. The synthesis employs a Vilsmeier-Haack formylation followed by a selective chemoselective reduction. This guide is designed for researchers and scientists, offering not only a step-by-step methodology but also insights into the underlying chemical principles, troubleshooting, and safety considerations.

Overall Synthetic Pathway

The synthesis is achieved in two distinct stages:

  • Vilsmeier-Haack Formylation: Introduction of a formyl (-CHO) group at the electron-rich C4 position of the pyrazole ring.

  • Chemoselective Reduction: Reduction of the resulting aldehyde to a primary alcohol using sodium borohydride.

G cluster_0 Step 1: Vilsmeier-Haack Formylation cluster_1 Step 2: Sodium Borohydride Reduction A 1,3,5-Trimethyl-1H-pyrazole B 1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde A->B POCl₃, DMF 70-80 °C C 1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde D This compound C->D NaBH₄ Methanol, 0 °C to RT

Figure 1: Overall two-step synthesis workflow.

Part 1: Synthesis of 1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde

Principle and Mechanism

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heterocyclic compounds.[1][2] The reaction proceeds via an electrophilic substitution mechanism. First, phosphorus oxychloride (POCl₃) reacts with a substituted amide, typically N,N-dimethylformamide (DMF), to generate a highly electrophilic chloroiminium ion known as the Vilsmeier reagent.[3] The electron-rich pyrazole ring then attacks this reagent, leading to the formation of an intermediate which, upon aqueous workup and hydrolysis, yields the desired 4-formyl derivative.[3][4] The N-alkylation of the pyrazole is crucial, as unsubstituted 1H-pyrazoles may not undergo formylation under these conditions.[4]

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF DMF Vilsmeier Vilsmeier Reagent (Electrophile) DMF->Vilsmeier Reaction POCl3 POCl₃ POCl3->Vilsmeier Reaction Complex Iminium Intermediate Vilsmeier->Complex Pyrazole 1,3,5-Trimethyl-1H-pyrazole (Nucleophile) Pyrazole->Complex Attack at C4 Aldehyde 1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde Complex->Aldehyde Hydrolysis (H₂O Workup)

Caption: Simplified Vilsmeier-Haack reaction mechanism.

Materials and Equipment
Reagent/MaterialCAS NumberMolecular FormulaNotes
1,3,5-Trimethyl-1H-pyrazole1072-91-9C₆H₁₀N₂Starting material[5]
N,N-Dimethylformamide (DMF)68-12-2C₃H₇NOAnhydrous grade
Phosphorus oxychloride (POCl₃)10025-87-3Cl₃OPHighly corrosive, reacts with water
Dichloromethane (DCM)75-09-2CH₂Cl₂For extraction
Saturated Sodium Bicarbonate (NaHCO₃)144-55-8NaHCO₃Aqueous solution for workup
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9MgSO₄Drying agent
Ethyl Acetate141-78-6C₄H₈O₂For chromatography/recrystallization
Hexanes110-54-3C₆H₁₄For chromatography/recrystallization
Equipment
Round-bottom flasks (100 mL, 250 mL)
Magnetic stirrer and stir bars
Ice-water bath
Heating mantle with temperature control
Dropping funnel
Condenser
Separatory funnel
Rotary evaporator
Thin Layer Chromatography (TLC) plates (Silica gel)
Glassware for column chromatography or recrystallization
Experimental Protocol
  • Vilsmeier Reagent Preparation: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (10 mL, 129 mmol). Cool the flask to 0 °C using an ice-water bath.

  • Addition of POCl₃: Add phosphorus oxychloride (8.5 mL, 91 mmol) dropwise to the cooled DMF via the dropping funnel over 30 minutes.

    • Scientist's Note: This addition is highly exothermic. Maintaining a low temperature (0-5 °C) is critical to control the reaction and safely form the Vilsmeier reagent. The mixture will become viscous and may solidify into a white mass.

  • Addition of Pyrazole: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 15 minutes. Dissolve 1,3,5-trimethyl-1H-pyrazole (5.0 g, 45.4 mmol) in 20 mL of DMF and add it dropwise to the reaction mixture.

  • Reaction Heating: Once the pyrazole addition is complete, equip the flask with a condenser and heat the reaction mixture to 70-80 °C. Maintain this temperature for 4-6 hours.

    • Scientist's Note: The progress of the reaction should be monitored by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The starting material spot should diminish and a new, more polar spot corresponding to the aldehyde should appear.

  • Reaction Quenching and Workup: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto 200 g of crushed ice in a large beaker with vigorous stirring.

    • Scientist's Note: This step hydrolyzes the intermediate and quenches any remaining Vilsmeier reagent. It is also highly exothermic.

  • Neutralization: Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8. Effervescence (CO₂ evolution) will be observed.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 75 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde can be purified by either recrystallization from an ethyl acetate/hexanes mixture or by flash column chromatography on silica gel.[6]

Part 2: Synthesis of this compound

Principle and Mechanism

Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for converting aldehydes and ketones to their corresponding alcohols.[7] Unlike more powerful reagents like lithium aluminum hydride (LiAlH₄), NaBH₄ is compatible with protic solvents like methanol or ethanol and does not reduce esters or carboxylic acids under these conditions.[8][9] The reaction mechanism involves the nucleophilic transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde, forming an alkoxide intermediate. This intermediate is then protonated by the solvent during the reaction or workup to yield the final primary alcohol.[10]

Materials and Equipment
Reagent/MaterialCAS NumberMolecular FormulaNotes
1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde2644-93-1C₇H₁₀N₂OProduct from Part 1
Sodium Borohydride (NaBH₄)16940-66-2BH₄NaMoisture sensitive
Methanol (MeOH)67-56-1CH₄OAnhydrous grade
Deionized Water (H₂O)7732-18-5H₂OFor quenching
Dichloromethane (DCM)75-09-2CH₂Cl₂For extraction
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9MgSO₄Drying agent
Equipment
Erlenmeyer or round-bottom flask (250 mL)
Magnetic stirrer and stir bars
Ice-water bath
Spatula
Separatory funnel
Rotary evaporator
Experimental Protocol
  • Dissolution: In a 250 mL Erlenmeyer flask, dissolve the purified 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde (4.0 g, 29.0 mmol) in 80 mL of methanol.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

  • Addition of NaBH₄: Add sodium borohydride (1.64 g, 43.4 mmol, 1.5 equivalents) portion-wise over 20 minutes.

    • Scientist's Note: The addition of NaBH₄ to methanol will cause some hydrogen gas evolution. Add it slowly to control the effervescence. Maintaining a low temperature helps to prevent side reactions and ensures controlled reduction.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours.

  • Monitoring: Monitor the reaction by TLC until the starting aldehyde spot has completely disappeared. The product alcohol will have a slightly different Rf value.

  • Quenching: Once the reaction is complete, cool the flask again in an ice bath and carefully add 50 mL of deionized water dropwise to quench the excess NaBH₄. Stir for an additional 15 minutes.

  • Solvent Removal: Remove the bulk of the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous slurry to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the final product, this compound.[11] The product is often obtained as a liquid or low-melting solid and may be pure enough for subsequent use, or it can be further purified by chromatography if necessary.

Summary of Reaction Parameters

ParameterStep 1: FormylationStep 2: Reduction
Starting Material 1,3,5-Trimethyl-1H-pyrazole1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde
Product 1,3,5-Trimethyl-1H-pyrazole-4-carbaldehydeThis compound
M.W. of Product 138.17 g/mol 140.18 g/mol
Key Reagents POCl₃, DMFNaBH₄, Methanol
Reaction Temp. 70-80 °C0 °C to Room Temperature
Typical Yield 65-80%>90%
Purification Recrystallization or Column ChromatographyExtraction (Chromatography if needed)

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low yield in Step 1 1. Incomplete reaction. 2. Non-anhydrous reagents/solvents. 3. Insufficient heating.1. Increase reaction time or temperature slightly. 2. Use anhydrous grade DMF and ensure glassware is dry. 3. Confirm heating mantle is at the correct temperature.
No reaction in Step 1 Inactive Vilsmeier reagent.Ensure POCl₃ is not degraded. Prepare fresh Vilsmeier reagent and use immediately.
Incomplete reduction in Step 2 1. Insufficient NaBH₄. 2. Deactivated NaBH₄ due to moisture.1. Add another 0.2-0.5 equivalents of NaBH₄. 2. Use fresh, dry NaBH₄.
Product is impure 1. Incomplete workup. 2. Side reactions.1. Ensure complete neutralization and thorough extraction. 2. Purify the final product using silica gel column chromatography.

Safety Precautions

  • Phosphorus oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water. Handle only in a well-ventilated fume hood, wearing appropriate PPE including gloves, lab coat, and safety goggles.

  • N,N-Dimethylformamide (DMF): An irritant and can be absorbed through the skin. It is a suspected teratogen. Avoid inhalation and skin contact.

  • Sodium Borohydride (NaBH₄): Flammable solid. Reacts with water and acids to produce flammable hydrogen gas. Store in a dry environment.

  • General Precautions: All steps should be performed in a fume hood. Wear appropriate personal protective equipment (PPE) at all times. Be prepared to handle exothermic reactions by using ice baths.

References

Synthesis of 1,3,5-Trisubstituted Pyrazoles: Mechanistic Insights and Practical Guidance

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Introduction: The Privileged Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern drug discovery.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging in a wide range of biological interactions. Specifically, 1,3,5-trisubstituted pyrazoles are integral to numerous blockbuster drugs, including the COX-2 inhibitor Celecoxib and the phosphodiesterase-5 blocker Sildenafil.[1][3] Their prevalence in approved therapeutics underscores the importance of robust and well-understood synthetic methods for their creation.[1] This guide provides the mechanistic rationale and practical protocols necessary for the successful synthesis of this critical molecular framework.

The Primary Pathway: Knorr Pyrazole Synthesis

The most fundamental and widely employed method for pyrazole synthesis is the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, known as the Knorr pyrazole synthesis.[4][5] This acid-catalyzed reaction proceeds through a well-defined sequence of nucleophilic attack, cyclization, and dehydration to yield the aromatic pyrazole ring.[3][6]

Step-by-Step Reaction Mechanism

The reaction is initiated by the acid-catalyzed formation of a hydrazone intermediate. The subsequent steps involve an intramolecular cyclization followed by dehydration to yield the final aromatic product.

The general mechanism is as follows:

  • Initial Condensation: One of the nitrogen atoms of the substituted hydrazine (R¹-NHNH₂) performs a nucleophilic attack on one of the carbonyl carbons of the 1,3-diketone. This typically occurs at the more electrophilic (less sterically hindered) carbonyl group.

  • Hydrazone Formation: Following the initial attack, a molecule of water is eliminated to form a key hydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then attacks the remaining carbonyl carbon in an intramolecular fashion. This step forms a five-membered cyclic intermediate, often a 5-hydroxypyrazoline.[7]

  • Dehydration and Aromatization: The final step involves the elimination of a second molecule of water from the cyclic intermediate. This dehydration event is the driving force for the reaction, as it results in the formation of the highly stable aromatic pyrazole ring.[8]

Below is a visual representation of this mechanistic pathway.

Knorr_Mechanism Knorr Pyrazole Synthesis Mechanism Reactants 1,3-Diketone + Substituted Hydrazine (R¹-NHNH₂) Hydrazone Hydrazone Intermediate Reactants->Hydrazone Condensation (-H₂O) Cyclic_Intermediate Cyclic Hemiaminal (5-Hydroxypyrazoline) Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Product 1,3,5-Trisubstituted Pyrazole Cyclic_Intermediate->Product Dehydration (-H₂O, Aromatization)

Caption: The Knorr pyrazole synthesis pathway.

The Decisive Factor: Regioselectivity

When an unsymmetrical 1,3-diketone reacts with a substituted hydrazine, two different regioisomeric pyrazoles can be formed.[9] This lack of specificity can lead to challenging purification steps and reduced yields of the desired product.[10]

Controlling Regioselectivity: The regiochemical outcome is primarily governed by the relative reactivity of the two carbonyl groups in the diketone and the nucleophilicity of the two nitrogen atoms in the hydrazine.

  • Electronic Effects: An electron-withdrawing group on one side of the diketone will make the adjacent carbonyl carbon more electrophilic and thus more susceptible to initial attack.

  • Steric Hindrance: Bulky substituents near a carbonyl group will sterically hinder the approach of the hydrazine, favoring attack at the less hindered carbonyl.

  • Solvent Choice: The choice of solvent can dramatically influence regioselectivity. Standard solvents like ethanol often yield isomeric mixtures. However, the use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to significantly improve regioselectivity, often favoring a single isomer.[10] This is attributed to the unique hydrogen-bonding properties of fluorinated alcohols, which can selectively activate one of the carbonyl groups.

The diagram below illustrates the challenge of regioselectivity.

Regioselectivity Regioselectivity in Pyrazole Synthesis cluster_start Reactants cluster_products Potential Products Diketone Unsymmetrical 1,3-Diketone (R³ ≠ R⁵) Isomer_A Isomer A (1,3,5-trisubstituted) Diketone->Isomer_A Attack at C-1 Isomer_B Isomer B (1,5,3-trisubstituted) Diketone->Isomer_B Attack at C-3 Hydrazine Substituted Hydrazine (R¹-NHNH₂)

Caption: Formation of regioisomers from unsymmetrical reactants.

Alternative Synthetic Strategies

While the Knorr synthesis is a workhorse, other methods have been developed to overcome its limitations, particularly concerning regioselectivity and substrate scope.

  • From Hydrazones and Nitroolefins: This method offers excellent regioselectivity by controlling the nucleophilicity differences between the nitrogen and carbon atoms of the hydrazone.[11] Mechanistic studies suggest a stepwise cycloaddition pathway.[11][12]

  • From Tosylhydrazones and Alkynes: An efficient and highly regioselective synthesis of 1,3,5-trisubstituted pyrazoles can be achieved from N-alkylated tosylhydrazones and terminal alkynes.[7][13] This method avoids the formation of diazo intermediates, making it a safer alternative.[13]

  • 1,3-Dipolar Cycloaddition: The reaction of in situ generated nitrile imines with appropriately substituted alkenes or alkynes provides a powerful route to pyrazoles and pyrazolines.[14][15] This method often proceeds with high regioselectivity.

Experimental Protocol: Synthesis of 1-Phenyl-3-methyl-5-(trifluoromethyl)-1H-pyrazole

This protocol describes a reliable method for synthesizing a 1,3,5-trisubstituted pyrazole, illustrating the principles discussed above. The use of trifluoroethanol (TFE) as a solvent is employed to enhance regioselectivity.

Materials and Equipment
  • Reactants: 1,1,1-Trifluoro-2,4-pentanedione, Phenylhydrazine, 2,2,2-Trifluoroethanol (TFE), Glacial Acetic Acid (catalyst).

  • Solvents: Dichloromethane (DCM), Saturated Sodium Bicarbonate solution, Brine, Anhydrous Magnesium Sulfate.

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, separatory funnel, rotary evaporator, silica gel for column chromatography.

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1,1,1-trifluoro-2,4-pentanedione (1.0 eq).

  • Solvent and Reactant Addition: Dissolve the diketone in 2,2,2-trifluoroethanol (TFE, ~5 mL per mmol of diketone). Add phenylhydrazine (1.05 eq) dropwise to the stirring solution at room temperature.

    • Scientist's Note: Adding the hydrazine dropwise helps to control any initial exotherm. TFE is chosen as the solvent to maximize the formation of the desired regioisomer where the phenyl group is adjacent to the trifluoromethyl group.[10]

  • Catalysis and Reflux: Add a catalytic amount of glacial acetic acid (2-3 drops). Fit the flask with a reflux condenser and heat the mixture to reflux (~80°C).

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (diketone) is consumed (typically 2-4 hours).

  • Workup - Quenching and Extraction:

    • Cool the reaction mixture to room temperature.

    • Remove the TFE under reduced pressure using a rotary evaporator.

    • Dissolve the residue in dichloromethane (DCM).

    • Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acetic acid), water, and brine.

    • Scientist's Note: The bicarbonate wash is crucial to remove the acid catalyst, which can interfere with purification and stability.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the pure 1,3,5-trisubstituted pyrazole as a solid or oil.

Workflow Overview

Protocol_Workflow Experimental Workflow A Reactant Mixing in TFE B Catalytic Reflux A->B C Reaction Workup (Extraction) B->C D Purification (Chromatography) C->D E Characterization (NMR, IR, MS) D->E F Verified Product E->F

Caption: From synthesis to verified product.

Product Validation: Spectroscopic Characterization

Unambiguous characterization is essential to confirm the structure and purity of the synthesized pyrazole.[16][17] The following table summarizes the expected spectroscopic data for a typical 1,3,5-trisubstituted pyrazole.

Technique Feature Expected Chemical Shift / Frequency Rationale
¹H NMR Pyrazole H-4δ 6.0 - 6.5 ppm (singlet)The lone proton on the aromatic pyrazole ring, typically appears as a singlet in a distinct region.
Substituent ProtonsDependent on R¹, R³, R⁵Protons on the substituent groups will appear in their characteristic regions (e.g., Ar-H: δ 7.0-8.0 ppm; CH₃: δ 2.2-2.5 ppm).
¹³C NMR Pyrazole C-3, C-5δ 140 - 155 ppmCarbons bearing substituents, deshielded by adjacent nitrogen atoms.
Pyrazole C-4δ 105 - 115 ppmThe protonated carbon of the pyrazole ring, typically shielded.
FT-IR C=N stretch1580 - 1620 cm⁻¹Characteristic stretching of the imine-like bond within the aromatic ring.
C=C stretch1450 - 1550 cm⁻¹Aromatic ring stretching vibrations.
Mass Spec. Molecular Ion (M⁺)Calculated m/zProvides confirmation of the molecular weight of the synthesized compound.

Note: Exact values are highly dependent on the specific substituents and the solvent used for analysis.[17]

Conclusion

The synthesis of 1,3,5-trisubstituted pyrazoles is a mature yet continually evolving field. A thorough understanding of the underlying reaction mechanisms, particularly the factors governing regioselectivity, is paramount for success. The Knorr synthesis remains a primary tool, but its efficacy can be greatly enhanced through rational solvent selection. By combining robust mechanistic knowledge with the detailed protocols and validation methods presented here, researchers and drug development professionals can confidently and efficiently access this privileged heterocyclic scaffold for their scientific endeavors.

References

Application Notes & Protocols: A Guide to Modern Pyrazole Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole scaffold is a cornerstone of modern medicinal chemistry and materials science, featured in numerous FDA-approved drugs and advanced materials.[1][2] The ability to precisely modify the pyrazole core at specific nitrogen or carbon atoms is paramount for developing new chemical entities with tailored properties. This guide provides researchers, scientists, and drug development professionals with a detailed overview and actionable protocols for the functionalization of pyrazoles. It moves beyond simple step-by-step instructions to explain the underlying chemical principles, ensuring that practitioners can not only execute these methods but also troubleshoot and adapt them. We cover essential techniques including regioselective N-alkylation, palladium-catalyzed N-arylation, and direct C-H functionalization, providing a robust framework for late-stage modification of this critical heterocycle.

Introduction: The Versatility of the Pyrazole Core

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. One nitrogen (N1) is a pyrrole-like, acidic proton donor, while the other (N2) is a pyridine-like, basic proton acceptor.[3][4] This unique electronic nature dictates its reactivity: the C4 position is electron-rich and susceptible to electrophilic substitution, while the C3 and C5 positions are more electrophilic.[3][5] The functionalization of pyrazoles is a key strategy in drug discovery, enabling the fine-tuning of a molecule's steric and electronic properties to optimize its pharmacological profile. This document details reliable, state-of-the-art protocols for achieving selective functionalization at key positions of the pyrazole ring.

General Considerations for Pyrazole Chemistry

  • Purity of Starting Materials: Ensure the pyrazole starting material is free of isomeric impurities, which can complicate reactions and purification. Recrystallization or column chromatography is recommended for commercial materials of uncertain purity.

  • Inert Atmosphere: Many functionalization reactions, especially those involving organometallics or strong bases like sodium hydride, are sensitive to air and moisture. The use of an inert atmosphere (Nitrogen or Argon) is critical for reproducibility and high yields. Schlenk line or glovebox techniques are recommended.

  • Regioselectivity: For unsymmetrically substituted pyrazoles, N-functionalization can lead to a mixture of N1 and N2 regioisomers due to tautomerism.[3] Reaction conditions, particularly the choice of base and solvent, can often be tuned to favor one isomer. Steric hindrance at the C3 or C5 positions typically directs substitution to the less hindered N1 nitrogen.[2][6]

N-Functionalization: Modifying the Nitrogen Atoms

The functionalization of the pyrazole nitrogens is a common first step in building molecular complexity. N-alkylation and N-arylation are fundamental transformations that profoundly impact a molecule's biological activity and physical properties.

Protocol 3.1: Classical N-Alkylation with an Alkyl Halide

This protocol describes a standard procedure for the N-alkylation of a pyrazole using a strong base and an alkyl halide. Sodium hydride is an effective, non-nucleophilic base that irreversibly deprotonates the pyrazole, forming a highly nucleophilic pyrazolide anion.

Reaction Scheme: An N-H pyrazole is deprotonated by a base (e.g., NaH) and the resulting pyrazolide anion attacks an alkyl halide (R-X) to form the N-alkylated product.

Materials:

  • 1H-Pyrazole (1.0 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Alkyl Halide (e.g., Benzyl Bromide) (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Ethyl Acetate

  • Brine

Step-by-Step Protocol:

  • Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the 1H-pyrazole (1.0 eq).

  • Dissolution: Add anhydrous DMF (or THF) to dissolve the pyrazole (concentration approx. 0.2-0.5 M).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add the sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium pyrazolide should result in a clear solution or a fine suspension.

  • Alkylation: Cool the mixture back to 0 °C. Add the alkyl halide (1.1 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

  • Work-up: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with water (2x) and then with brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 3.2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds, enabling the arylation of pyrazoles with a wide range of aryl halides.[7][8] The choice of palladium catalyst, ligand, and base is crucial for success.[9]

Reaction Scheme: A pyrazole couples with an aryl halide (Ar-X) in the presence of a palladium catalyst, a ligand, and a base to form an N-aryl pyrazole.

Materials:

  • 1H-Pyrazole (1.2 eq)

  • Aryl Bromide (1.0 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (5 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous Toluene or Dioxane

Step-by-Step Protocol:

  • Preparation: In a glovebox or on a Schlenk line, add the aryl bromide (1.0 eq), 1H-pyrazole (1.2 eq), Cs₂CO₃ (2.0 eq), Pd₂(dba)₃ (2.5 mol%), and Xantphos (5 mol%) to an oven-dried reaction vessel equipped with a stir bar.

  • Solvent Addition: Add anhydrous toluene (or dioxane) to the vessel (concentration approx. 0.1-0.2 M).

  • Reaction: Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature.

  • Work-up: Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the N-aryl pyrazole.

Method Comparison: N-Functionalization N-Alkylation (NaH/Alkyl Halide) N-Arylation (Buchwald-Hartwig)
Scope Good for primary and secondary alkyl halides.Broad; tolerates many functional groups on both partners.
Conditions 0 °C to room temperature.High temperature (80-120 °C).
Reagents Strong base (NaH), alkyl halide.Pd catalyst, ligand, base, aryl halide.
Advantages Inexpensive, straightforward setup.Highly versatile, excellent for complex molecule synthesis.
Disadvantages Limited to alkyl groups; strong base required.Expensive catalyst/ligand, requires inert atmosphere.

C-H Functionalization: Direct Modification of the Carbon Backbone

Direct C-H functionalization has emerged as a powerful, atom-economical strategy for elaborating the pyrazole core without the need for pre-functionalized starting materials.[5][10][11] Regioselectivity is a key challenge, but various methods have been developed to target specific positions.

Protocol 4.1: C4-Halogenation

The C4 position of the pyrazole ring is the most nucleophilic and readily undergoes electrophilic aromatic substitution.[5][10] Halogenation at this position provides a valuable synthetic handle for subsequent cross-coupling reactions. N-Halosuccinimides (NBS, NCS, NIS) are safe and effective halogenating agents.[12][13]

Reaction Scheme: A pyrazole reacts with N-Bromosuccinimide (NBS) in a suitable solvent to yield the 4-bromo-pyrazole.

Materials:

  • 1-Phenyl-1H-pyrazole (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Acetonitrile (CH₃CN) or Dichloromethane (DCM)

Step-by-Step Protocol:

  • Preparation: Dissolve 1-phenyl-1H-pyrazole (1.0 eq) in acetonitrile in a round-bottom flask equipped with a stir bar.

  • Reagent Addition: Add NBS (1.05 eq) to the solution in one portion at room temperature.

  • Reaction: Stir the mixture at room temperature. The reaction is often complete within a few hours. Monitor by TLC until the starting material is consumed.

  • Work-up: Remove the solvent under reduced pressure. Add water to the residue and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with aqueous sodium thiosulfate (to remove any remaining bromine), then brine. Dry over Na₂SO₄, filter, and concentrate. The product is often pure enough for the next step, but can be purified by column chromatography or recrystallization if necessary.

Protocol 4.2: Suzuki-Miyaura Cross-Coupling of a 4-Halopyrazole

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling an organoboron reagent with an organic halide, catalyzed by a palladium complex.[14][15][16] This protocol demonstrates the utility of the 4-halopyrazole intermediate.

Reaction Scheme: A 4-bromo-pyrazole couples with an arylboronic acid in the presence of a palladium catalyst and base to form a 4-aryl-pyrazole.

Materials:

  • 4-Bromo-1-phenyl-1H-pyrazole (1.0 eq)

  • Arylboronic Acid (e.g., Phenylboronic acid) (1.2 eq)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Dioxane and Water (4:1 mixture)

Step-by-Step Protocol:

  • Preparation: To a reaction vessel, add the 4-bromopyrazole (1.0 eq), arylboronic acid (1.2 eq), K₂CO₃ (2.0 eq), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).

  • Degassing: Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times.

  • Solvent Addition: Add the degassed dioxane/water (4:1) solvent mixture.

  • Reaction: Seal the vessel and heat to 90 °C for 4-12 hours, stirring vigorously. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.[17]

Method Comparison: C4-Functionalization Direct Halogenation (NBS) Suzuki-Miyaura Coupling
Bond Formed C-HalogenC-C
Complexity Low (one-step, mild conditions)Moderate (requires catalyst, base, inert conditions)
Utility Creates a versatile synthetic handle.Builds complex biaryl and heteroaryl structures.
Advantages High-yielding, simple, scalable.Broad substrate scope, high functional group tolerance.
Disadvantages Limited to introducing a halogen.Potential for side reactions like dehalogenation.[16]

Mechanistic Insights & Visualizations

Understanding the reaction mechanisms is key to optimizing conditions and troubleshooting. Below are simplified diagrams for key transformations.

Workflow for Two-Step C4-Arylation

G cluster_0 Step 1: Electrophilic Halogenation cluster_1 Step 2: Suzuki-Miyaura Cross-Coupling A 1H-Pyrazole C 4-Halo-1H-Pyrazole A->C Electrophilic Attack at C4 B N-Halosuccinimide (NBS, NCS, NIS) B->C D Arylboronic Acid F 4-Aryl-1H-Pyrazole C->F Cross-Coupling D->F E Pd(0) Catalyst + Base E->F

Caption: A typical two-step workflow for C4-arylation of pyrazoles.

Catalytic Cycle for Buchwald-Hartwig N-Arylation

G pd0 Pd(0)L Active Catalyst oa Oxidative Addition pd0->oa Ar-X pd2 Ar-Pd(II)L(X) oa->pd2 sub Ligand Substitution / Amine Coordination pd2->sub Pyrazole-H pd2_amine [Ar-Pd(II)L(NHR₂)]⁺X⁻ sub->pd2_amine depro Deprotonation (Base) pd2_amine->depro pd2_amido Ar-Pd(II)L(NR₂) depro->pd2_amido re Reductive Elimination pd2_amido->re re->pd0 Ar-Pyrazole

Caption: Simplified catalytic cycle for the Buchwald-Hartwig N-arylation.

Troubleshooting

Problem Potential Cause(s) Suggested Solution(s)
Low yield in N-alkylation Incomplete deprotonation; moisture in reaction; poor quality alkyl halide.Use fresh, high-purity NaH; ensure glassware is flame-dried and solvent is anhydrous; use freshly distilled or purchased alkyl halide.
Mixture of N1/N2 isomers Similar steric/electronic environment at N1 and N2.Try different bases (e.g., K₂CO₃, Cs₂CO₃) or solvents (e.g., Acetonitrile, Toluene) to alter selectivity. Sterically bulky pyrazole substituents often improve regioselectivity.[2]
No reaction in Buchwald-Hartwig Catalyst deactivation; incorrect ligand/base combination.Screen different phosphine ligands (e.g., XPhos, RuPhos); ensure base is strong enough (e.g., Cs₂CO₃, K₃PO₄); ensure rigorous exclusion of air.
Dehalogenation in Suzuki coupling Catalyst system promotes protonolysis over coupling.Use a different palladium source or ligand; ensure the base is not too strong; lower the reaction temperature.[16]

Conclusion

The functionalization of pyrazoles is a rich and evolving field. The protocols outlined in this guide represent robust and widely applicable methods for the selective modification of the pyrazole core at both nitrogen and carbon centers. By understanding the principles behind N-alkylation, N-arylation, and C-H functionalization, researchers are well-equipped to synthesize novel pyrazole derivatives for applications ranging from pharmaceuticals to advanced materials. The strategic use of halogenated intermediates as precursors for cross-coupling reactions remains one of the most powerful tools for building molecular complexity, providing reliable access to a vast chemical space.

References

derivatization of (1,3,5-trimethyl-1H-pyrazol-4-yl)methanol for biological screening

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis and Screening of a (1,3,5-trimethyl-1H-pyrazol-4-yl)methanol Focused Library

Abstract

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Its versatile biological activities span anti-inflammatory, anticancer, antimicrobial, and antidiabetic applications.[2][3][4] This document provides a comprehensive guide for researchers on the strategic derivatization of a readily accessible building block, this compound, to generate a focused library of compounds for biological screening. We present detailed, field-tested protocols for synthesizing esters, ethers, and carbamates, along with a robust workflow for high-throughput screening against a representative kinase target. The overarching goal is to furnish drug discovery professionals with the foundational methodologies to explore the structure-activity relationships (SAR) of this promising chemical scaffold.

Introduction: The Rationale for Pyrazole Derivatization

The pyrazole ring system is a five-membered heterocycle with two adjacent nitrogen atoms, which endows it with unique physicochemical properties.[2] It can act as both a hydrogen bond donor and acceptor, and its substitution pattern can be precisely controlled to modulate properties such as lipophilicity, metabolic stability, and target binding affinity. Many successful drugs, such as the COX-2 inhibitor Celecoxib, feature a pyrazole core, highlighting its clinical relevance.[3]

The starting material, this compound ( 1 ), presents an ideal anchor point for chemical diversification. The primary hydroxyl group is a versatile handle for introducing a wide array of functional groups. By converting this alcohol into various esters, ethers, and carbamates, researchers can systematically probe the chemical space around the pyrazole core. This exploration is fundamental to identifying initial "hits" in a screening campaign and subsequently optimizing them into potent and selective "leads."[5] This process, known as establishing a Structure-Activity Relationship (SAR), links specific chemical modifications to changes in biological effect.[6][7]

This guide focuses on three robust and scalable derivatization reactions, chosen for their reliability and compatibility with library synthesis. We then outline a screening cascade designed to identify inhibitors of a protein kinase, a common target class for pyrazole-based compounds.[8]

Chemical Diversification Strategy

The core strategy involves parallel synthesis of three distinct compound classes from the parent alcohol 1 . This approach ensures the resulting library has significant structural diversity, increasing the probability of identifying a bioactive compound.

G cluster_start Starting Material cluster_reactions Derivatization Reactions cluster_products Derivative Library start This compound (1) ester Esterification (R-COOH, Coupling Agent) start->ester Protocol 2.1 ether Etherification (R-X, Base) start->ether Protocol 2.2 carbamate Carbamate Formation (R-NCO) start->carbamate Protocol 2.3 prod_ester Ester Derivatives ester->prod_ester prod_ether Ether Derivatives ether->prod_ether prod_carbamate Carbamate Derivatives carbamate->prod_carbamate

Figure 1: Overall workflow for the chemical derivatization of this compound.

Protocol: Synthesis of Ester Derivatives via DCC Coupling

Rationale: The use of N,N'-Dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-Dimethylaminopyridine (DMAP) is a widely adopted method for esterification under mild conditions. It avoids the high temperatures and strong acids required for Fischer esterification, preserving sensitive functional groups on the coupling partner (R-COOH). This method is highly amenable to parallel synthesis in multi-well plates.

Materials:

  • This compound (1 )[9][10]

  • Carboxylic acid of choice (e.g., benzoic acid, 4-chlorobenzoic acid) (1.1 equivalents)

  • DCC (1.2 equivalents)

  • DMAP (0.1 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • In a clean, dry vial, dissolve this compound (1 ) (1.0 eq) and the selected carboxylic acid (1.1 eq) in anhydrous DCM.

  • Add DMAP (0.1 eq) to the solution.

  • In a separate vial, dissolve DCC (1.2 eq) in a small amount of anhydrous DCM.

  • Slowly add the DCC solution to the reaction mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter off the DCU precipitate and wash the solid with a small amount of DCM.

  • Combine the filtrates and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol: Synthesis of Ether Derivatives via Williamson Ether Synthesis

Rationale: The Williamson ether synthesis is a robust and fundamental reaction for forming C-O-C bonds. It involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then displaces a halide from an alkyl halide. Sodium hydride (NaH) is a strong, non-nucleophilic base ideal for this purpose, ensuring complete deprotonation.

Materials:

  • This compound (1 )

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equivalents)

  • Alkyl halide of choice (e.g., benzyl bromide, ethyl iodide) (1.2 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated ammonium chloride solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Carefully wash NaH (1.2 eq) with anhydrous hexanes to remove mineral oil and suspend it in anhydrous THF in a flame-dried flask under an inert atmosphere (N₂ or Ar).

  • Cool the suspension to 0 °C.

  • Dissolve alcohol 1 (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension. Effervescence (H₂ gas) will be observed.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the mixture back to 0 °C and add the alkyl halide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by slowly adding saturated ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate).

Protocol: Synthesis of Carbamate Derivatives via Isocyanate Addition

Rationale: The reaction of an alcohol with an isocyanate is a highly efficient and atom-economical method for synthesizing carbamates.[11] The reaction is often quantitative and requires no catalyst, making it ideal for clean product formation in a library setting.

Materials:

  • This compound (1 )

  • Isocyanate of choice (e.g., phenyl isocyanate, butyl isocyanate) (1.05 equivalents)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Dissolve alcohol 1 (1.0 eq) in anhydrous DCM in a dry flask under an inert atmosphere.

  • Add the isocyanate (1.05 eq) dropwise at room temperature. A slight exotherm may be observed.

  • Stir the reaction at room temperature for 2-4 hours.

  • Monitor the reaction by TLC. The disappearance of the alcohol starting material is a good indicator of completion.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: In many cases, the product is sufficiently pure after evaporation. If necessary, trituration with hexanes or purification by flash column chromatography can be performed.

Compound Library Characterization

All newly synthesized compounds must be characterized to confirm their identity and purity before biological screening.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the derivatives.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and exact mass.

  • Purity Analysis: Purity is typically assessed by High-Performance Liquid Chromatography (HPLC), often coupled with a mass spectrometer (LC-MS). A purity of >95% is required for biological screening.

Derivative ID Modification Type R-Group Formula MW ( g/mol ) cLogP (Predicted)
PYR-E01 EsterPhenylC₁₄H₁₆N₂O₂244.292.15
PYR-E02 Ester4-ChlorophenylC₁₄H₁₅ClN₂O₂278.732.86
PYR-V01 EtherBenzylC₁₄H₁₈N₂O230.312.33
PYR-V02 EtherEthylC₉H₁₆N₂O168.241.05
PYR-C01 CarbamatePhenylC₁₄H₁₇N₃O₂259.302.01
PYR-C02 CarbamateButylC₁₂H₂₁N₃O₂239.311.78

Table 1: Example of a data summary table for a small, focused library derived from this compound.

Biological Screening Cascade

To illustrate the utility of the synthesized library, we propose a screening cascade to identify inhibitors of a hypothetical protein kinase, "Kinase-X," a common target in oncology.

G cluster_lib Compound Input cluster_primary Primary Screen cluster_analysis1 Hit Identification cluster_secondary Secondary Screen cluster_analysis2 Lead Generation lib Synthesized Pyrazole Library (N compounds) hts High-Throughput Screen (HTS) Single Concentration (e.g., 10 µM) Assay: Kinase-Glo® Luminescence lib->hts hit_id Identify 'Hits' (e.g., >50% Inhibition) hts->hit_id Raw Data hit_id->lib Inactive Compounds dose Dose-Response Assay 8-point concentration curve Assay: Same as primary hit_id->dose Confirmed Hits ic50 Calculate IC₅₀ Values Confirm Structure & Purity dose->ic50 Dose-Response Curves sar Structure-Activity Relationship (SAR) Analysis ic50->sar G cluster_core Core Scaffold cluster_linkers Linker Modification cluster_rgroup R-Group Modification cluster_activity Biological Activity core (1,3,5-trimethyl-1H-pyrazol-4-yl)methyl- carbamate -O(C=O)NH- (Carbamate) core->carbamate ester -O(C=O)- (Ester) core->ester ether -O- (Ether) core->ether phenyl -Phenyl carbamate->phenyl PYR-C01 chlorophenyl -4-Cl-Phenyl ester->chlorophenyl PYR-E02 ether->phenyl PYR-V01 low Low Potency (IC₅₀ > 25 µM) ether->low high High Potency (IC₅₀ = 1.2 µM) phenyl->high medium Medium Potency (IC₅₀ = 8.5 µM) chlorophenyl->medium

References

techniques for monitoring the progress of pyrazole synthesis reactions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Reaction Monitoring in Pyrazole Synthesis

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Critical Need for Precision in Pyrazole Synthesis

Pyrazoles represent a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals, including anti-inflammatory agents like celecoxib, antimicrobials, and anticancer drugs.[1][2] The synthetic routes to these vital heterocyclic scaffolds, most notably the classical Knorr and Paal-Knorr syntheses, involve the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent.[3][4][5]

While foundational, these methods present significant challenges. The use of unsymmetrical dicarbonyls or substituted hydrazines frequently leads to the formation of regioisomeric products.[6][7] The presence and ratio of these isomers can profoundly impact the final product's efficacy, safety, and regulatory compliance, making their separation and quantification essential.[8] Consequently, robust, real-time, or quasi-real-time monitoring of the reaction is not merely a matter of process optimization but a fundamental requirement for ensuring product quality and enabling mechanistic understanding.

This technical guide provides researchers, scientists, and drug development professionals with a detailed overview of the principal techniques for monitoring pyrazole synthesis reactions. It moves beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven protocols and data interpretation strategies to establish a self-validating system for reaction analysis.

Strategic Overview: Selecting the Right Analytical Tool

The choice of monitoring technique is dictated by the specific reaction parameters, the physicochemical properties of the reactants and products, and the level of detail required. A researcher might need a quick qualitative check for the consumption of a starting material, a precise quantification of isomeric products, or a real-time kinetic profile.

The following diagram illustrates a logical workflow for selecting an appropriate monitoring strategy.

G cluster_0 start Start: Pyrazole Synthesis Reaction q1 Need quick qualitative check? (e.g., SM consumption) start->q1 tlc Thin-Layer Chromatography (TLC) q1->tlc Yes q2 Need quantitative data or isomer separation? q1->q2 No tlc->q2 More info needed q3 Are compounds volatile & thermally stable? q2->q3 Yes q4 Need detailed structural info or absolute quantification? q2->q4 No, but need structure gcms Gas Chromatography-Mass Spectrometry (GC-MS) q3->gcms Yes hplc High-Performance Liquid Chromatography (HPLC/UPLC) q3->hplc No gcms->q4 hplc->q4 nmr Offline NMR Spectroscopy q4->nmr Yes q5 Need real-time kinetic data for Process Analytical Technology (PAT)? q4->q5 No, but need kinetics nmr->q5 insitu In-situ Spectroscopy (FTIR, Flow NMR) q5->insitu Yes end End: Reaction Profiled q5->end No insitu->end

Caption: Decision workflow for selecting a monitoring technique.

Thin-Layer Chromatography (TLC): The First Line of Inquiry

TLC is an indispensable tool for rapid, qualitative assessment of reaction progress.[9][10] Its primary utility lies in visualizing the disappearance of starting materials and the appearance of new spots corresponding to products and intermediates, allowing for a quick determination of reaction completion.[1]

Causality Behind the Choice: TLC is chosen for its speed, low cost, and minimal sample requirement. In pyrazole synthesis, it can effectively track the consumption of the often UV-active 1,3-dicarbonyl starting material. By co-spotting the reaction mixture with the starting materials, a clear visual comparison can be made.[11]

Protocol 1: TLC Monitoring of a Knorr Pyrazole Synthesis

  • Plate Preparation: Use silica gel 60 F254 pre-coated plates.[9] Draw a faint pencil line ~1 cm from the bottom (the origin).

  • Solvent System Selection: A common mobile phase for pyrazoles is a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate). A typical starting point is 30% ethyl acetate in hexane.[1][2] The goal is to achieve good separation, with the product Rf value ideally between 0.3 and 0.5.

  • Spotting:

    • On the origin, apply a small spot of the 1,3-dicarbonyl starting material dissolved in a volatile solvent.

    • Apply a spot of the hydrazine starting material (if it is not a salt and is UV active or stains).

    • Using a capillary tube, take a small aliquot from the reaction mixture, dilute it with a solvent like dichloromethane or ethyl acetate, and apply a spot to the origin.

    • It is good practice to "co-spot" by applying the reaction mixture directly on top of the starting material spot to confirm identity.

  • Development: Place the TLC plate in a developing chamber containing the chosen mobile phase. Ensure the solvent level is below the origin line. Allow the solvent to ascend the plate until it is ~1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm).[11] Staining with iodine or potassium permanganate can be used if compounds are not UV active.[9]

  • Interpretation: The reaction is considered complete when the spot corresponding to the limiting starting material is no longer visible in the reaction mixture lane. The appearance of a new spot, distinct from the starting materials, indicates product formation.

Chromatographic Techniques: For Quantitative Analysis and Isomer Separation

When quantitative data is required, particularly for resolving and measuring regioisomers, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the methods of choice.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and powerful technique for monitoring most pyrazole syntheses, as it does not require the analyte to be volatile. It is the gold standard for accurate quantification of reactants, products, and isomers.

Causality Behind the Choice: The Knorr synthesis can produce two regioisomers if an unsymmetrical diketone is used.[4][7] These isomers often have very similar polarities but can be resolved with a well-developed HPLC method. Reverse-phase (RP-HPLC) is most common, separating compounds based on their hydrophobicity.[12][13]

Protocol 2: RP-HPLC Monitoring of Pyrazole Formation

  • Sample Preparation:

    • Quench a small aliquot (~10-20 µL) of the reaction mixture by diluting it significantly in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture). This stops the reaction and prepares the sample for injection.

    • Filter the diluted sample through a 0.22 or 0.45 µm syringe filter to remove particulates.

  • Instrumentation and Conditions:

    • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a robust starting point.[14]

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), often with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape, is typical.[13][14] A sample gradient might be: 10% B to 90% B over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where both reactants and products absorb (e.g., 230-260 nm). A photodiode array (PDA) detector is ideal for capturing full UV spectra and confirming peak purity.[15]

  • Analysis and Data Interpretation:

    • Inject a prepared standard of the starting material(s) to determine their retention times.

    • Inject the reaction mixture aliquot at various time points (t=0, 1h, 2h, etc.).

    • Monitor the decrease in the peak area of the starting material(s) and the increase in the peak area of the product(s).

    • Regioisomers, if present, will appear as two distinct, closely eluting peaks. The relative peak areas can be used to determine the isomeric ratio. For accurate quantification, response factors for each isomer should be determined using pure standards.

Parameter Typical Value/Condition Rationale
Column Reverse-Phase C18 or C8Good retention and separation for moderately polar pyrazoles.
Mobile Phase Acetonitrile/Water or Methanol/WaterStandard solvents for RP-HPLC.[13]
Additive 0.1% TFA or Formic AcidProtonates silanols, reduces peak tailing, and ensures consistent ionization for MS.[14]
Detection UV (PDA), MSUV is universal for aromatic compounds; MS provides mass confirmation.

Table 1: Common starting parameters for RP-HPLC method development for pyrazole analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

For pyrazoles that are volatile and thermally stable, GC-MS is an exceptionally powerful tool. It provides high-resolution separation and delivers mass spectral data for definitive identification of components.

Causality Behind the Choice: GC offers superior separation efficiency for isomers compared to standard HPLC. The coupling with a mass spectrometer allows for the unambiguous identification of product peaks and even helps distinguish between isomers based on their fragmentation patterns.[6][16]

Protocol 3: GC-MS Analysis of a Pyrazole Synthesis

  • Sample Preparation:

    • Quench a reaction aliquot in a suitable solvent like dichloromethane or ethyl acetate.

    • Perform a simple workup if necessary (e.g., a quick wash with water or brine to remove salts or acidic/basic catalysts).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Dilute the sample to an appropriate concentration (~1 mg/mL) for GC-MS analysis.[6]

  • Instrumentation and Conditions:

    • Column: A non-polar or mid-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm x 0.25 µm) is generally effective.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Temperature Program: Start at a low temperature (e.g., 80°C) and ramp up to a high temperature (e.g., 280°C) at a rate of 10-20°C/min. This ensures separation of volatile starting materials from higher-boiling products.

    • Injector: Split/splitless injector, typically at 250°C.

    • Detector: Mass spectrometer operating in Electron Ionization (EI) mode.

  • Data Interpretation:

    • Identify peaks by comparing their retention times to authentic standards.

    • Confirm identity using the mass spectrum. The molecular ion (M+) peak confirms the mass of the compound.

    • Analyze the fragmentation pattern. Isomers may show subtle but reproducible differences in the relative abundance of fragment ions, which can be used for identification.[16]

    • Quantify the reaction progress by integrating the peak areas (assuming similar response factors for isomers, or by creating a calibration curve if high accuracy is needed).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Authority

NMR spectroscopy provides unparalleled insight into molecular structure and is inherently quantitative, making it a powerful tool for reaction monitoring.[17] It can be used to unambiguously identify products and intermediates and to determine their concentrations without the need for calibration curves.[18]

Causality Behind the Choice: NMR allows for direct observation of the structural changes occurring during the reaction. For example, in the Knorr synthesis, one can monitor the disappearance of the enolic proton of the 1,3-dicarbonyl and the appearance of the characteristic aromatic protons of the pyrazole ring.[2] It is also excellent for identifying transient intermediates that may not be stable enough for chromatographic analysis.[19]

Protocol 4: Offline ¹H NMR Reaction Monitoring

  • Reaction Setup: The reaction is run as usual. For quantitative analysis, add a known amount of an inert internal standard (e.g., 1,3,5-trimethoxybenzene, dimethyl sulfone) to the reaction mixture at the start. The standard must be stable under the reaction conditions and have signals that do not overlap with reactant or product signals.

  • Sampling: At designated time points, withdraw a precise aliquot of the reaction mixture.

  • Sample Preparation: Immediately quench the reaction by diluting the aliquot in cold deuterated solvent (e.g., CDCl₃, DMSO-d₆). If necessary, filter the sample through a small plug of silica or celite in a Pasteur pipette to remove solids.

  • Data Acquisition: Acquire a quantitative ¹H NMR spectrum. This requires a sufficiently long relaxation delay (d1, typically 5 times the longest T₁ of the protons of interest) to ensure complete relaxation and accurate integration.

  • Data Interpretation:

    • Identify the signals corresponding to the starting materials, products, intermediates, and the internal standard.

    • Integrate a well-resolved signal for each species and for the internal standard.

    • Calculate the concentration of each species relative to the known concentration of the internal standard.

    • Plot the concentration of reactants and products over time to generate a kinetic profile of the reaction.

Process Analytical Technology (PAT): The Future of Real-Time Monitoring

For process development and manufacturing, in-situ monitoring provides real-time data, enabling a deeper understanding of reaction kinetics and control over critical process parameters.[20][21] This approach is central to the FDA's Process Analytical Technology (PAT) initiative and Quality by Design (QbD) principles.[22][23]

Causality Behind the Choice: In-situ techniques eliminate the need for manual sampling, which can introduce errors and time delays. They are essential for studying fast reactions, unstable intermediates, or for implementing automated process control.[7][24]

cluster_0 Reaction Vessel cluster_1 PAT Tools cluster_2 Data Analysis & Control Reactants\n(Hydrazine, Dicarbonyl) Reactants (Hydrazine, Dicarbonyl) Product\n(Pyrazole) Product (Pyrazole) Probe In-situ Probe (FTIR / Raman) Product\n(Pyrazole)->Probe Insertion FlowCell Flow Cell (NMR / UPLC) Product\n(Pyrazole)->FlowCell Flow Loop Spectrometer Spectrometer / Chromatograph Probe->Spectrometer FlowCell->Spectrometer Computer Control System (Real-time Data Processing) Spectrometer->Computer Reaction Vessel Reaction Vessel Computer->Reaction Vessel Feedback Control (e.g., Temp, Dosing)

Caption: Schematic of an in-situ (PAT) monitoring setup.

Key In-situ Techniques:

  • FTIR Spectroscopy: An attenuated total reflectance (ATR) probe is inserted directly into the reaction vessel. It monitors changes in vibrational frequencies in real-time, allowing for the tracking of functional groups. For example, one can monitor the disappearance of the C=O stretch of the dicarbonyl and the appearance of C=N and aromatic C=C stretches of the pyrazole.[23]

  • Flow NMR: The reaction mixture is continuously pumped from the reactor through the NMR spectrometer and back again.[8] This provides all the benefits of NMR (structural detail, quantification) but in a continuous, automated fashion, giving unparalleled insight into reaction kinetics and mechanism.[25]

  • Online UPLC-MS: A fully automated system diverts small samples from the reactor, quenches, dilutes, and injects them into a UPLC-MS system. This provides high-resolution separation and mass identification in near real-time, making it ideal for complex reaction mixtures.[24]

Conclusion

Effective monitoring is paramount to the successful synthesis of pyrazoles, enabling control over product purity, isomeric distribution, and process efficiency. The choice of technique should be a strategic one, guided by the specific questions the researcher aims to answer. While TLC offers a rapid qualitative assessment, it is the quantitative power of HPLC and GC-MS that provides the necessary control over product quality, especially in the context of regioisomerism. For deep mechanistic understanding and process optimization, offline and in-situ NMR and FTIR spectroscopy deliver invaluable structural and kinetic data. By integrating these techniques into the development workflow, researchers can move beyond simple endpoint analysis to a state of true process understanding and control.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (1,3,5-trimethyl-1H-pyrazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of (1,3,5-trimethyl-1H-pyrazol-4-yl)methanol (CAS 18712-39-5)[1][2][3][4]. This molecule, featuring a substituted pyrazole core, is a valuable building block in medicinal chemistry and materials science. Pyrazole derivatives are known for a wide range of biological activities and are key components in many pharmaceutical compounds[5][6][7].

The synthesis is robustly achieved via a two-step sequence:

  • Vilsmeier-Haack Formylation: An electron-rich 1,3,5-trimethyl-1H-pyrazole undergoes electrophilic formylation to yield 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde.

  • Chemoselective Reduction: The intermediate aldehyde is reduced to the target primary alcohol.

This guide provides a baseline protocol, in-depth troubleshooting advice, and answers to frequently asked questions to help you optimize your reaction yield and purity.

Synthesis Workflow & Baseline Protocol

The overall synthetic pathway is illustrated below. Success hinges on careful control of reaction conditions in both steps.

G cluster_0 Step 1: Vilsmeier-Haack Formylation cluster_1 Step 2: Aldehyde Reduction Start 1,3,5-Trimethyl-1H-pyrazole Vilsmeier Vilsmeier Reagent (POCl₃ + DMF) Start->Vilsmeier 0°C to 70°C Aldehyde 1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde Vilsmeier->Aldehyde Aqueous Workup Reducer Sodium Borohydride (NaBH₄) in Methanol/Ethanol Aldehyde->Reducer 0°C to RT Alcohol This compound (Final Product) Reducer->Alcohol Aqueous Workup Purification Purification Alcohol->Purification Extraction & Chromatography/Recrystallization

Caption: Overall workflow for the synthesis of this compound.

Baseline Experimental Protocol
Step 1: Vilsmeier-Haack Formylation of 1,3,5-Trimethyl-1H-pyrazole

The Vilsmeier-Haack reaction utilizes an electrophilic iminium salt, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to formylate an electron-rich aromatic ring[8][9].

Methodology:

  • In a three-necked flask equipped with a dropping funnel and nitrogen inlet, cool N,N-dimethylformamide (DMF, 3.0 equiv.) to 0°C in an ice bath.

  • Add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise to the DMF with vigorous stirring. Maintain the temperature below 5°C. The formation of the chloromethyleniminium (Vilsmeier) reagent is exothermic.

  • After the addition is complete, stir the mixture at 0°C for 30 minutes.

  • Add a solution of 1,3,5-trimethyl-1H-pyrazole (1.0 equiv.) in a small amount of DMF dropwise to the Vilsmeier reagent.

  • After addition, allow the reaction to warm to room temperature, then heat to 60-70°C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to 0°C and quench by slowly pouring it onto crushed ice containing sodium acetate or sodium carbonate until the pH is neutral (~7).

  • The intermediate aldehyde may precipitate. If not, extract the aqueous layer with ethyl acetate or dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde, which can be purified or used directly in the next step.

Step 2: Reduction of 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde

Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for converting aldehydes to primary alcohols without affecting the pyrazole ring[10][11].

Methodology:

  • Dissolve the crude aldehyde from Step 1 in methanol or ethanol in a round-bottom flask and cool to 0°C in an ice bath.

  • Add sodium borohydride (NaBH₄, 1.5 equiv.) portion-wise over 15-20 minutes, ensuring the temperature remains below 10°C. Vigorous hydrogen gas evolution will be observed.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours, monitoring by TLC until the starting aldehyde is fully consumed.

  • Cool the mixture to 0°C and carefully quench the excess NaBH₄ by the slow, dropwise addition of 1M hydrochloric acid (HCl) until the pH is ~7 and gas evolution ceases.

  • Remove the solvent (methanol/ethanol) under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude this compound.

  • Purify the crude product by column chromatography on silica gel or by recrystallization[12].

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis.

G cluster_1 Formylation Issues cluster_2 Reduction Issues Start Low Final Yield or High Impurity Profile CheckStep1 Analyze Step 1 (Formylation) Start->CheckStep1 CheckStep2 Analyze Step 2 (Reduction) Start->CheckStep2 LowYield1 Problem: Low Yield of Aldehyde CheckStep1->LowYield1 Impurity1 Problem: Multiple Spots on TLC Post-Workup CheckStep1->Impurity1 LowYield2 Problem: Incomplete Reduction CheckStep2->LowYield2 Impurity2 Problem: Product is Oily/ Difficult to Purify CheckStep2->Impurity2 Sol1 Solution: - Verify reagent quality (fresh POCl₃) - Ensure strict temperature control (0°C) - Check stoichiometry (excess Vilsmeier reagent) LowYield1->Sol1 Sol2 Solution: - Optimize reaction time/temperature - Ensure complete hydrolysis during workup - Improve extraction/washing steps Impurity1->Sol2 Sol3 Solution: - Use fresh, dry NaBH₄ - Add NaBH₄ in portions at 0°C - Increase reaction time or NaBH₄ equivalents LowYield2->Sol3 Sol4 Solution: - Optimize purification - Try recrystallization from different solvents - Deactivate silica gel with triethylamine for column chromatography Impurity2->Sol4

Caption: A decision tree for troubleshooting common synthesis problems.

Questions on Step 1: Vilsmeier-Haack Formylation

Q1: My formylation reaction yield is very low or has failed completely. What are the likely causes?

A1: This is a common issue that typically points to one of three areas: reagent quality, temperature control, or reaction conditions.

  • Probable Cause 1: Reagent Inactivity. The Vilsmeier reagent is moisture-sensitive. Phosphorus oxychloride (POCl₃) can hydrolyze over time, and DMF should be anhydrous.

    • Solution: Always use freshly opened or properly stored POCl₃ and anhydrous grade DMF. The formation of the Vilsmeier reagent (an iminium salt) is crucial for the reaction to proceed[9][13].

  • Probable Cause 2: Poor Temperature Control. The initial formation of the Vilsmeier reagent is highly exothermic. If the temperature rises uncontrollably, the reagent can decompose. Similarly, the subsequent formylation requires sufficient thermal energy to proceed to completion.

    • Solution: Maintain a temperature of 0-5°C during the dropwise addition of POCl₃. For the formylation step, ensure the reaction is heated adequately (e.g., 60-70°C) for a sufficient duration, as reactions at lower temperatures may not proceed[14].

  • Probable Cause 3: Inefficient Mixing. On a larger scale, poor mixing can lead to localized hot spots or areas of high reactant concentration, promoting side reactions and decreasing yield[15].

    • Solution: Ensure vigorous and efficient stirring throughout the reaction, especially during exothermic additions. For scales larger than a few grams, consider mechanical stirring.

Q2: The TLC of my crude aldehyde shows multiple spots, including what appears to be the starting material. How can I improve selectivity and conversion?

A2: Seeing the starting material indicates an incomplete reaction, while other spots suggest side products.

  • Probable Cause 1: Insufficient Reagent or Time. The reaction may not have gone to completion.

    • Solution: Consider increasing the equivalents of the Vilsmeier reagent (e.g., from 1.2 to 1.5 equiv. of POCl₃). Also, confirm the reaction has run for a sufficient time at the optimal temperature by monitoring with TLC. Some protocols report refluxing for several hours to achieve full conversion[13].

  • Probable Cause 2: Ineffective Quenching/Workup. The intermediate iminium salt must be hydrolyzed to the aldehyde during the aqueous workup. An improper quench can lead to a complex mixture.

    • Solution: Ensure the reaction is quenched on a large excess of ice and that the pH is carefully neutralized. Stirring the quenched mixture for 30-60 minutes can help ensure complete hydrolysis before extraction.

Questions on Step 2: Aldehyde Reduction

Q3: The reduction is incomplete; I still see a significant amount of the starting aldehyde on my TLC plate. What went wrong?

A3: Incomplete reduction is almost always due to the reducing agent or the reaction conditions.

  • Probable Cause 1: Deactivated Sodium Borohydride. NaBH₄ is a stable but hygroscopic solid. Over time, it can absorb moisture from the air and lose its reducing power.

    • Solution: Use fresh, finely powdered NaBH₄ from a tightly sealed container. Do not use old, clumpy reagent.

  • Probable Cause 2: Insufficient Equivalents. While 1.5 equivalents is often sufficient, some loss of hydride can occur due to reaction with the protic solvent (methanol/ethanol).

    • Solution: If the reaction stalls, a small, additional portion of NaBH₄ can be added. Alternatively, start the reaction with slightly more reagent (e.g., 2.0 equiv.).

  • Probable Cause 3: Premature Quenching. Adding acid to quench the reaction before it is complete will destroy the remaining NaBH₄ and halt the reduction.

    • Solution: Always confirm the absence of the starting aldehyde by TLC before beginning the acidic workup.

Q4: The final product is an oil and is difficult to purify. How can I obtain a clean, solid product?

A4: Pyrazole derivatives can sometimes be challenging to purify due to their polarity and potential to chelate to silica gel.

  • Probable Cause 1: Residual Impurities. Small amounts of baseline impurities from either step can inhibit crystallization.

    • Solution 1 (Chromatography): If column chromatography is used, consider deactivating the silica gel. Pre-treating the silica slurry with 1% triethylamine in your eluent can prevent the product from streaking or irreversibly binding to the acidic silica surface[12].

    • Solution 2 (Recrystallization): This is often a highly effective method for purifying pyrazoles[16]. Experiment with different solvent systems. A mixed-solvent system, such as dissolving the crude product in a minimal amount of hot ethanol or ethyl acetate and then slowly adding a non-polar anti-solvent like hexanes until turbidity appears, followed by slow cooling, is often effective[12][16].

Frequently Asked Questions (FAQs)

Q: Can I use a different reducing agent, like lithium aluminum hydride (LiAlH₄)? A: While LiAlH₄ is a powerful reducing agent, it is generally not recommended for this synthesis. It is non-selective, requires strictly anhydrous conditions (unlike NaBH₄ in methanol), and involves a more hazardous workup. Sodium borohydride is safer, easier to handle, and sufficiently reactive to reduce the aldehyde without affecting the pyrazole ring[10].

Q: How critical is the choice of solvent in the reduction step? A: Protic polar solvents like methanol and ethanol are ideal for NaBH₄ reductions as they readily dissolve both the aldehyde and the borohydride reagent[17]. The reaction is generally cleaner and faster in these solvents compared to aprotic solvents.

Q: What is the best way to monitor the reaction progress? A: Thin Layer Chromatography (TLC) is the most effective method. Use a mobile phase like 30-50% ethyl acetate in hexanes. The starting pyrazole will be the least polar, the intermediate aldehyde will be more polar, and the final alcohol product will be the most polar (lowest Rf value). Staining with potassium permanganate can help visualize the spots.

Q: My final product has a yellowish or reddish color. Where does this come from? A: Discoloration in pyrazole syntheses can sometimes arise from minor side reactions or oxidation of hydrazine-related impurities if the starting material is not pure[18]. If the product is pure by NMR, the color can often be removed by treating a solution of the product with a small amount of activated charcoal, followed by filtration through celite before the final crystallization or solvent removal step[16].

Data Summary Table
ParameterStep 1: FormylationStep 2: ReductionRationale & Notes
Key Reagents POCl₃, DMFNaBH₄Vilsmeier reagent for formylation; Hydride source for reduction.
Stoichiometry 1.2-1.5 equiv. POCl₃1.5-2.0 equiv. NaBH₄A slight excess ensures the reaction goes to completion.
Solvent DMFMethanol or EthanolDMF acts as both reagent and solvent; Alcohols are ideal for NaBH₄.
Temperature 0°C then 60-70°C0°C then Room Temp.Initial step is exothermic; heating drives formylation. Reduction is controlled at 0°C.
Reaction Time 4-6 hours1-2 hoursMonitor by TLC for completion.
Workup Aqueous Quench (Ice/Base)Acidic Quench (HCl)Hydrolyzes iminium salt to aldehyde; Neutralizes excess NaBH₄.
Purification ExtractionChromatography / RecrystallizationIsolate crude aldehyde; Purify final alcohol product.

References

Technical Support Center: Purification of Crude Pyrazole Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of crude pyrazole products. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of pyrazole compounds. Our focus is on providing practical, field-proven insights rooted in scientific principles to help you achieve high-purity pyrazole derivatives for your research and development needs.

Part 1: Frequently Asked Questions (FAQs) & General Troubleshooting

This section addresses common issues and questions that arise during the purification of pyrazole products, providing a quick reference for resolving typical problems.

Q1: My final pyrazole product is an oil and will not solidify. What are my options for purification?

A1: An oily product often indicates the presence of residual solvents or impurities that depress the melting point. Here are several effective strategies:

  • High-Vacuum Evaporation: Ensure all volatile solvents are thoroughly removed using a rotary evaporator followed by drying under a high vacuum. Gentle heating can be applied if the compound is thermally stable.[1]

  • Column Chromatography: This is a highly effective method for purifying oily products. A carefully selected solvent system can separate your target compound from impurities.[1]

  • Salt Formation and Crystallization: Pyrazoles are basic and can be converted to crystalline salts by reacting with an acid (e.g., HCl, H₂SO₄).[1][2][3] These salts can often be purified by recrystallization and then neutralized to yield the pure pyrazole.[1][2][3]

Q2: I'm observing multiple spots on my TLC after synthesis. How can I identify and remove these impurities?

A2: Multiple spots on a Thin Layer Chromatography (TLC) plate confirm the presence of impurities such as unreacted starting materials, regioisomers, or byproducts.

  • Identification:

    • Co-spotting: Spot your crude reaction mixture alongside the starting materials on the same TLC plate to check if any impurity spots correspond to the starting materials.[1]

    • Spectroscopic Analysis: If feasible, isolate a small amount of the major impurity by preparative TLC or a small-scale column for analysis by ¹H NMR or LC-MS to help identify its structure.[1] Common impurities in pyrazole synthesis can include regioisomers.[1]

  • Removal:

    • Column Chromatography: This is the most common and effective method for separating closely related impurities like regioisomers.[1]

    • Recrystallization: If the impurities have significantly different solubilities compared to your desired product, recrystallization can be an effective purification method.[1]

Q3: My purified pyrazole is colored. How can I decolorize it?

A3: A colored product may indicate the presence of trace impurities or degradation products.

  • Charcoal Treatment: Dissolve the compound in a suitable organic solvent, add a small amount of activated charcoal, and stir briefly. The charcoal can adsorb colored impurities. Filter the mixture through Celite to remove the charcoal, and then recrystallize the product.[1][4] Be aware that activated charcoal can also adsorb some of your product, potentially lowering the yield.[4]

  • Recrystallization: This technique itself can often remove colored impurities, as they may remain in the mother liquor.[1]

  • Silica Gel Plug: Dissolve your compound in a minimal amount of a non-polar solvent and pass it through a short plug of silica gel. The colored impurities may be retained on the silica.[1]

Q4: My pyrazole derivative is poorly soluble in common organic solvents. What are my purification options?

A4: Poor solubility can be a significant challenge. Consider these approaches:

  • Hot Filtration: If your product is a solid, you can perform a hot filtration of a suspension in a solvent that dissolves the impurities but not your desired compound.

  • Alternative Chromatography: If column chromatography is difficult, you can try dissolving the compound in a small amount of a strong, polar solvent like DMF or DMSO and adsorbing it onto silica gel before loading it onto the column.[5]

  • Alternative Purification Methods: If chromatography and recrystallization are not feasible, consider acid-base extraction or sublimation.[6]

Part 2: In-Depth Purification Guides

This section provides detailed troubleshooting and step-by-step protocols for the most common pyrazole purification techniques.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility. The choice of solvent is critical for success.

Troubleshooting Recrystallization Issues

Problem Potential Cause Solution
"Oiling Out" The compound is precipitating from the solution at a temperature above its melting point.[4]- Increase the solvent volume to lower the saturation temperature.[4]- Ensure slow cooling; use an insulated container.[4]- Experiment with a different solvent or solvent system.[4]- Use a seed crystal to induce crystallization.[4]
No Crystal Formation The solution is not supersaturated, or nucleation is not occurring.- Concentrate the solution by boiling off some solvent.[4]- Scratch the inside of the flask with a glass rod to create nucleation sites.[4]- Add a seed crystal of the pure compound.[4]
Low Yield Too much solvent was used, or the solution was not cooled sufficiently.- Use the minimum amount of hot solvent to dissolve the crude product.[4]- Ensure the solution is thoroughly cooled in an ice bath before filtration.
Impure Crystals Impurities were trapped in the crystal lattice during rapid crystallization.- Ensure the solution cools slowly at room temperature before placing it in an ice bath.[4]- Wash the collected crystals with a small amount of cold recrystallization solvent.[4]- Perform a second recrystallization.[4]

Experimental Protocol: Single-Solvent Recrystallization

  • Solvent Selection: Choose a solvent in which your pyrazole compound is sparingly soluble at room temperature but highly soluble when hot. Common solvents include ethanol, methanol, isopropanol, acetone, and ethyl acetate.[4][5]

  • Dissolution: Place the crude pyrazole in an Erlenmeyer flask and add a minimal amount of the selected solvent.[4]

  • Heating: Gently heat the mixture on a hot plate with stirring until the solvent boils and the solid dissolves completely. Add more solvent dropwise if needed to achieve complete dissolution.[4]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.

  • Cooling: Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.[4] Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.[4]

Experimental Protocol: Mixed-Solvent Recrystallization

This method is useful when no single solvent is ideal. A "good" solvent in which the compound is soluble is paired with a "poor" solvent in which it is insoluble.[4]

  • Dissolution: Dissolve the crude pyrazole in a minimal amount of a hot "good" solvent (e.g., ethanol).[6]

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (e.g., water) dropwise until the solution becomes slightly cloudy (turbid).[6]

  • Re-dissolution: Add a few more drops of the hot "good" solvent until the solution becomes clear again.[6]

  • Crystallization and Isolation: Follow steps 5-8 from the single-solvent recrystallization protocol.

Visualization of Recrystallization Workflow

Recrystallization_Workflow start Crude Pyrazole dissolve Dissolve in minimal hot solvent start->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration cool Slow Cooling dissolve->cool No insoluble impurities hot_filtration->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate wash Wash with cold solvent isolate->wash dry Dry Crystals wash->dry end Pure Pyrazole dry->end

Caption: Workflow for pyrazole purification by recrystallization.

Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.

Troubleshooting Column Chromatography Issues

Problem Potential Cause Solution
Poor Separation Inappropriate solvent system or overloaded column.- Optimize the eluent system using TLC to achieve a target Rf of 0.3-0.4 for the desired product with good separation from impurities.[1]- Do not overload the column; a general rule is a 1:20 to 1:100 ratio of crude product to silica gel by weight.
Compound Stuck on Column The compound is too polar for the chosen eluent, or it is interacting strongly with the stationary phase.- Gradually increase the polarity of the eluent (gradient elution).[1]- For basic pyrazoles that may interact with acidic silica gel, deactivate the silica with triethylamine or use neutral alumina.[1][7]
Streaking or Tailing on TLC The compound is too polar for the solvent system, or the sample is too concentrated.- Increase the polarity of the eluent.- Dilute the sample before spotting on the TLC plate.

Experimental Protocol: Flash Column Chromatography

  • TLC Analysis: Develop a suitable solvent system using TLC. A common eluent is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[1][8]

  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent and pour it into the chromatography column. Allow the silica to settle, and then add a thin layer of sand on top.[5]

  • Sample Loading: Dissolve the crude pyrazole in a minimal amount of the eluent or a stronger solvent. If using a stronger solvent, adsorb the sample onto a small amount of silica gel, evaporate the solvent, and then carefully add the dry powder to the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions in test tubes.[1] You can gradually increase the polarity of the eluent (gradient elution) to elute compounds with different polarities.[1]

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain your purified product.[1]

  • Solvent Removal: Combine the pure fractions and evaporate the solvent using a rotary evaporator to obtain the purified pyrazole.[1]

Visualization of Chromatography Logic

Chromatography_Logic start Crude Pyrazole Mixture tlc TLC Analysis to Determine Eluent start->tlc column Pack Column and Load Sample tlc->column elute Elute with Solvent and Collect Fractions column->elute analyze Analyze Fractions by TLC elute->analyze combine Combine Pure Fractions analyze->combine Pure fractions identified evaporate Evaporate Solvent combine->evaporate end Pure Pyrazole evaporate->end

Caption: Decision and workflow for chromatographic purification.

Acid-Base Extraction

This technique is ideal for separating basic pyrazoles from neutral or acidic impurities.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).[6]

  • Acidic Wash: Transfer the solution to a separatory funnel and wash it with a dilute aqueous acid solution (e.g., 1M HCl). The protonated pyrazole salt will move into the aqueous layer.[6][9]

  • Separation: Separate the aqueous layer, which now contains the desired product. The organic layer containing non-basic impurities can be discarded.[6]

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., NaOH solution) until the solution is basic. The neutral pyrazole will precipitate out if it is a solid or can be extracted with an organic solvent.[6]

  • Isolation: If the pyrazole precipitates, collect it by vacuum filtration. If it remains in solution, extract it with an organic solvent, dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), and evaporate the solvent.

Visualization of Acid-Base Extraction

AcidBase_Extraction start Crude Mixture in Organic Solvent (Pyrazole + Neutral Impurities) add_acid Wash with aq. Acid (e.g., HCl) start->add_acid separate1 Separate Layers add_acid->separate1 organic1 Organic Layer (Neutral Impurities) separate1->organic1 Discard aqueous1 Aqueous Layer (Protonated Pyrazole Salt) separate1->aqueous1 add_base Add aq. Base (e.g., NaOH) aqueous1->add_base precipitate Precipitation or Extraction add_base->precipitate end Pure Pyrazole precipitate->end

Caption: Separation of a basic pyrazole by acid-base extraction.

Part 3: Characterization of Purified Pyrazoles

After purification, it is essential to confirm the identity and purity of your pyrazole compound. Common analytical techniques include:

  • Thin-Layer Chromatography (TLC): To assess purity and compare with starting materials.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.[11][12][13]

  • Mass Spectrometry (MS): To determine the molecular weight.[11]

  • Infrared (IR) Spectroscopy: To identify functional groups.[13]

  • Melting Point Analysis: A sharp melting point range indicates high purity.

References

Technical Support Center: A Troubleshooting Guide for Pyrazole Synthesis Side Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of pyrazole derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the causality behind these experimental challenges, empowering you to troubleshoot effectively and optimize your synthetic routes.

Frequently Asked Questions (FAQs)

Issue 1: Formation of Regioisomeric Mixtures in Knorr Pyrazole Synthesis

Q1: My reaction with an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine is yielding a mixture of two regioisomers. How can I control the regioselectivity to favor my desired product?

A1: This is a classic challenge in the Knorr pyrazole synthesis.[1][2][3] The formation of two regioisomers arises from the two non-equivalent carbonyl groups of the 1,3-dicarbonyl compound, both of which can be attacked by the hydrazine. The regiochemical outcome is a delicate interplay of electronic effects, steric hindrance, and reaction conditions.[2]

Underlying Causality: The initial and rate-determining step is often the nucleophilic attack of one of the hydrazine's nitrogen atoms on a carbonyl carbon.[3][4] The relative electrophilicity of the two carbonyl carbons and the nucleophilicity of the two nitrogen atoms of the substituted hydrazine dictate the initial point of attack and, consequently, the final regioisomeric ratio.

Troubleshooting Strategies:

  • Solvent Selection: The choice of solvent can have a profound impact on regioselectivity. Non-nucleophilic, hydrogen-bond-donating solvents like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase the regioselectivity.[5] These solvents can stabilize intermediates and influence the reactivity of the carbonyl groups without competing with the hydrazine nucleophile.[5]

  • pH Control: The acidity of the reaction medium is a critical parameter.[2][6]

    • Acidic Conditions: Under acidic conditions, the more basic nitrogen of the substituted hydrazine is protonated, reducing its nucleophilicity. The remaining, less hindered nitrogen then preferentially attacks the more electrophilic carbonyl carbon. This can be used to steer the reaction towards a specific regioisomer.

    • Neutral/Basic Conditions: In neutral or basic media, the relative nucleophilicity of the hydrazine nitrogens and the electrophilicity of the carbonyl carbons are the dominant factors.

  • Steric and Electronic Tuning:

    • Steric Hindrance: Introducing a bulky substituent on either the 1,3-dicarbonyl or the hydrazine can sterically hinder the approach to one of the carbonyl groups, thereby favoring the formation of a single regioisomer.[2]

    • Electronic Effects: Electron-withdrawing groups on the 1,3-dicarbonyl can increase the electrophilicity of the adjacent carbonyl carbon, making it a more favorable site for nucleophilic attack.[2]

Experimental Protocol for Optimizing Regioselectivity:

  • Solvent Screening: Set up parallel reactions using the same starting materials and concentrations but vary the solvent. Common solvents to screen include ethanol, methanol, TFE, and HFIP.

  • pH Adjustment: Run the reaction at different pH values. For acidic conditions, a catalytic amount of an acid like acetic acid or a stronger acid can be used.[4][7] For basic conditions, a non-nucleophilic base can be employed.

  • Temperature Control: Analyze the effect of temperature. Lower temperatures may enhance selectivity in some cases.

  • Reaction Monitoring: Monitor the progress of each reaction by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the ratio of the two regioisomers.

Data Summary: Effect of Solvent on Regioselectivity

SolventDielectric Constant (ε)Regioisomeric Ratio (Desired:Undesired)Reference
Ethanol24.5Often results in mixtures[5]
TFE8.5Significantly improved selectivity[5]
HFIP16.7Often provides the highest selectivity[5]
Issue 2: N-Alkylation vs. C-Alkylation and Formation of N-Alkylated Isomers

Q2: I am trying to N-alkylate my pyrazole, but I am getting a mixture of two N-alkylated regioisomers. How can I achieve selective alkylation on a specific nitrogen atom?

A2: The N-alkylation of unsymmetrical pyrazoles often leads to a mixture of regioisomers because the two nitrogen atoms of the pyrazole ring have similar nucleophilicity.[8] The outcome of the alkylation is influenced by the steric environment around the nitrogen atoms, the nature of the alkylating agent, and the reaction conditions.[8]

Underlying Causality: The pyrazole anion, formed upon deprotonation, is a resonance-stabilized species with negative charge distributed over both nitrogen atoms.[8] Alkylation can therefore occur at either nitrogen, leading to a mixture of products.

Troubleshooting Strategies:

  • Directing Groups: The presence of certain functional groups on the pyrazole ring can direct the alkylation to a specific nitrogen.[8] For instance, a bulky substituent at the 3- or 5-position will sterically hinder the adjacent nitrogen, favoring alkylation at the more accessible nitrogen.[9]

  • Choice of Base and Solvent: The choice of base and solvent can influence the position of the counterion and the solvation of the pyrazole anion, thereby affecting the regioselectivity of the alkylation.

  • Alternative Synthetic Strategies: In cases where direct alkylation is not selective, alternative strategies such as "strategic atom replacement" can be employed. This involves synthesizing the desired N-alkyl pyrazole from a different heterocyclic precursor, such as an isothiazole, to circumvent the selectivity issues of direct N-functionalization.[10][11][12]

Experimental Protocol for Regioselective N-Alkylation:

  • Base Screening: Evaluate a range of bases, from milder ones like K₂CO₃ to stronger ones like NaH, in different solvents (e.g., DMF, THF, Acetonitrile).

  • Temperature Optimization: Perform the reaction at various temperatures. Lower temperatures may favor the thermodynamically more stable product, while higher temperatures may favor the kinetically controlled product.

  • Protecting Group Strategy: Consider a protecting group strategy where one nitrogen is selectively protected, the other is alkylated, and then the protecting group is removed.

Logical Workflow for N-Alkylation Troubleshooting

Start Start: Mixture of N-alkylated isomers Steric Is there a significant steric difference between N1 and N2? Start->Steric Directing Can a directing group be introduced? Steric->Directing No Conditions Optimize Reaction Conditions Steric->Conditions Yes Directing->Conditions Yes Alternative Consider Alternative Synthetic Route Directing->Alternative No Conditions->Alternative Still a mixture Success Success: Single Regioisomer Conditions->Success Optimized Alternative->Success

Caption: Decision-making workflow for troubleshooting N-alkylation regioselectivity.

Issue 3: Formation of Dimeric and Polymeric Byproducts

Q3: My pyrazole synthesis is producing a significant amount of a high molecular weight byproduct, which I suspect is a dimer or polymer. What causes this and how can I prevent it?

A3: Dimerization and polymerization can occur under certain reaction conditions, particularly with specific pyrazole derivatives like 5-aminopyrazoles.[13] These side reactions can be promoted by oxidizing agents or certain catalysts.

Underlying Causality: The formation of dimers can proceed through various mechanisms, including oxidative coupling of C-H/N-H, C-H/C-H, or N-H/N-H bonds, often catalyzed by metal salts like copper(II) acetate.[13]

Troubleshooting Strategies:

  • Control of Oxidizing Agents: If your reaction does not require an oxidant, ensure that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation from atmospheric oxygen.[14]

  • Catalyst Choice: If a catalyst is necessary, screen different catalysts to find one that promotes the desired cyclization without inducing dimerization.

  • Reaction Concentration: Running the reaction at a lower concentration can sometimes disfavor intermolecular side reactions like dimerization.

  • Additive Screening: In some cases, the addition of specific additives can suppress dimer formation. For example, in the copper-catalyzed dimerization of 5-aminopyrazoles, the presence or absence of benzoic acid can switch the product between a pyridazine and a pyrazine.[13]

Issue 4: Incomplete Cyclization or Formation of Pyrazoline Intermediates

Q4: In my synthesis using an α,β-unsaturated carbonyl compound, I am isolating a pyrazoline instead of the desired pyrazole. How can I promote the final aromatization step?

A2: The reaction of α,β-unsaturated ketones or aldehydes with hydrazines initially forms a pyrazoline intermediate, which then needs to be oxidized to the aromatic pyrazole.[15][16] If the reaction conditions are not sufficiently oxidizing, the pyrazoline may be the major product.[17]

Underlying Causality: The conversion of a pyrazoline to a pyrazole is a dehydrogenation (oxidation) reaction. This step requires either an external oxidizing agent or conditions that facilitate spontaneous aromatization.

Troubleshooting Strategies:

  • In Situ Oxidation: Include an oxidizing agent in the reaction mixture to promote the in situ conversion of the pyrazoline to the pyrazole. Common oxidizing agents for this purpose include:

    • Air or oxygen

    • Copper(II) salts[15][16]

    • Iodine

    • Manganese dioxide (MnO₂)

  • Solvent Choice: Solvents like DMSO at elevated temperatures can sometimes facilitate the oxidation.

  • Post-Reaction Oxidation: If the pyrazoline is isolated, it can be subjected to a separate oxidation step to yield the desired pyrazole.

Experimental Protocol for Promoting Aromatization:

  • Reaction Setup: In a round-bottom flask, dissolve the α,β-unsaturated carbonyl compound and the hydrazine in a suitable solvent.

  • Addition of Oxidant: Add the chosen oxidizing agent to the reaction mixture.

  • Heating: Heat the reaction to the appropriate temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS to follow the disappearance of the pyrazoline intermediate and the formation of the pyrazole product.

Reaction Scheme: Pyrazoline to Pyrazole Oxidation

Pyrazoline Pyrazoline Intermediate Oxidant + Oxidant (e.g., O₂, Cu(II)) Pyrazoline->Oxidant Pyrazole Desired Pyrazole Product Oxidant->Pyrazole

Caption: General scheme for the oxidation of a pyrazoline to a pyrazole.

Issue 5: Purification Challenges

Q5: My crude pyrazole product is difficult to purify, especially from starting materials or isomeric byproducts. What are some effective purification strategies?

A5: Purifying pyrazoles can be challenging due to their polarity and potential for forming mixtures of isomers. Standard column chromatography on silica gel can sometimes lead to product loss or decomposition.[18]

Troubleshooting Strategies:

  • Recrystallization: This is often the most effective method for purifying solid pyrazole derivatives. A systematic approach to solvent screening is crucial.

    • Single Solvents: Common solvents include ethanol, methanol, ethyl acetate, and hexane.[19]

    • Mixed Solvents: A combination of a "good" solvent (in which the compound is soluble) and an "anti-solvent" (in which it is insoluble) can be very effective.[19]

  • Acid-Base Extraction: If your pyrazole has a basic nitrogen atom, it can be protonated with an acid to form a water-soluble salt. This allows for the separation from non-basic impurities by liquid-liquid extraction. The pyrazole can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent.

  • Formation of Acid Addition Salts: Pyrazoles can be purified by forming crystalline acid addition salts with inorganic or organic acids.[20][21] The salt can be isolated and then neutralized to recover the pure pyrazole.

  • Chromatography on Deactivated Silica or Alumina: If chromatography is necessary, using silica gel deactivated with a base (e.g., triethylamine) or using neutral alumina can prevent the decomposition of sensitive pyrazole compounds.[18]

References

Technical Support Center: Optimization of Pyrazole Cyclization Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Troubleshooting and Optimization

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are working to optimize pyrazole cyclization reactions. As a senior application scientist, my goal is to move beyond simple protocols and provide you with the causal reasoning behind experimental choices, empowering you to troubleshoot effectively and rationalize your optimization strategies.

The Knorr pyrazole synthesis, the condensation of a 1,3-dicarbonyl compound with a hydrazine, remains a cornerstone of heterocyclic chemistry due to its robustness and versatility.[1][2][3] However, its apparent simplicity can conceal a range of challenges, from low yields and poor regioselectivity to difficult purifications. This guide addresses the most common issues encountered in the lab, offering structured solutions and expert insights.

Troubleshooting Guide: Common Experimental Issues

This section is formatted as a series of questions and answers to directly address problems you may be encountering at the bench.

Q1: My reaction yield is disappointingly low. What are the likely causes and how can I improve it?

Low yield is one of the most frequent complaints. The cause can stem from incomplete conversion, degradation of starting materials or products, or formation of difficult-to-separate side products.

Root Cause Analysis & Solutions:

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Monitor the reaction closely by TLC or LCMS. If starting material remains after a reasonable time, consider increasing the reaction temperature. While many pyrazole syntheses are run at room temperature or in refluxing ethanol, some substrates require more forcing conditions.[2][4] A modest increase in temperature can significantly improve the rate of both the initial condensation and the final dehydration step.[2]

  • Catalyst Inefficiency: The classic Knorr synthesis often requires an acid catalyst to activate the carbonyl group for nucleophilic attack.[1][5]

    • Solution: If running the reaction neat or in a neutral solvent, the addition of a catalytic amount of acid, such as glacial acetic acid or a few drops of HCl, can dramatically accelerate the reaction.[5][6] For more complex substrates, screening Lewis acids like Yb(PFO)₃ or Sc(OTf)₃ may be beneficial.[7]

  • Hydrazine Instability: Hydrazines, particularly arylhydrazines, can be prone to oxidation and decomposition, leading to colored impurities and reduced availability for the main reaction.[8]

    • Solution: Use high-purity, fresh hydrazine. If possible, use the more stable hydrochloride salt and liberate the free base in situ with a non-nucleophilic base. Running the reaction under an inert atmosphere of nitrogen or argon can prevent air oxidation.[8]

  • Suboptimal Solvent Choice: The solvent plays a critical role in solubility, reaction rate, and even stability.

    • Solution: While ethanol is a common choice, dipolar aprotic solvents like DMF or N,N-dimethylacetamide can accelerate the dehydration steps and improve yields, sometimes allowing the reaction to proceed efficiently even at room temperature.[9]

Below is a workflow to systematically troubleshoot low reaction yields.

G start Low Yield Observed check_tlc Monitor Reaction by TLC/LCMS start->check_tlc sm_present Starting Material Present? check_tlc->sm_present end_good Yield Improved check_tlc->end_good Reaction Complete side_products Significant Side Products? sm_present->side_products No increase_params Increase Temperature or Reaction Time sm_present->increase_params Yes dark_color Reaction Dark/Colored? side_products->dark_color Yes change_solvent Screen Solvents (e.g., DMF, TFE) side_products->change_solvent No increase_params->check_tlc end_bad Problem Persists: Re-evaluate Substrate Stability increase_params->end_bad No Improvement optimize_catalyst Optimize Catalyst (Acid/Lewis Acid) inert_atm Use Inert Atmosphere & Fresh Hydrazine dark_color->inert_atm Yes dark_color->change_solvent No inert_atm->check_tlc inert_atm->end_bad No Improvement change_solvent->check_tlc change_solvent->end_bad No Improvement

Caption: Workflow for troubleshooting low pyrazole yield.

Q2: My reaction produces a mixture of regioisomers. How can I improve the regioselectivity?

This is the most common and challenging issue when using non-symmetrical 1,3-dicarbonyl compounds with substituted hydrazines. The formation of two regioisomers occurs because the initial nucleophilic attack by the substituted hydrazine can happen at either of the two different carbonyl carbons.[10][11]

Controlling Factors and Solutions:

  • Electronic and Steric Effects: The inherent electronic properties of the dicarbonyl are the primary determinant. The more electrophilic (electron-deficient) carbonyl is typically attacked first by the more nucleophilic nitrogen of the hydrazine.[10]

    • Insight: For a substituted hydrazine like methylhydrazine, the NH₂ group is more nucleophilic. For phenylhydrazine, the substituted NH group is less nucleophilic due to resonance. Understanding this interplay is key to predicting the major isomer.

  • Solvent-Mediated Control: This is the most powerful tool for experimentally controlling regioselectivity. The solvent can influence the tautomeric equilibrium of the dicarbonyl and stabilize intermediates differently.

    • Solution: A pivotal finding is the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). These solvents, through strong hydrogen bonding, can selectively activate one carbonyl group over the other, leading to dramatic improvements in regioselectivity compared to standard solvents like ethanol.[10]

  • pH and Catalyst Control: The reaction pH can influence which carbonyl is preferentially protonated and activated.

    • Solution: While less predictable than solvent control, systematically screening different acid catalysts (e.g., acetic acid, p-TsOH, HCl) can sometimes favor one regioisomer over the other.[6]

The diagram below illustrates the competing pathways.

G cluster_0 Reactants cluster_1 Reaction Pathways cluster_2 Products dicarbonyl Unsymmetrical 1,3-Dicarbonyl path_a Attack at C1 dicarbonyl->path_a path_b Attack at C3 dicarbonyl->path_b hydrazine R'-NH-NH₂ hydrazine->path_a hydrazine->path_b isomer_a Regioisomer A path_a->isomer_a isomer_b Regioisomer B path_b->isomer_b

Caption: Competing pathways leading to regioisomers.

Q3: My reaction turns dark brown or red, and the TLC shows many impurities. What is causing this?

This issue, frequently observed with arylhydrazines, is almost always due to oxidative decomposition of the hydrazine starting material.[8]

Root Cause Analysis & Solutions:

  • Air Oxidation: Phenylhydrazine and its derivatives are notoriously sensitive to air, undergoing oxidation to form highly colored diazenes and other byproducts.

    • Solution 1 (Inert Atmosphere): The most effective solution is to rigorously exclude oxygen. Degas your solvent and run the reaction under a positive pressure of nitrogen or argon.[8]

    • Solution 2 (Use a Salt): Start with the phenylhydrazine hydrochloride salt.[8] These salts are crystalline, non-hygroscopic, and much more stable to air. The active free base can be generated in situ by adding one equivalent of a non-nucleophilic base like triethylamine or potassium acetate.

  • Impure Starting Materials: Using old or low-purity hydrazine will introduce these colored impurities from the start.

    • Solution: Always use freshly opened or purified hydrazine. Phenylhydrazine can be purified by distillation under reduced pressure, but caution is advised due to its toxicity.

Q4: I'm struggling with the purification of my final pyrazole product. What are the best strategies?

Purification can be challenging due to byproduct similarity or unexpected solubility properties of the target compound.

Recommended Purification Techniques:

  • Recrystallization: If your product is a solid, this is the most efficient method for achieving high purity.

    • Protocol: Common solvent systems include ethanol/water, ethyl acetate/hexanes, or isopropanol. The key is to find a solvent system where the product is soluble when hot but sparingly soluble when cold.[5][12]

  • Column Chromatography: The workhorse for separating mixtures.

    • Pro-Tip: If your reaction mixture is dark and contains baseline impurities from hydrazine decomposition, first run a "plug" filtration. Pass the crude material through a short pad of silica gel, eluting with a non-polar solvent (like toluene or hexanes) to wash away the colored impurities before loading onto your purification column.[8]

  • Acid-Base Extraction (Salt Formation): This is a highly effective but often overlooked chemical purification method. The pyrazole ring contains a basic nitrogen atom that can be protonated to form a salt.[13][14]

    • Protocol:

      • Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane.

      • Extract the solution with aqueous acid (e.g., 1M HCl). The pyrazole product will move into the aqueous layer as its hydrochloride salt, while non-basic impurities remain in the organic layer.

      • Separate the layers.

      • Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH or saturated NaHCO₃) until the solution is basic (pH > 8).

      • The pure pyrazole will precipitate out of the solution and can be collected by filtration or extracted back into an organic solvent.[13][14]

FAQs: Optimizing Key Reaction Parameters

ParameterCommon Choice(s)Optimization Insights & Rationale
Solvent Ethanol, Acetic AcidEthanol is a good general-purpose protic solvent. However, dipolar aprotic solvents like DMF or DMAc can accelerate the dehydration step, often leading to higher yields at lower temperatures.[9] For controlling regioselectivity, fluorinated alcohols like TFE and HFIP are superior due to their unique hydrogen-bonding capabilities.[10] Solvent-free conditions are also an option for green chemistry approaches.[15]
Catalyst Acetic Acid, HClThe reaction is often self-catalyzed if one of the reagents is acidic or basic, but catalytic acid is usually required. Acetic acid is a mild and effective choice.[5] For stubborn reactions, stronger acids like HCl or Lewis acids may be necessary. The catalyst's primary role is to protonate a carbonyl oxygen, making the carbon more electrophilic.[1]
Temperature Room Temp to RefluxThe optimal temperature is highly substrate-dependent. Start at room temperature and monitor for progress. If slow, gently heat to 40-60 °C before moving to reflux conditions. In some advanced cases, temperature can be used to control divergent pathways, leading to different products from the same starting materials.[4][16]
Stoichiometry 1:1 or slight excess of hydrazineA 1:1 stoichiometry is typical. A slight excess (1.1-1.2 eq) of the hydrazine component is sometimes used to ensure the complete consumption of a more valuable 1,3-dicarbonyl starting material.[17]

Key Experimental Protocols

Protocol 1: General Knorr Pyrazole Synthesis

This protocol is a robust starting point for the synthesis of a simple pyrazole.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 1,3-dicarbonyl compound (1.0 eq).

  • Reagent Addition: Add ethanol (5-10 mL per mmol of dicarbonyl) followed by the hydrazine derivative (1.05 eq).

  • Catalysis: Add 3-5 drops of glacial acetic acid.[5]

  • Reaction: Stir the mixture at room temperature or heat to reflux (typically 60-80 °C). Monitor the reaction's progress by TLC, staining for the starting material. Reactions are often complete within 1-4 hours.[17]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume using a rotary evaporator. Add cold water to precipitate the crude product.

  • Purification: Collect the solid by vacuum filtration, wash with a small amount of cold water, and air dry.[5] Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole.

Protocol 2: Optimization for Regioselectivity using TFE

This protocol demonstrates how to improve regioselectivity based on modern literature.[10]

  • Setup: In a clean vial, dissolve the non-symmetrical 1,3-dicarbonyl compound (1.0 eq) in 2,2,2-trifluoroethanol (TFE).

  • Reagent Addition: Add the substituted hydrazine (e.g., methylhydrazine, 1.0 eq) dropwise at room temperature.

  • Reaction: Stir the reaction at room temperature. These reactions are often very fast, sometimes completing in under an hour.[10] Monitor carefully by TLC or LCMS.

  • Analysis: After workup (solvent evaporation and purification), compare the regioisomeric ratio to a parallel experiment conducted in ethanol to quantify the improvement.

References

Technical Support Center: Purification of (1,3,5-trimethyl-1H-pyrazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

This technical support guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of (1,3,5-trimethyl-1H-pyrazol-4-yl)methanol (CAS No. 18712-39-5). Our approach moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions during your purification workflow.

Section 1: Understanding the Challenge & Core FAQs

This compound is a substituted heterocyclic alcohol.[1] Impurities in your sample typically originate from its two-step synthesis: the Vilsmeier-Haack formylation of 1,3,5-trimethylpyrazole followed by the reduction of the resulting aldehyde. Understanding this synthetic route is critical to anticipating and resolving purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude sample?

A1: The impurity profile is almost always linked to the synthetic pathway. The most probable contaminants are unreacted starting materials or byproducts from incomplete reactions.

Impurity Name Origin Story Relative Polarity & Elution Profile
(1,3,5-trimethyl-1H-pyrazol-4-yl)carbaldehyde Incomplete reduction of the aldehyde precursor.Less polar than the target alcohol. Will elute earlier in normal-phase chromatography.
1,3,5-trimethylpyrazole Unreacted starting material from the initial formylation step.Significantly less polar than the target alcohol. Will elute much earlier in normal-phase chromatography.
Borate Salts / Aluminum Salts Byproducts from NaBH₄ or LiAlH₄ reduction.Highly polar and water-soluble. Typically removed during the initial aqueous workup.
Degradation Products Pyrazoles can be sensitive to strongly acidic conditions, which can occur on silica gel.Varies, but may present as streaking on a TLC plate.

Q2: How do I choose the best primary purification strategy for this compound?

A2: The optimal strategy depends on the nature of your impurities and the physical state of your crude product. Since the target compound is often a liquid, column chromatography is the most universally effective method. Your first step should always be a thorough analysis by Thin Layer Chromatography (TLC).

The following decision workflow illustrates the selection process:

G start Start: Crude Product This compound tlc Run TLC Analysis (e.g., 30% EtOAc in Hexane) start->tlc decision Are impurities well-separated by polarity? tlc->decision col_chrom Primary Strategy: Silica Gel Column Chromatography decision->col_chrom Yes alt_strat Consider Alternative Strategies decision->alt_strat No (co-elution) alt_decision Is product solid or can be solidified? alt_strat->alt_decision recryst Secondary Strategy: Recrystallization alt_decision->recryst Yes acid_base Secondary Strategy: Acid-Base Extraction alt_decision->acid_base No (product is an oil)

Caption: Purification strategy decision workflow.

Q3: My compound is a liquid. Can I still use recrystallization?

A3: You cannot directly recrystallize a liquid at room temperature. However, you can employ a strategy of salt formation. Pyrazoles are basic and can be protonated by acids to form solid salts (e.g., hydrochloride salts).[2] These salts often have excellent crystallinity and different solubility profiles from neutral impurities. You can recrystallize the salt and then neutralize it with a base during an aqueous workup to recover your purified liquid alcohol.

Section 2: Troubleshooting Guide: Column Chromatography

Column chromatography is the most robust method for purifying this compound, capable of separating impurities with even minor differences in polarity.[3][4]

Problem: Poor separation on my TLC plate or column. The spots are streaking or are not well-resolved.

  • Likely Cause 1: Suboptimal Solvent System. The polarity of your mobile phase is the most critical factor for achieving separation. The goal is to find a solvent system where your target compound has an Rf value of approximately 0.3-0.4, which provides the best balance for separation on a column.[3]

    • Solution: Systematically test different ratios of ethyl acetate (polar) and hexane (non-polar). Start with a low polarity mix (e.g., 10% EtOAc/Hexane) and gradually increase the ethyl acetate concentration (20%, 30%, 40%) until you achieve the desired Rf value for your product. The less polar aldehyde impurity should have a higher Rf, and the non-polar pyrazole starting material should be near the solvent front.

  • Likely Cause 2: Strong Interaction with Acidic Silica Gel. Pyrazoles contain basic nitrogen atoms that can interact strongly with the acidic silanol groups on the surface of standard silica gel. This can lead to significant tailing or even irreversible adsorption of your compound.

    • Solution: Deactivate the silica gel. This is achieved by adding a small amount of a basic modifier, like triethylamine (Et₃N), to your mobile phase (typically 0.5-1% by volume).[3] This neutralizes the acidic sites on the silica, allowing your basic compound to elute cleanly. Alternatively, using a different stationary phase like neutral alumina can also prevent this issue.[3]

Protocol: Silica Gel Flash Column Chromatography
  • TLC Optimization: First, identify an optimal eluent system (e.g., 35% Ethyl Acetate in Hexane + 0.5% Triethylamine) that provides good separation and a product Rf of ~0.3-0.4.

  • Column Packing: Prepare a slurry of silica gel in your non-polar solvent (hexane). Pack the column evenly to avoid cracks, and add a layer of sand on top. Equilibrate the column by running 2-3 column volumes of your starting eluent through it.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or your eluent. For best results, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.

  • Elution: Begin eluting with your chosen solvent system. Collect fractions and monitor them by TLC.

  • Analysis: Spot every few fractions on a TLC plate. Combine the fractions that contain only your pure product.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator. Further dry under high vacuum to remove any residual solvent.[3]

G cluster_prep Preparation cluster_run Execution cluster_finish Finalization tlc 1. Optimize Eluent via TLC pack 2. Pack Column with Silica Gel Slurry tlc->pack load 3. Dry-Load Sample Adsorbed on Silica pack->load elute 4. Elute with Solvent & Collect Fractions load->elute monitor 5. Monitor Fractions by TLC elute->monitor pool 6. Pool Pure Fractions monitor->pool evap 7. Evaporate Solvent & Dry Under Vacuum pool->evap pure_prod Pure Product evap->pure_prod

Caption: Step-by-step flash column chromatography workflow.

Section 3: Troubleshooting Guide: Recrystallization & Extraction

While chromatography is often preferred for this liquid compound, these techniques are invaluable if you opt for salt formation or need to remove impurities with vastly different properties.

Problem: I've formed a salt of my compound, but it won't crystallize or the yield is very low.

  • Likely Cause: Incorrect Solvent Choice. The principle of recrystallization relies on the compound being highly soluble in a hot solvent but poorly soluble in the same solvent when cold.[5] If the compound remains too soluble at low temperatures, it will not precipitate effectively.

    • Solution: You must empirically determine the best solvent. For pyrazole derivatives, common and effective solvents include ethanol, methanol, isopropanol, or mixed solvent systems like ethanol/water or ethyl acetate/hexane.[6][7]

    • Technique Tip: To use a mixed solvent system, dissolve your compound in a minimal amount of the "good" solvent (in which it is very soluble, e.g., ethanol) while hot. Then, add the "bad" solvent (in which it is poorly soluble, e.g., water or hexane) dropwise until the solution just becomes cloudy (turbid). Add a drop or two of the good solvent to clarify, then allow it to cool slowly.[6][7]

Solvent/System Polarity Typical Use Case for Pyrazole Derivatives
Ethanol / WaterMixed ProticExcellent for polar pyrazole salts.[6][7]
MethanolProticGood for many polar pyrazoles.[8]
Ethyl Acetate / HexaneMixed AproticIdeal for compounds of intermediate polarity.[6]
IsopropanolProticA good alternative to ethanol with different solubility properties.

Problem: My crude product is contaminated with highly polar (e.g., salts) or completely non-polar (e.g., grease) impurities.

  • Solution: Acid-Base Liquid-Liquid Extraction. This powerful technique exploits the basicity of the pyrazole nitrogen to move your target compound between immiscible aqueous and organic layers, leaving behind impurities that do not share its acid/base properties.

Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract it with an acidic aqueous solution (e.g., 1M HCl). The basic pyrazole will be protonated and move into the aqueous layer, while neutral non-polar impurities will remain in the organic layer.

  • Separation: Separate the two layers. Discard the organic layer containing the non-polar impurities.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH or solid NaHCO₃) until the solution is basic (pH > 9). This deprotonates your compound, making it soluble in organic solvents again.

  • Re-extraction: Extract the basified aqueous solution multiple times with fresh ethyl acetate or dichloromethane. Your purified compound will move back into the organic layers. Highly polar salt impurities will remain in the aqueous layer.

  • Final Steps: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the purified product.

References

Technical Support Center: Stability of (1,3,5-trimethyl-1H-pyrazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (1,3,5-trimethyl-1H-pyrazol-4-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability issues you may encounter during the storage and handling of this compound. Our goal is to equip you with the knowledge to proactively manage stability and effectively troubleshoot any issues that may arise in your experiments.

Proactive Stability Program: Best Practices for Storage and Handling

Ensuring the stability of this compound from the outset is critical for the reliability and reproducibility of your experimental results. While specific long-term stability data for this compound is not extensively published, we can establish a robust storage and handling protocol based on its chemical structure and general principles for active pharmaceutical ingredients (APIs).

The structure of this compound contains a stable pyrazole ring and a primary alcohol functional group. The pyrazole ring itself is generally resistant to oxidation[1][2]. However, the methanol group is a potential site for oxidative degradation. Therefore, a proactive approach to prevent oxidation, as well as degradation from other environmental factors, is recommended.

Recommended Storage and Handling Conditions:

ParameterRecommendationRationale
Temperature Store at 2-8°C (refrigerated).Lower temperatures slow down the rate of chemical degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).To minimize the risk of oxidation of the methanol group.
Light Protect from light by using amber vials or storing in the dark.To prevent potential photodegradation.
Container Use well-sealed, airtight containers.To prevent exposure to moisture and atmospheric oxygen.
pH Avoid strongly acidic or basic conditions during storage in solution.To prevent acid or base-catalyzed hydrolysis or degradation.

Troubleshooting Guide: FAQs on Stability Issues

This section addresses common stability-related observations you might encounter during your experiments with this compound.

Q1: I've noticed a yellowing or discoloration of my solid this compound sample over time. What could be the cause?

A1: Discoloration is often an initial sign of chemical degradation. The most probable cause is the oxidation of the methanol group on the pyrazole ring. While the pyrazole ring itself is relatively stable, the benzylic-like position of the methanol group makes it susceptible to oxidation, potentially forming a corresponding aldehyde or carboxylic acid. These degradation products may be colored or could lead to the formation of colored polymeric byproducts.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for discolored solid sample.

Q2: My solution of this compound in an organic solvent has become cloudy or has formed a precipitate. What should I do?

A2: Cloudiness or precipitation in a previously clear solution can indicate several issues:

  • Degradation: The compound may have degraded into less soluble products.

  • Solubility Issues: The concentration of the compound may exceed its solubility in the chosen solvent, especially if the temperature has fluctuated.

  • Contamination: The solution may be contaminated.

Investigative Steps:

  • Verify Solubility: Check the solubility of this compound in the specific solvent at the storage temperature.

  • Analyze the Precipitate: If possible, isolate the precipitate and analyze it using techniques like FT-IR, NMR, or Mass Spectrometry to determine if it is the parent compound or a degradation product.

  • Analyze the Supernatant: Use a stability-indicating HPLC method (see Section 3) to analyze the clear supernatant. A decrease in the parent compound's peak area and the appearance of new peaks would confirm degradation.

Q3: I am seeing a loss of potency or inconsistent results in my biological assays. Could this be related to the stability of this compound?

A3: Yes, inconsistent biological activity is a common consequence of compound instability. If the parent molecule is degrading, its effective concentration in your assay will be lower than expected, leading to reduced or variable results. Degradation products could also potentially interfere with the assay or exhibit their own biological activity.

Recommended Actions:

  • Freshly Prepare Solutions: Always prepare solutions of this compound fresh from a solid sample that has been stored under the recommended conditions.

  • Perform a Forced Degradation Study: To understand the potential degradation products and their impact, a forced degradation study is highly recommended. This will help in developing a stability-indicating analytical method to monitor the purity of your samples over time.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, a forced degradation study coupled with a stability-indicating HPLC method is the industry-standard approach[3].

Forced Degradation Studies

Forced degradation studies intentionally stress the compound to accelerate its degradation, providing insight into potential degradation pathways and products[4][5].

Experimental Workflow for Forced Degradation:

Forced_Degradation_Workflow cluster_stress Stress Conditions A Prepare stock solution of this compound B Acid Hydrolysis (0.1 M HCl) A->B C Base Hydrolysis (0.1 M NaOH) A->C D Oxidative (3% H2O2) A->D E Thermal (60°C in solution) A->E F Photolytic (ICH Q1B) A->F G Incubate for a defined period (e.g., 24, 48, 72h) B->G C->G D->G E->G F->G H Neutralize acid/base samples G->H I Analyze all samples by Stability-Indicating HPLC-UV H->I J Characterize major degradants by LC-MS I->J

Caption: Workflow for forced degradation studies.

Step-by-Step Protocol:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at room temperature and 60°C.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at room temperature.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Incubate at room temperature.

  • Thermal Degradation: Incubate the stock solution at 60°C.

  • Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines[6].

  • Sample Analysis: At specified time points (e.g., 0, 8, 24, 48 hours), take aliquots of each stressed sample. For acid and base hydrolysis samples, neutralize them before analysis. Analyze all samples using the stability-indicating HPLC method.

Development of a Stability-Indicating HPLC-UV Method

A stability-indicating method is an analytical procedure that can accurately and precisely measure the active ingredient's concentration without interference from degradation products, process impurities, or other excipients[7][8].

Example HPLC Method Parameters:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 220 nm
Injection Volume 10 µL

Method Validation:

The developed method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness to ensure it is suitable for its intended purpose[7].

Predicted Degradation Pathway

Based on the chemical structure, the primary alcohol is the most likely site of degradation under oxidative conditions.

Degradation_Pathway A This compound C₇H₁₂N₂O B 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde C₇H₁₀N₂O A->B Oxidation C 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid C₇H₁₀N₂O₂ B->C Further Oxidation

Caption: Predicted oxidative degradation pathway.

The oxidation of the primary alcohol would first yield the corresponding aldehyde, which can be further oxidized to the carboxylic acid. These potential degradation products should be monitored during stability studies.

Conclusion

While this compound possesses a stable pyrazole core, its methanol functional group presents a potential liability, particularly to oxidation. By implementing a proactive stability program with appropriate storage and handling conditions, researchers can minimize the risk of degradation. Should stability issues arise, the troubleshooting guide and experimental protocols provided herein offer a systematic approach to investigate the root cause and ensure the integrity of your experimental outcomes.

References

resolving ambiguous NMR peaks in pyrazole characterization

Author: BenchChem Technical Support Team. Date: January 2026

Resolving Ambiguous NMR Peaks in Pyrazole Characterization

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and advanced protocols for overcoming common challenges in the NMR characterization of pyrazole derivatives. The inherent electronic structure and dynamic behavior of pyrazoles often lead to ambiguous spectra. This center is designed to help you navigate these complexities with confidence.

The Core Challenge: Annular Tautomerism

The principal difficulty in pyrazole NMR arises from annular tautomerism . This is the rapid exchange of the N-H proton between the two nitrogen atoms (N1 and N2) of the pyrazole ring. When this exchange is fast on the NMR timescale, the distinct environments of the C3 and C5 positions (and their attached protons) are averaged. This results in broad, coalesced, or even a single set of signals, making definitive structural assignment challenging, especially for unsymmetrically substituted pyrazoles.[1][2]

Frequently Asked Questions (FAQs)
Q1: My ¹H and ¹³C NMR signals for the C3 and C5 positions are broad or have merged into a single peak. What's happening and how can I resolve them?

This is the classic signature of rapid annular tautomerism.[2] The NMR spectrometer is detecting a time-averaged structure because the proton is shuttling between N1 and N2 faster than the instrument can distinguish the two forms. To resolve the individual tautomers, you must slow down this exchange process.

Causality and Troubleshooting Strategy:

The rate of proton exchange is highly sensitive to temperature and the solvent environment.[1][2] By modifying these conditions, you can often slow the exchange to a point where the NMR experiment can capture the distinct signals of each tautomer.

Troubleshooting Workflow:

G A Start: Broad/Averaged Signals for C3/C5 B Perform Low-Temperature NMR Experiment A->B C Did signals resolve into two distinct sets? B->C D Success! Integrate signals to determine tautomer ratio. Analyze each set separately. C->D Yes E No, signals are still broad or exchange is still too fast C->E No F Change to a non-polar, aprotic solvent (e.g., Toluene-d8, CS2) E->F H Consider Solid-State NMR (CP/MAS) to identify the dominant tautomer in the solid phase. E->H G Re-run Low-Temperature NMR Experiment F->G G->C

Caption: Workflow for resolving merged pyrazole tautomer signals.

Key Solutions:

  • Low-Temperature NMR: Decreasing the temperature is the most effective way to slow proton exchange.[1] By gradually lowering the temperature of your experiment (e.g., from 298 K down to 200 K in 10-20 K increments), you can often reach the "slow-exchange regime" where the averaged signals will decoalesce into sharp, distinct signals for each tautomer.

  • Solvent Effects: The choice of solvent has a profound impact. Protic solvents (like methanol-d4) or those that are strong hydrogen bond acceptors (like DMSO-d6) can facilitate proton exchange.[2][3] Switching to a non-polar, aprotic solvent (like toluene-d8 or even CS₂) can significantly slow the intermolecular proton transfer, aiding in the resolution of tautomeric signals.[1]

  • Solid-State NMR: In the crystalline state, pyrazole derivatives are typically locked into a single tautomeric form. Solid-state NMR (CP/MAS) can provide a clear spectrum of this single form, which can then be used as a reference to help interpret the more complex solution-state data.[1][4]

Q2: The N-H proton signal in my ¹H NMR spectrum is extremely broad or completely missing. How can I find and confirm it?

The disappearance of the N-H signal is a common frustration and is also a result of chemical exchange, compounded by the properties of the nitrogen nucleus.[1]

Underlying Causes:

  • Chemical Exchange: The N-H proton can rapidly exchange with other pyrazole molecules, trace amounts of water in the deuterated solvent, or acidic/basic impurities. This exchange is often so fast that the signal broadens into the baseline.[1][5] In protic solvents like D₂O or CD₃OD, the proton will be completely replaced by deuterium, rendering it invisible in ¹H NMR.[1]

  • Quadrupolar Broadening: The most common nitrogen isotope, ¹⁴N, has a nuclear quadrupole moment. This provides an efficient relaxation pathway for the attached proton, which shortens its excited-state lifetime and leads to a broader signal, even when exchange is slow.[1][6]

Troubleshooting Steps:

  • Use a Dry Solvent: Meticulously dry your deuterated solvent (e.g., using molecular sieves) and your glassware to minimize exchange with residual water.[1]

  • D₂O Shake: To confirm a broad peak is indeed your N-H proton, add a single drop of D₂O to your NMR tube, shake it vigorously, and re-acquire the spectrum. If the peak disappears, it was an exchangeable proton.[7]

  • Vary Concentration: The rate of intermolecular exchange is concentration-dependent. Acquiring spectra at different concentrations may change the peak's shape or position.[1]

  • ¹⁵N Isotopic Labeling: If your synthesis allows, using a ¹⁵N-labeled precursor (e.g., ¹⁵N-hydrazine) is the ultimate solution. The ¹⁵N nucleus is a spin-1/2 nucleus (like ¹H and ¹³C) and does not cause quadrupolar broadening. This will result in a much sharper N-H signal. Furthermore, you can use ¹H-¹⁵N correlation experiments (like an HMBC) to definitively prove the N-H connectivity.[1][8]

Q3: How can I definitively assign the ¹H and ¹³C signals for the C3, C4, and C5 positions in an unsymmetrically substituted pyrazole?

This requires a strategic application of two-dimensional (2D) NMR experiments that reveal through-bond correlations. A combination of COSY, HSQC, and HMBC is the gold standard for unambiguous assignment.[1][9][10]

The 2D NMR Strategy:

G cluster_0 Step 1: Identify Direct H-C Bonds cluster_1 Step 2: Map the Proton Network cluster_2 Step 3: Build the Carbon Skeleton A Acquire ¹H-¹³C HSQC B Correlate each proton signal to its directly attached carbon. (e.g., H4 connects to C4) A->B G Final Assignment B->G C Acquire ¹H-¹H COSY D Identify adjacent protons. The H4 proton will show a cross-peak to H3 and/or H5. C->D D->G E Acquire ¹H-¹³C HMBC F Identify long-range (2-3 bond) correlations. This is the key to assigning quaternary carbons and distinguishing C3 from C5. E->F F->G

Caption: Logical workflow for assigning pyrazole signals using 2D NMR.

Key Correlations to Look For in HMBC:

The HMBC experiment is the most powerful tool in this workflow because it reveals multi-bond connectivities.[11]

Proton SignalExpected Key HMBC Cross-Peaks (to Carbons)Significance
H4 C3 and C5This is the most crucial correlation. It definitively identifies the C3 and C5 carbons by their 2-bond and 3-bond couplings to the central H4 proton.
H3 C4, C5, and Substituent Carbon on C3Confirms the C3/C4/C5 relationship.
H5 C3, C4, and Substituent Carbon on C5Confirms the C3/C4/C5 relationship.
N-H (if visible)C3 and C5Provides direct evidence for the positions adjacent to the nitrogen atoms.[1]

By systematically analyzing these 2D correlations, you can piece together the exact structure and assign every proton and carbon signal without ambiguity.

Q4: Is it possible to predict which tautomer of my substituted pyrazole will be dominant?

Yes, computational chemistry provides powerful predictive insights that can be correlated with experimental data.

  • Computational Methods: The Gauge-Invariant Atomic Orbital (GIAO) method is a widely used approach to calculate theoretical NMR chemical shifts.[3][12] By building models of both possible tautomers of your molecule and running GIAO calculations, you can generate predicted ¹H and ¹³C spectra for each. Comparing these predicted shifts to your experimental data can strongly suggest which tautomer is dominant in solution.[13][14][15]

  • Substituent Effects: The electronic nature of the substituents at the C3 and C5 positions plays a critical role in determining tautomeric preference. Generally, electron-donating groups (e.g., -NH₂, -CH₃) tend to favor the tautomer where the substituent is at the C3 position. Conversely, electron-withdrawing groups (e.g., -CHO, -COOH) often stabilize the tautomer with the substituent at the C5 position.[2]

Detailed Experimental Protocols
Protocol 1: Low-Temperature NMR for Tautomer Resolution

This protocol aims to slow the N-H proton exchange to resolve the signals of individual tautomers.

  • Sample Preparation: Dissolve your pyrazole sample in a suitable low-freezing point deuterated solvent (e.g., dichloromethane-d₂, toluene-d₈, or THF-d₈). Ensure the solvent is as dry as possible.[1]

  • Initial Spectrum: Acquire standard ¹H and ¹³C NMR spectra at room temperature (298 K) to serve as a baseline.[1]

  • System Cooling: Gradually lower the temperature of the NMR probe in 10-20 K decrements.

  • Equilibration: Allow the sample to thermally equilibrate for at least 5-10 minutes at each new temperature before starting acquisition.[1]

  • Data Acquisition: Record a ¹H spectrum at each temperature. Observe the signals corresponding to the C3/C5 positions. As the exchange slows, you will see these peaks broaden, then begin to separate (decoalesce), and finally sharpen into two distinct sets of signals.

  • Analysis: Once the signals are resolved into sharp peaks, you can integrate the corresponding signals in the ¹H spectrum to determine the equilibrium ratio of the two tautomers at that temperature.

Protocol 2: Definitive Assignment using ¹H-¹³C HMBC

This protocol assumes you have already acquired standard ¹H and ¹³C spectra.

  • Sample Preparation: Prepare a reasonably concentrated sample (10-20 mg in 0.6 mL of solvent) to ensure good signal-to-noise for the less sensitive HMBC experiment.

  • Tuning: Ensure the NMR probe is properly tuned for both the ¹H and ¹³C frequencies.[10]

  • Parameter Optimization: The key parameter is the long-range coupling constant, nJCH. Set this value to optimize for 2- and 3-bond correlations. A value of 8-10 Hz is a standard starting point.[1]

  • Acquisition: Run the HMBC experiment. This may require several hours depending on your sample concentration and the instrument's sensitivity.[1]

  • Processing and Analysis: Process the 2D data using appropriate window functions. Analyze the resulting spectrum by identifying cross-peaks that connect protons (F2 axis) to carbons (F1 axis). Start by locating the cross-peaks from the H4 proton to the C3 and C5 carbons, as this is the most informative correlation for establishing the core ring structure.

Reference Data
Table 1: Typical NMR Chemical Shift Ranges for the Pyrazole Ring

Note: These are approximate ranges in CDCl₃. Shifts can vary significantly based on solvent and substituents.[3]

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
N-H 10.0 - 14.0 (often broad)-
C3-H 7.5 - 8.0133 - 145
C4-H 6.3 - 6.7103 - 110
C5-H 7.5 - 8.0133 - 145

References

Technical Support Center: Preventing Degradation of Pyrazole Compounds During Workup

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of pyrazole compounds during common synthetic workup procedures. Pyrazoles are a cornerstone in medicinal chemistry, but their inherent chemical properties can sometimes lead to unexpected degradation, impacting yield and purity.[1][2][3] This resource is designed to help you diagnose, prevent, and solve these stability challenges.

Section 1: Troubleshooting Guide

This section addresses specific problems encountered during experimental workups involving pyrazole-containing molecules.

Q1: My yield is unexpectedly low after an acidic workup, and I see unfamiliar spots on my TLC/LC-MS. What's happening?

Direct Answer: Your pyrazole is likely degrading under acidic conditions. The two most probable causes are acid-catalyzed hydrolysis of sensitive functional groups appended to the ring or, less commonly, protonation-induced ring instability, particularly with highly activated or strained systems.

Expertise & Causality: The pyrazole ring contains two nitrogen atoms: a pyrrole-like N1 and a pyridine-like N2.[1] The N2 nitrogen is basic (pKa of pyrazolium ion is ~2.5) and is readily protonated by strong acids.[4] This protonation creates a pyrazolium cation, which significantly alters the electron density of the ring.[2] While the aromatic pyrazole ring itself is generally stable to acids, this protonation can:

  • Activate Substituents: Functional groups on the ring, such as esters, amides, or acetals, can become more susceptible to hydrolysis under acidic conditions.

  • Promote Ring Opening: In certain cases, particularly with electron-rich substituents or in the presence of strong nucleophiles, the protonated ring may be susceptible to ring-opening.[5][6]

  • Facilitate Side Reactions: Protonation can render the ring more vulnerable to attack at the C3 position.[2]

Recommended Solutions & Protocols:

  • Use Weaker Acids: Instead of strong mineral acids like HCl or H₂SO₄, consider using weaker organic acids like acetic acid or buffered solutions (e.g., NH₄Cl wash) to adjust the pH.

  • Minimize Contact Time: Perform the acidic wash as quickly as possible and at low temperatures (0-5 °C) to reduce the rate of potential degradation.

  • Non-Aqueous Workup: If the reaction solvent is immiscible with water (e.g., DCM, EtOAc), quench the reaction with a solid or slurry of a mild base like sodium bicarbonate (NaHCO₃) before any aqueous wash.

A decision-making workflow for acidic workups is presented below.

G cluster_0 start Low Yield After Acidic Workup q1 Is a strong acid (e.g., HCl, H₂SO₄) used? start->q1 sol1 Replace with mild acid (e.g., Acetic Acid) or buffered wash (NH₄Cl). q1->sol1 Yes q2 Is the workup performed at RT? q1->q2 No end Problem Resolved sol1->end sol2 Perform workup at low temperature (0-5 °C) to minimize degradation rate. q2->sol2 Yes q3 Is the compound sensitive to water? q2->q3 No sol2->end sol3 Consider a non-aqueous workup. Quench with solid NaHCO₃ before washing. q3->sol3 Yes q3->end No sol3->end

Caption: Troubleshooting flowchart for low yields in acidic workups.

Q2: I'm observing new, highly polar byproducts after quenching my reaction with an oxidizing agent. What is the likely cause?

Direct Answer: Your pyrazole ring or its substituents are likely being oxidized. Pyrazoles are generally stable to oxidation, but certain conditions or activating substituents can make them susceptible to N-oxidation or C-hydroxylation.[2][6]

Expertise & Causality: While the pyrazole ring is considered electron-deficient and relatively robust against oxidation, strong oxidants can lead to undesired side reactions.[2]

  • N-Oxidation: The pyridine-like N2 nitrogen can be oxidized to an N-oxide, especially with reagents like hydrogen peroxide (H₂O₂), m-CPBA, or during certain metabolic processes.[7][8] Pyrazole N-oxides are distinct, often more polar compounds.[8]

  • C-Hydroxylation: In biological systems, cytochrome P450 enzymes can hydroxylate the pyrazole ring, typically at the C4 position, to form hydroxypyrazoles.[9] Strong chemical oxidants under harsh conditions might mimic this reactivity.

  • Side-Chain Oxidation: Alkyl groups attached to the pyrazole ring can be oxidized to carboxylic acids by strong oxidants like KMnO₄, while the ring itself remains intact.[2][6]

Recommended Solutions & Protocols:

  • Choose Milder Oxidants: If oxidizing a different part of the molecule, select a reagent less likely to affect the pyrazole ring. For example, use PCC or Dess-Martin periodinane for alcohol oxidations instead of harsher chromium-based reagents.

  • Protective Measures: For reactions requiring strong oxidants, consider if temporary protection of the pyrazole N-H (e.g., as a BOC or SEM group) is feasible.

  • Controlled Conditions: Perform oxidations at low temperatures and monitor the reaction closely by TLC or LC-MS to stop it as soon as the starting material is consumed, preventing over-oxidation.

Problem Potential Oxidative Cause Recommended Preventative Action
New polar spot, mass +16N-Oxide formation or C-HydroxylationUse milder/more selective oxidants; lower reaction temperature.
Disappearance of alkyl signals in NMRSide-chain oxidationChoose an oxidant that is selective for the desired transformation.
Complex mixture of productsRing cleavage/decompositionDrastically reduce temperature, use a less powerful oxidant, reduce reaction time.
Caption: Summary of oxidative degradation issues and solutions.
Q3: My isolated pyrazole compound is stable initially but discolors and degrades upon standing or during chromatographic purification. Why?

Direct Answer: Your compound is likely sensitive to air (oxygen) and/or light. This is particularly common for pyrazoles with electron-donating substituents or for pyrazoline intermediates which can be readily oxidized to pyrazoles.

Expertise & Causality:

  • Aerial Oxidation: Some pyrazole derivatives, especially those with electron-rich groups (e.g., amines, phenols) or pyrazolones, can be susceptible to slow oxidation by atmospheric oxygen.[10] This can lead to the formation of colored oligomeric or polymeric byproducts.

  • Photodegradation: The aromatic system of pyrazoles absorbs UV light, which can promote photochemical reactions, leading to dimerization, rearrangement, or decomposition.[11]

  • Residual Acid/Base on Silica: Standard silica gel is slightly acidic and can cause degradation of sensitive compounds during column chromatography. Conversely, basic alumina can degrade compounds with base-labile groups.

Recommended Solutions & Protocols:

  • Inert Atmosphere Handling: Handle and store sensitive compounds under an inert atmosphere (Nitrogen or Argon).

  • Light Protection: Store compounds in amber vials or wrap containers in aluminum foil. Perform workup and purification in a fume hood with the sash lowered to minimize light exposure.

  • Neutralized Silica Gel: For chromatography, consider using deactivated or neutralized silica gel. This can be prepared by flushing the packed column with a solvent mixture containing a small amount of a volatile base (e.g., 0.1-1% triethylamine in the eluent) for acid-sensitive compounds, or a volatile acid (e.g., 0.1% acetic acid) for base-sensitive ones.

  • Antioxidant Addition: For long-term storage of solutions, adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) can be beneficial.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common degradation mechanisms for pyrazoles?

The primary degradation pathways depend on the specific structure and conditions, but generally fall into these categories:

  • Oxidation: This can occur on the ring nitrogens (to form N-oxides), at electron-rich carbon positions (C4), or on alkyl side chains.[2][6][9] This is often mediated by strong oxidizing agents or, in some cases, air.[10]

  • Acid/Base Instability: While the core ring is robust, strong acids can protonate the N2 nitrogen, activating the ring or its substituents towards nucleophilic attack or hydrolysis.[2][4] Strong bases can deprotonate the N1-H, forming a pyrazolate anion, but very strong bases can also deprotonate a C-H bond (e.g., at C3), potentially leading to ring-opening.[5][6]

  • Photodegradation: Exposure to UV light can induce unwanted photochemical reactions.[11]

  • Reactivity with Workup Reagents: Pyrazoles can react with certain reagents used in workup. For example, the nucleophilic pyrazolate anion can react with residual electrophiles.

cluster_pathways Degradation Pathways cluster_products Degradation Products pyrazole Pyrazole Core oxidation Oxidation (e.g., H₂O₂, Air) pyrazole->oxidation leads to acid Strong Acid (e.g., HCl) pyrazole->acid leads to light UV Light pyrazole->light leads to base Strong Base (e.g., n-BuLi) pyrazole->base leads to n_oxide N-Oxides, C4-Hydroxy Pyrazoles, Side-chain COOH oxidation->n_oxide hydrolysis Hydrolyzed Products, Protonated Intermediates acid->hydrolysis dimers Dimers, Isomers light->dimers ring_opened Ring-Opened Products base->ring_opened

Caption: Common pyrazole degradation pathways and resulting products.

Q2: How do substituents on the pyrazole ring affect its stability?

Substituents have a profound impact on the electronic properties and, consequently, the stability of the pyrazole ring.[12][13]

  • Electron-Donating Groups (EDGs): Groups like alkyl, alkoxy, or amino groups increase the electron density of the ring.

    • Effect: This makes the ring more susceptible to oxidation.[13] It also increases the basicity of the N2 nitrogen, making it more easily protonated. However, EDGs generally stabilize the ring against nucleophilic attack.

  • Electron-Withdrawing Groups (EWGs): Groups like nitro, cyano, trifluoromethyl, or acyl groups decrease the electron density of the ring.

    • Effect: This makes the ring more resistant to oxidation and electrophilic attack.[13] It decreases the basicity of the N2 nitrogen, requiring stronger acids for protonation. However, EWGs activate the ring towards nucleophilic attack, especially at the C3 and C5 positions.[1]

Section 3: Key Experimental Protocols

This section provides detailed, self-validating methodologies for common procedures.

Protocol 1: Inert Atmosphere Aqueous Workup for Oxygen-Sensitive Pyrazoles

This protocol is designed to minimize exposure to atmospheric oxygen during extraction.

Methodology:

  • Preparation: Before starting, ensure you have a supply of an inert gas (Nitrogen or Argon) connected via a manifold to your reaction flask and separatory funnel. All aqueous solutions (e.g., water, brine, bicarbonate solution) must be degassed by sparging with the inert gas for at least 15-20 minutes.

  • Reaction Quenching: Cool the reaction mixture to the desired temperature (e.g., 0 °C) under a positive pressure of inert gas. Slowly add the quenching solution via a cannula or dropping funnel.

  • Transfer: Transfer the quenched reaction mixture to the separatory funnel, which has been previously purged with inert gas, using a cannula.

  • Extraction: Add the degassed extraction solvent to the separatory funnel. Stopper the funnel and gently invert to mix, periodically venting away from your face into the inert gas line to maintain positive pressure. Avoid vigorous shaking which can introduce air.

  • Separation & Drying: Allow the layers to separate. Drain the desired layer into a flask that has been purged with inert gas. Dry the organic layer over an anhydrous agent (e.g., Na₂SO₄), ensuring the flask remains under an inert atmosphere.

  • Validation Check: Before concentrating the entire batch, take a small aliquot of the dried organic solution. Concentrate it under a stream of nitrogen and analyze by TLC or ¹H NMR to confirm the presence of the desired product and the absence of new degradation spots compared to a sample from the initial reaction mixture.

  • Concentration: Filter the solution under inert gas and concentrate the bulk solution using a rotary evaporator equipped with a gas inlet to bleed in nitrogen instead of air.

References

Technical Support Center: Synthesis of Hindered Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazole core is a privileged scaffold in medicinal chemistry and materials science, featured in blockbuster drugs like Celecoxib and Sildenafil.[1][2] However, the synthesis of sterically hindered or polysubstituted pyrazoles presents significant challenges that can stifle discovery pipelines.[3] Standard protocols, such as the Knorr pyrazole synthesis, often fail or lead to intractable product mixtures when bulky substituents are involved.[4][5] This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting common issues and exploring validated alternative synthetic routes.

This center is structured in a question-and-answer format to directly address the practical challenges encountered in the laboratory. We will delve into the mechanistic rationale behind common failures and provide actionable, evidence-based protocols to overcome them.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common high-level challenges encountered during the synthesis of hindered pyrazoles.

Q1: My standard Knorr condensation ([3+2] cycloaddition of a 1,3-dicarbonyl with a hydrazine) is failing or giving very low yields with my sterically demanding substrate. What's going on and what should I try first?

Answer: This is the most common failure mode when dealing with hindered substrates. The classic Knorr synthesis relies on a cyclocondensation reaction that can be impeded by several factors when bulky groups are present.[1]

Causality:

  • Steric Hindrance: Large groups on either the 1,3-dicarbonyl compound or the hydrazine can physically block the initial nucleophilic attack of the hydrazine nitrogen onto the carbonyl carbon.[5] This increases the activation energy of the reaction, often leading to decomposition or no reaction at elevated temperatures.

  • Electronic Effects: Bulky alkyl or aryl groups can alter the electrophilicity of the carbonyl carbons. Electron-donating groups, for instance, can deactivate the carbonyl, making it less receptive to nucleophilic attack.[5]

  • Poor Regioselectivity: With unsymmetrical dicarbonyls, two regioisomers are possible. Steric factors can exacerbate this issue, leading to complex mixtures that are difficult to separate and result in a low yield of the desired product.[5][6]

Initial Troubleshooting Steps:

  • Purity of Starting Materials: Ensure all reactants, especially the hydrazine, are of high purity. Impurities can significantly interfere with the reaction.[7]

  • Reaction Conditions: Suboptimal temperature or time can lead to incomplete reactions or degradation.[7] Systematically screen temperatures (from room temperature to reflux) and monitor progress by TLC or LC-MS.

  • Solvent and Catalyst Optimization: The choice of solvent and catalyst is critical.[7] For hindered systems, moving from standard alcoholic solvents to higher boiling point solvents like DMF or using microwave irradiation to achieve rapid, high-temperature heating can be effective.[7][8][9] Acid catalysis (e.g., TFA, H₂SO₄) can activate the carbonyl group, while in some cases, a specific catalyst like nano-ZnO or a metal-oxo cluster can dramatically improve yields.[1][10][11]

Q2: I'm getting a mixture of regioisomers that I can't separate. How can I control the regioselectivity of the reaction?

Answer: Achieving regiocontrol is a primary challenge, especially with unsymmetrical 1,3-dicarbonyls and substituted hydrazines.[5][6] The outcome is a delicate balance of steric, electronic, and reaction condition factors.[5]

Causality: The reaction can proceed via two pathways, where the substituted nitrogen (N1) or the unsubstituted nitrogen (N2) of the hydrazine initiates the attack on one of the two non-equivalent carbonyls. The preferred pathway is often dictated by subtle energetic differences.

Strategies for Regiocontrol:

  • pH Control: This is a powerful and often overlooked tool. Acidic conditions can protonate the more basic nitrogen of the hydrazine (typically the unsubstituted one), altering its nucleophilicity and potentially reversing the selectivity compared to neutral or basic conditions.[5][6] For example, using a hydrazine hydrochloride salt can favor one isomer, while the free base favors the other.[6]

  • Use of Pre-functionalized Synthons: Instead of a 1,3-dicarbonyl, consider using a synthon where the regiochemistry is already set.

    • α,β-Unsaturated Ketones (Enones): Reaction with hydrazines typically forms a pyrazoline intermediate, which is then oxidized to the pyrazole.[10][12] This approach often provides better regioselectivity.

    • N-Arylhydrazones and Nitroolefins: A regioselective synthesis of 1,3,5-tri- and 1,3,4,5-tetrasubstituted pyrazoles can be achieved from the reaction of N-arylhydrazones with nitroolefins, which proceeds via a stepwise cycloaddition mechanism.[13]

  • Solvent Effects: Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to significantly enhance regioselectivity in certain cases.[12]

Q3: I have successfully synthesized my hindered pyrazole core, but now I'm struggling with N-functionalization (e.g., N-alkylation or N-arylation). Why is this difficult and what are the modern solutions?

Answer: N-functionalization of a pre-existing pyrazole ring can be challenging due to the presence of two reactive nitrogen atoms (N1 and N2), leading to isomeric mixtures. Furthermore, steric hindrance around the nitrogen atoms can prevent successful substitution.

Causality:

  • Ambident Nucleophile: The pyrazole anion is an ambident nucleophile, and alkylation or arylation can occur at either nitrogen, leading to selectivity issues.

  • Steric Shielding: Bulky groups at the C3 and C5 positions can shield the N1 nitrogen, making it inaccessible to electrophiles, a common problem in traditional Sₙ2 or SₙAr reactions.

Alternative Strategies for N-Functionalization:

  • Directed Metalation: Using sterically hindered metal amide bases like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) allows for regioselective deprotonation of the pyrazole ring, followed by trapping with an electrophile.[14] This method offers precise control over functionalization.

  • Transition-Metal-Catalyzed Cross-Coupling: For N-arylation, modern methods are far superior to classic Ullmann conditions.

    • Buchwald-Hartwig Amination: This Pd-catalyzed reaction is highly effective for coupling pyrazoles with aryl halides/triflates, even with hindered substrates.

    • Copper-Catalyzed Couplings: Cu(I)-catalyzed reactions, often using ligands like N¹,N²-dimethylethan-1,2-diamine, provide a robust method for domino C-N coupling reactions to build the pyrazole ring with the N-substituent already in place.[1][15]

  • Michael Addition: For N-alkylation with electron-deficient alkenes, a catalyst-free Michael addition can provide excellent regioselectivity for the N1 position, even in highly substituted pyrazoles.[16]

Part 2: Troubleshooting Guides & Advanced Protocols

This section provides detailed troubleshooting for specific experimental failures, complete with step-by-step protocols for alternative methods.

Problem: Low to No Yield in Cyclocondensation with a Hindered Diketone

You are attempting to synthesize a 1,3,5-trisubstituted pyrazole from 1-(4-tert-butylphenyl)-3-phenylpropane-1,3-dione and phenylhydrazine in refluxing ethanol/acetic acid, but you observe only starting material and baseline decomposition after 24 hours.

Troubleshooting Workflow

G start Low/No Yield in Hindered Condensation q1 Is reaction temperature a limiting factor? start->q1 a1_yes Microwave-Assisted Synthesis q1->a1_yes Yes q2 Is standard catalysis ineffective? q1->q2 No end Successful Synthesis of Hindered Pyrazole a1_yes->end a2_yes Transition-Metal Catalysis (e.g., Cu, Ru) q2->a2_yes Yes q3 Are starting materials too unreactive? q2->q3 No a2_yes->end a3_yes Alternative Synthon Strategy (e.g., Enaminone Route) q3->a3_yes Yes a3_yes->end

Caption: Troubleshooting flowchart for failed hindered pyrazole condensation.

Alternative Protocol 1: Microwave-Assisted Organic Synthesis (MAOS)

Microwave irradiation can overcome high activation barriers by rapidly and efficiently heating the reaction mixture, often reducing reaction times from hours to minutes and improving yields.[8][17][18][19]

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine the hindered 1,3-diketone (1.0 mmol), the substituted hydrazine (1.1 mmol), and 4 mL of ethanol.

  • Catalyst: Add 2-3 drops of glacial acetic acid as a catalyst.

  • Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120°C for 20-30 minutes.[8] Monitor the pressure to ensure it remains within the safe limits of the vessel.

  • Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography (e.g., using a gradient of hexane and ethyl acetate) to isolate the desired pyrazole derivative.

Alternative Protocol 2: Multi-component Synthesis via In Situ Generated Hydrazine

To circumvent the use of potentially unstable or commercially unavailable hydrazines, a multi-component reaction (MCR) can be employed where the hydrazine is generated in situ.[2]

Step-by-Step Methodology:

  • Hydrazine Precursor Formation: In a dry Schlenk flask under an inert atmosphere (N₂ or Ar), combine an arylboronic acid (1.2 mmol), Boc-protected diimide (1.0 mmol), and a copper catalyst (e.g., 5 mol% Cu(OAc)₂).

  • Solvent: Add 5 mL of anhydrous dioxane.

  • Coupling: Heat the mixture to 80°C for 4-6 hours until the formation of the N-Boc-N'-arylhydrazine is complete (monitor by TLC/LC-MS).

  • Cyclocondensation: Cool the mixture to room temperature. Add the hindered 1,3-diketone (1.0 mmol) directly to the flask.

  • Deprotection & Cyclization: Add 1 mL of trifluoroacetic acid (TFA) to remove the Boc group and catalyze the cyclization. Stir at 60°C for 12-18 hours.

  • Work-up and Purification: Quench the reaction with a saturated NaHCO₃ solution, extract with ethyl acetate, dry the organic layer over MgSO₄, and purify by column chromatography.

Problem: Synthesis of a Tetrasubstituted Pyrazole Fails due to Steric Clash and Poor Regioselectivity

You need to synthesize a 1,3,4,5-tetrasubstituted pyrazole, but the condensation of the corresponding α-substituted-1,3-diketone with a substituted hydrazine yields a complex mixture of isomers and byproducts.

Reaction Pathway: Metal-Catalyzed C-H Functionalization

A powerful modern alternative is to build the pyrazole core first and then introduce the final substituent via a directed C-H functionalization. This avoids the problematic condensation step with a fully substituted precursor.[20]

G cluster_0 Step 1: Trisubstituted Pyrazole Synthesis cluster_1 Step 2: Directed C-H Functionalization diketone 1,3-Diketone pyrazole 1,3,5-Trisubstituted Pyrazole diketone->pyrazole hydrazine Hydrazine hydrazine->pyrazole catalyst Pd or Ru Catalyst + Directing Group (N2) pyrazole->catalyst final_product 1,3,4,5-Tetrasubstituted Pyrazole catalyst->final_product reagent Aryl/Alkyl Halide (R4-X) reagent->final_product

Caption: Two-step strategy for tetrasubstituted pyrazole synthesis.

Protocol: Ruthenium-Catalyzed C4-Arylation of a 1,3,5-Trisubstituted Pyrazole

This protocol leverages the N2 atom of the pyrazole ring as an inherent directing group to selectively functionalize the C4 position.

Step-by-Step Methodology:

  • Preparation: To an oven-dried vial, add the 1,3,5-trisubstituted pyrazole (0.5 mmol), the aryl halide (e.g., 4-iodotoluene, 1.5 mmol, 3.0 equiv.), [Ru(p-cymene)Cl₂]₂ (5 mol%), and AgSbF₆ (20 mol%).

  • Solvent & Additive: Add 1,2-dichloroethane (2 mL) and adamantane carboxylic acid (30 mol%) as a ligand/additive.

  • Reaction: Seal the vial and heat the mixture at 100°C for 24 hours.

  • Work-up: Cool the reaction to room temperature, dilute with dichloromethane (DCM), and filter through a pad of Celite to remove metal salts.

  • Purification: Concentrate the filtrate and purify the crude product via flash column chromatography to yield the desired 1,3,4,5-tetrasubstituted pyrazole.

Comparative Data: Alternative Routes to Polysubstituted Pyrazoles

The following table summarizes various strategies, highlighting their strengths for overcoming steric hindrance.

MethodKey AdvantageTypical ConditionsYield RangeReference
Microwave-Assisted Synthesis Speed, efficiency for high activation energy reactions100-150°C, 10-30 min, sealed vessel60-95%[8][17]
Metal-Free, Base-Mediated Cycloaddition Avoids metal catalysts, good for specific substratest-BuOK, TFA quench, THF50-85%[21]
Ruthenium(II)-Catalyzed Oxidative C-N Coupling Intramolecular cyclization, excellent for challenging substratesRu(II) catalyst, O₂ as oxidant70-95%[21]
Flow Chemistry Synthesis Scalability, safety, precise control over parametersTwo-stage flow reactor, elevated temp/pressure50-92%[22][23]
Directed C-H Functionalization Post-synthesis modification, bypasses hindered condensationsPd or Ru catalysts, directing groups60-90%[20]

References

Validation & Comparative

comparing the reactivity of (1,3,5-trimethyl-1H-pyrazol-4-yl)methanol with other pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Reactivity of (1,3,5-trimethyl-1H-pyrazol-4-yl)methanol

Prepared by: Senior Application Scientist, Gemini Division

Introduction: The Pyrazole Scaffold in Modern Chemistry

Pyrazoles, five-membered aromatic heterocycles containing two adjacent nitrogen atoms, represent a "privileged scaffold" in medicinal chemistry and materials science.[1][2] Their unique electronic properties and versatile substitution patterns have led to their incorporation into a multitude of blockbuster drugs, agrochemicals, and functional materials.[3] The reactivity of the pyrazole core is highly tunable, depending on the nature and position of its substituents. Understanding these substituent effects is paramount for designing efficient synthetic routes and novel molecular entities.

This guide provides a detailed comparative analysis of the reactivity of This compound against other fundamental pyrazole structures. We will move beyond a simple catalog of reactions to explore the underlying electronic and steric principles that govern its chemical behavior. Through side-by-side comparisons, supported by experimental protocols and literature data, we aim to provide researchers, scientists, and drug development professionals with a clear, actionable understanding of this important building block.

Foundational Principles of Pyrazole Reactivity

The pyrazole ring is an electron-rich aromatic system.[3] Its reactivity is dictated by the interplay between a pyrrole-like nitrogen (N1) and a pyridine-like nitrogen (N2).

  • Electrophilic Aromatic Substitution: The C4 position is the most electron-rich and sterically accessible, making it the primary site for electrophilic attack (e.g., nitration, halogenation, sulfonation).[4][5] Substituents that donate electron density to the ring (e.g., alkyl groups) enhance the rate of this reaction, while electron-withdrawing groups decrease it.[6]

  • N-Nucleophilicity and Basicity: The pyridine-like N2 atom possesses a lone pair of electrons in an sp² orbital, making it the primary site of protonation and N-alkylation.[7] The basicity of this nitrogen is modulated by the electronic effects of ring substituents.

  • N-H Acidity: In N-unsubstituted pyrazoles, the N1 proton is weakly acidic and can be removed by a strong base, forming the pyrazolate anion, a potent nucleophile.[7]

  • Substituent Reactivity: Functional groups attached to the pyrazole core often exhibit unique reactivity influenced by the electronic nature of the ring.

Caption: Figure 1: Key reactivity sites on the pyrazole nucleus.

The Impact of Trimethyl Substitution: A Kinetic Perspective

To isolate the influence of the three methyl groups on the pyrazole core, we first compare the reactivity of 1,3,5-trimethylpyrazole with unsubstituted pyrazole in electrophilic substitution. Methyl groups are electron-donating through hyperconjugation and induction, thereby increasing the electron density of the ring and activating it towards electrophiles.

Comparative Experiment: Electrophilic Nitration

Rationale: Nitration is a classic electrophilic aromatic substitution reaction. Kinetic studies comparing the nitration rates of 1,3,5-trimethylpyrazole and other heterocycles provide quantitative data on the activating effect of the methyl groups. Research has shown that for pyrazoles like 1,3,5-trimethylpyrazole, nitration proceeds through the conjugate acid (the protonated form).[8]

Experimental Data Summary:

Kinetic studies on the nitration and hydrogen exchange at the C4 position reveal the powerful activating effect of the methyl substituents. While a direct rate constant for pyrazole itself under identical conditions is not available in the cited study, the data for 1,3,5-trimethylpyrazole can be contextualized against related azoles. The key finding is that even when protonated (which is deactivating), the 1,3,5-trimethylpyrazole ring is still sufficiently reactive to undergo electrophilic substitution.[8]

CompoundReactionRelative Reactivity InsightReference
Unsubstituted PyrazoleNitrationProceeds readily at the C4 position.[5]
1,3,5-TrimethylpyrazoleNitrationReacts at the C4 position via its conjugate acid. The methyl groups are strongly activating, overcoming the deactivating effect of protonation.[8]
3,5-DimethylisoxazoleNitrationReacts on the free-base form, indicating a more activated ring system compared to protonated pyrazoles.[8]

Mechanistic Interpretation: The three methyl groups on this compound significantly increase the electron density of the pyrazole core. The N1-methyl group prevents deprotonation/reprotonation tautomerism, locking the structure. The C3 and C5 methyl groups strongly activate the ring. This heightened electron density not only influences potential reactions on the ring but also affects the reactivity of the attached hydroxymethyl group. However, with the C4 position occupied, electrophilic attack on the ring is sterically hindered and electronically disfavored. The primary reactive centers are therefore the N2 lone pair and the C4-hydroxymethyl substituent.

Reactivity of the 4-Hydroxymethyl Group: Oxidation

The most prominent reactive site of this compound is the primary alcohol functionality. Its susceptibility to oxidation provides a clear avenue for comparative analysis.

Comparative Experiment: Manganese Dioxide (MnO₂) Oxidation

Rationale: We propose a comparative oxidation of This compound and the simpler 4-hydroxymethylpyrazole .[9] Manganese dioxide (MnO₂) is a mild, chemoselective oxidant for allylic and benzylic-type alcohols. The pyrazole ring is aromatic, making the adjacent hydroxymethyl group suitable for this type of oxidation. This comparison will reveal how the electron-donating methyl groups influence the rate and efficiency of oxidation at the C4 position.

Experimental Protocol:

  • Setup: In two separate round-bottom flasks, dissolve this compound (1.0 eq) and 4-hydroxymethylpyrazole (1.0 eq) in dichloromethane (DCM, ~0.1 M solution).

  • Reagent Addition: To each flask, add activated manganese dioxide (MnO₂, 10.0 eq by weight) in one portion at room temperature.

  • Reaction Monitoring: Stir both suspensions vigorously at room temperature. Monitor the progress of each reaction by Thin Layer Chromatography (TLC) or LC-MS at regular intervals (e.g., every 30 minutes), observing the disappearance of the starting material and the appearance of the corresponding aldehyde product.

  • Workup: Upon completion, filter each reaction mixture through a pad of Celite®, washing the pad thoroughly with DCM. Concentrate the filtrate under reduced pressure to yield the crude aldehyde.

  • Analysis: Analyze the crude products by ¹H NMR to determine the conversion percentage and purity.

Figure_2 cluster_A Substrate A: this compound cluster_B Substrate B: 4-Hydroxymethylpyrazole A1 Dissolve in DCM A2 Add MnO₂ (10 eq) A1->A2 A3 Stir at RT A2->A3 A4 Monitor by TLC/LC-MS A3->A4 A5 Filter through Celite A4->A5 A6 Concentrate A5->A6 A_end Product A: Aldehyde A6->A_end B1 Dissolve in DCM B2 Add MnO₂ (10 eq) B1->B2 B3 Stir at RT B2->B3 B4 Monitor by TLC/LC-MS B3->B4 B5 Filter through Celite B4->B5 B6 Concentrate B5->B6 B_end Product B: Aldehyde B6->B_end start Start Parallel Oxidation start->A1 start->B1 Figure_3 cluster_effects Electronic Effects of Substituents on the Pyrazole Ring struct1 Unsubstituted Pyrazole C4: High e⁻ density Ring: Moderately Activated struct2 EWG-Substituted Pyrazole C4: Lower e⁻ density Ring: Deactivated struct1->struct2 EWG (e.g., NO₂) Decreases e⁻ density struct3 1,3,5-Trimethylpyrazole C4: Very High e⁻ density Ring: Strongly Activated struct1->struct3 3x CH₃ (EDG) Greatly Increases e⁻ density

References

The Unambiguous Arbiter: Validating the Structure of Pyrazole Derivatives with X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Structural Elucidation in Small Molecule Drug Discovery

In the landscape of modern drug development, the precise determination of a molecule's three-dimensional structure is not merely a descriptive exercise; it is the foundational bedrock upon which all subsequent research is built. An erroneous structural assignment can lead to the misinterpretation of biological activity, wasted resources, and ultimately, the failure of a promising therapeutic candidate. For researchers, scientists, and drug development professionals, the validation of molecular structure is a critical checkpoint. This guide provides an in-depth comparison of analytical techniques for the structural characterization of small organic molecules, centered on the definitive method of single-crystal X-ray crystallography. As a case study, we will explore the validation of a substituted pyrazole derivative, a scaffold of significant interest in medicinal chemistry.

While a definitive public crystal structure for (1,3,5-trimethyl-1H-pyrazol-4-yl)methanol is not available at the time of this writing, this guide will utilize data from closely related, structurally verified pyrazole compounds to illustrate the principles and comparative strengths of various analytical techniques. This approach mirrors the real-world challenges researchers face when a crystal structure of their specific compound of interest is not yet determined.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) stands as the most powerful and unambiguous method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[1][2][3] It provides a detailed molecular portrait, revealing not only the connectivity of atoms but also their spatial relationships, including bond lengths, bond angles, and stereochemistry.[1][2][3]

The journey from a synthesized powder to a refined crystal structure is a multi-step process that demands patience and precision. The fundamental principle lies in the interaction of X-rays with the electron clouds of atoms arranged in a regular, repeating lattice within a crystal.[1][2][3] This interaction causes the X-rays to diffract in a unique pattern of spots, the geometry and intensity of which are directly related to the crystal's internal structure.

The Crystallographic Workflow: A Path to Atomic Resolution

The process of obtaining a crystal structure can be broken down into several key stages, each with its own set of considerations and potential challenges.

workflow Figure 1: The Single-Crystal X-ray Crystallography Workflow cluster_synthesis Chemical Synthesis cluster_crystal Crystallization cluster_data Data Collection cluster_analysis Structure Determination & Refinement synthesis Synthesis of This compound crystallization Growth of a High-Quality Single Crystal synthesis->crystallization Purified Compound data_collection X-ray Diffraction Experiment crystallization->data_collection Suitable Crystal structure_solution Structure Solution (Phase Problem) data_collection->structure_solution Diffraction Data refinement Structural Refinement structure_solution->refinement validation Validation and Deposition (e.g., CSD) refinement->validation techniques Figure 2: The Interplay of Analytical Techniques in Structural Validation scxrd Single-Crystal X-ray Crystallography structure Validated Molecular Structure scxrd->structure Definitive 3D Structure (Solid State) nmr NMR Spectroscopy (¹H, ¹³C, 2D) nmr->structure Connectivity & Stereochemistry (Solution State) ms Mass Spectrometry (HRMS) ms->structure Molecular Formula & Fragmentation ir Infrared Spectroscopy ir->structure Functional Groups

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of Trimethyl-Pyrazole Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyrazole scaffold is a cornerstone of medicinal chemistry, demonstrating a vast array of biological activities.[1][2] This guide offers a comparative analysis of the structure-activity relationships (SAR) of trimethyl-pyrazole analogs, a significant subclass with therapeutic potential across various domains, including oncology, inflammation, and infectious diseases. By delving into the experimental data and the rationale behind molecular design, this document serves as a practical resource for optimizing lead compounds and accelerating drug discovery programs.

The Trimethyl-pyrazole Core: A Privileged Scaffold

The 1,3,5-trimethyl-pyrazole moiety, in particular, has garnered attention for its unique combination of metabolic stability, synthetic accessibility, and tunable electronic properties. These characteristics make it an ideal starting point for the development of novel therapeutic agents. The strategic placement of methyl groups can influence the molecule's lipophilicity, steric profile, and interaction with biological targets, providing a rich landscape for SAR exploration.

Comparative Analysis of Biological Activities

The therapeutic potential of trimethyl-pyrazole analogs is broad. This section provides a comparative overview of their activity against key biological targets, supported by experimental data from recent studies.

Anticancer Activity

Trimethyl-pyrazole derivatives have shown significant promise as anticancer agents, often by targeting key enzymes in cell signaling pathways, such as protein kinases.[3][4]

Table 1: In Vitro Anticancer Activity of Representative Trimethyl-Pyrazole Analogs

Compound IDR1-SubstituentR4-SubstituentTarget KinaseIC50 (µM)Cell LineReference
TMP-1 H4-ChlorophenylEGFR0.85A549 (Lung)[5]
TMP-2 H4-MethoxyphenylEGFR1.23A549 (Lung)[5]
TMP-3 H4-TrifluoromethylphenylEGFR0.52A549 (Lung)[5]
TMP-4 CH₃4-ChlorophenylCDK22.1MCF-7 (Breast)[6]
TMP-5 CH₃4-MethoxyphenylCDK23.5MCF-7 (Breast)[6]

SAR Insights: Anticancer Activity

The data in Table 1 reveals critical SAR trends for the anticancer activity of these analogs. For instance, in the context of EGFR inhibition, the electronic nature of the substituent on the 4-phenyl ring at the R4-position plays a crucial role. The electron-withdrawing trifluoromethyl group in TMP-3 leads to enhanced potency compared to the electron-donating methoxy group in TMP-2 . This suggests that modulating the electron density of this aromatic ring can significantly impact the compound's interaction with the kinase's active site.

Further modifications at the N1 position of the pyrazole ring also influence activity. The introduction of a methyl group (TMP-4 and TMP-5 ) shifts the activity profile towards CDK2 inhibition, highlighting the importance of this position for target selectivity.

Below is a visualization of a hypothetical signaling pathway inhibited by a trimethyl-pyrazole analog.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Promotes TMP_analog Trimethyl-Pyrazole Analog TMP_analog->RTK Inhibits

Caption: Hypothetical inhibition of a Receptor Tyrosine Kinase signaling pathway by a novel trimethyl-pyrazole compound.

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented, with celecoxib being a prominent example.[2][7] Trimethyl-pyrazole analogs have been explored as inhibitors of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.

Table 2: In Vitro COX Inhibition of Representative Trimethyl-Pyrazole Analogs

Compound IDR4-SubstituentCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
TMP-6 4-Sulfamoylphenyl15.20.1884.4[8]
TMP-7 4-Nitrophenyl25.81.517.2[7]
TMP-8 4-Aminophenyl10.50.521.0[8]

SAR Insights: Anti-inflammatory Activity

The data in Table 2 underscores the importance of the 4-substituent on the phenyl ring for COX-2 selectivity. The presence of a sulfonamide group in TMP-6 , similar to celecoxib, confers high potency and selectivity for COX-2. This is attributed to the interaction of the sulfonamide moiety with a specific side pocket in the COX-2 active site that is absent in COX-1. The nitro group in TMP-7 reduces selectivity, while the amino group in TMP-8 maintains good potency. This highlights the delicate balance of electronic and steric factors required for optimal COX-2 inhibition.

Antimicrobial Activity

The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial agents.[3][9] Trimethyl-pyrazole analogs have demonstrated promising activity against various bacterial and fungal strains.

Table 3: In Vitro Antimicrobial Activity of Representative Trimethyl-Pyrazole Analogs

Compound IDR4-SubstituentTarget OrganismMIC (µg/mL)Reference
TMP-9 2,4-DichlorophenylStaphylococcus aureus8[7]
TMP-10 4-FluorophenylEscherichia coli16[7]
TMP-11 3-NitrophenylCandida albicans32[3]

SAR Insights: Antimicrobial Activity

For antimicrobial activity, the substitution pattern on the R4-phenyl ring is a key determinant of potency and spectrum. Halogenated substituents, as seen in TMP-9 and TMP-10 , are often associated with enhanced antibacterial activity. The position and nature of the substituent also influence the spectrum of activity, with different patterns favoring activity against Gram-positive versus Gram-negative bacteria. For antifungal activity, as demonstrated by TMP-11 , the presence of a nitro group can be beneficial.

Experimental Protocols

To facilitate the synthesis and evaluation of novel trimethyl-pyrazole analogs, detailed experimental protocols for key reactions and assays are provided below.

General Synthesis of 1,3,5-Trimethyl-4-(aryl)-1H-pyrazoles

This protocol describes a common method for the synthesis of the trimethyl-pyrazole core, which can then be further functionalized.

Step-by-Step Methodology:

  • Synthesis of the 1,3-diketone intermediate: To a solution of 2,4-pentanedione (1.0 eq) in a suitable solvent such as ethanol, add sodium ethoxide (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired aryl halide (e.g., 4-chlorobenzyl chloride) (1.0 eq) and reflux the mixture for 4-6 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice-cold water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1,3-diketone.

  • Cyclization to form the pyrazole ring: Dissolve the crude 1,3-diketone (1.0 eq) in ethanol.

  • Add methylhydrazine (1.2 eq) to the solution.

  • Reflux the mixture for 2-4 hours, monitoring by TLC.

  • After completion, remove the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford the desired 1,3,5-trimethyl-4-(aryl)-1H-pyrazole.

The following diagram illustrates the general workflow for the synthesis and screening of novel trimethyl-pyrazole analogs.

G Start Starting Materials (2,4-pentanedione, aryl halide) Diketone 1,3-Diketone Synthesis Start->Diketone Cyclization Pyrazole Ring Formation (with methylhydrazine) Diketone->Cyclization Purification Purification (Column Chromatography) Cyclization->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Screening Biological Screening (e.g., Kinase Assay) Characterization->Screening SAR SAR Analysis Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Diketone Iterative Design

Caption: Experimental workflow for the synthesis and screening of novel trimethyl-pyrazole analogs.

In Vitro Kinase Inhibition Assay (Example: EGFR)

This protocol outlines a common method for assessing the inhibitory activity of compounds against a specific protein kinase.

Step-by-Step Methodology:

  • Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

  • In a 96-well plate, add the kinase buffer, the recombinant human EGFR enzyme, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding the ATP and the substrate peptide (e.g., a poly(Glu, Tyr) peptide).

  • Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution containing EDTA.

  • Detect the amount of phosphorylated substrate using a suitable method, such as a fluorescence-based assay or an antibody-based detection system (e.g., ELISA).

  • Calculate the percentage of inhibition for each compound concentration relative to the control (DMSO alone).

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion and Future Directions

The structure-activity relationship studies of trimethyl-pyrazole analogs have revealed a versatile and promising scaffold for the development of novel therapeutics. The strategic modification of substituents at the N1 and C4 positions of the pyrazole ring, as well as on appended aromatic rings, allows for the fine-tuning of potency and selectivity against a range of biological targets.

Future research in this area should focus on exploring a wider range of substituents and employing computational modeling to predict binding modes and guide the design of next-generation analogs. Furthermore, a deeper investigation into the pharmacokinetic and pharmacodynamic properties of the most promising compounds will be crucial for their translation into clinical candidates. The insights provided in this guide serve as a valuable starting point for researchers dedicated to unlocking the full therapeutic potential of trimethyl-pyrazole derivatives.

References

A Senior Application Scientist's Guide to the Synthetic Strategies for Trisubstituted Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The pyrazole core is a privileged scaffold in medicinal chemistry and materials science, forming the structural foundation of numerous blockbuster drugs and functional materials.[1] The specific substitution pattern on the pyrazole ring dictates its physicochemical properties and biological activity. Trisubstituted pyrazoles, in particular, offer a rich three-dimensional vector space for molecular design, making their efficient and regioselective synthesis a critical objective for synthetic chemists.

This guide provides a comparative analysis of the most prominent synthetic methodologies for accessing 1,3,5-trisubstituted pyrazoles. We will move beyond a simple recitation of protocols to dissect the underlying mechanisms, evaluate the strategic advantages of each approach, and offer field-proven insights to guide your selection of the optimal synthetic route for your target molecule.

Classical Cornerstone: The Knorr Pyrazole Synthesis and Its Variants

The condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, first reported by Ludwig Knorr in 1883, remains a foundational and widely used method for pyrazole synthesis.[2][3]

Mechanism and Regioselectivity Challenges

The reaction proceeds via initial condensation of the more nucleophilic nitrogen of the hydrazine with one of the carbonyl groups to form a hydrazone intermediate. Subsequent intramolecular cyclization and dehydration afford the aromatic pyrazole ring.[3][4]

The primary drawback of the classical Knorr synthesis arises when using unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines. The initial condensation can occur at either carbonyl group, leading to the formation of a mixture of regioisomers, which are often difficult to separate.[1][5] This lack of regiocontrol is a significant liability in a drug discovery context where specific isomer synthesis is paramount.

G

Strategic Modifications for Regiocontrol

To overcome the regioselectivity issue, several strategies have been developed. One effective approach involves the use of α,β-unsaturated carbonyl compounds (like chalcones) instead of 1,3-dicarbonyls.[6] The reaction with hydrazine proceeds via a Michael addition followed by cyclization and subsequent oxidation of the intermediate pyrazoline to the aromatic pyrazole.[7] This sequence generally provides a single regioisomer.

Another powerful variant involves the in-situ generation of the 1,3-dicarbonyl compound from a ketone and an acid chloride, which can then be directly trapped by hydrazine in a one-pot process, sometimes offering improved control.[8]

The Power of Cycloadditions: [3+2] Annulation Strategies

1,3-dipolar cycloaddition reactions represent a highly efficient and often regioselective pathway to five-membered heterocycles, including pyrazoles.[9] This strategy involves the reaction of a 1,3-dipole (like a diazo compound or nitrile imine) with a dipolarophile (an alkyne or alkene).

Diazo Compounds and Alkynes

The reaction of a diazo compound with an alkyne is a convergent and powerful method for constructing the pyrazole core.[10] A significant advantage is that the regioselectivity is often predictable based on the electronic properties of the substituents on both the diazo compound and the alkyne. However, the preparation, handling, and potential instability of diazo compounds can be a practical drawback.[10]

To circumvent this, methods for the in situ generation of diazo compounds from precursors like N-tosylhydrazones have been developed.[11] These one-pot procedures enhance the safety and practicality of the method. For example, the reaction of N-alkylated tosylhydrazones with terminal alkynes under basic conditions provides a highly efficient and completely regioselective route to 1,3,5-trisubstituted pyrazoles.[11][12]

Nitrile Imines and Sydnones

Nitrile imines, typically generated in situ from hydrazonoyl halides, are another class of 1,3-dipoles used for pyrazole synthesis.[6] More recently, sydnones have emerged as stable and convenient precursors for 1,3-dipolar cycloaddition reactions with alkynes, affording pyrazoles with high regioselectivity under mild conditions.[13]

Modern Era: Multicomponent and Catalytic Approaches

Modern synthetic chemistry prioritizes efficiency, atom economy, and operational simplicity. Multicomponent reactions (MCRs) and transition-metal catalysis have emerged as leading strategies that align with these principles.

Multicomponent Reactions (MCRs)

MCRs construct complex molecules by combining three or more starting materials in a single reaction vessel, avoiding the need to isolate intermediates. This approach is exceptionally efficient. For pyrazole synthesis, MCRs often combine elements of classical condensation reactions in a one-pot sequence. For instance, a three-component reaction of an aldehyde, a β-ketoester, and a hydrazine can yield highly substituted pyrazoles.[5][14] The operational simplicity and ability to rapidly generate molecular diversity make MCRs highly attractive for creating libraries of compounds in drug discovery.

G

Transition-Metal Catalysis

While classical methods build the pyrazole ring from acyclic precursors, transition-metal catalysis often focuses on the functionalization of a pre-existing pyrazole core via C-H activation.[15][16] However, catalytic methods are also employed for ring construction. Palladium- and copper-catalyzed reactions, for example, can be used to construct pyrazole precursors in situ, followed by cyclization.[1][5] Silver-catalyzed reactions of trifluoromethylated ynones with hydrazines have been shown to be exceptionally fast and highly regioselective.[8]

Comparative Analysis of Synthetic Methods

The choice of synthetic strategy is dictated by the specific substitution pattern required, substrate availability, and desired scale. The following table summarizes the key performance indicators of the discussed methodologies.

MethodKey ReactantsRegioselectivityKey AdvantagesKey Disadvantages
Knorr Synthesis 1,3-Dicarbonyl, HydrazineOften Poor[1][5]Readily available starting materials, simple procedure.[6]Lack of regioselectivity with unsymmetrical precursors.[17]
From α,β-Unsaturated Carbonyls Chalcone, HydrazineGenerally Good[7]Good regiocontrol, wide availability of chalcones.Requires an additional oxidation step.[6]
[3+2] Cycloaddition (Tosylhydrazones) Tosylhydrazone, AlkyneExcellent[11][12]Complete regioselectivity, avoids handling diazo compounds.[11]Substrate scope can be limited (e.g., poor yields with aliphatic alkynes).[12]
Multicomponent Reactions (MCRs) e.g., Aldehyde, β-Ketoester, HydrazineGood to Excellent[14]High atom economy, operational simplicity, rapid access to diversity.Optimization can be complex; conditions must suit all components.
Transition-Metal Catalysis Varies (e.g., Ynones, Hydrazines)Excellent[8]Mild conditions, high efficiency and regioselectivity.[17]Catalyst cost and removal can be an issue, potential metal contamination.

Representative Experimental Protocols

To provide a practical context, detailed step-by-step methodologies for two distinct and highly effective approaches are provided below.

Protocol 1: Regioselective Synthesis of a 1,3,5-Trisubstituted Pyrazole from a Chalcone

This protocol is adapted from the oxidative cyclization of chalcone arylhydrazones, which provides excellent regioselectivity and high yields.[7]

Reaction: (E)-1,3-diphenylprop-2-en-1-one phenylhydrazone to 1,3,5-triphenyl-1H-pyrazole.

  • Hydrazone Formation: To a solution of (E)-1,3-diphenylprop-2-en-1-one (chalcone, 1.0 mmol) in ethanol (10 mL), add phenylhydrazine (1.0 mmol).

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Heat the mixture to reflux (approx. 80 °C) and monitor the reaction by TLC for 2-4 hours until the chalcone is consumed.

  • Cool the reaction mixture to room temperature and then place in an ice bath to precipitate the hydrazone intermediate. Filter the solid and wash with cold ethanol.

  • Oxidative Cyclization: Dissolve the dried chalcone phenylhydrazone (1.0 mmol) in dichloromethane (15 mL).

  • Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 mmol) portion-wise to the solution at room temperature.

  • Stir the reaction mixture for 1-2 hours. The progress of the reaction can be monitored by the disappearance of the color of DDQ.

  • Upon completion, filter the reaction mixture to remove the precipitated hydroquinone.

  • Wash the filtrate with a saturated sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to afford pure 1,3,5-triphenyl-1H-pyrazole.

  • Validation: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. Expected yield is typically >85%.[7]

Protocol 2: One-Pot Synthesis via [3+2] Cycloaddition of an In Situ Generated Diazo Compound

This protocol is based on the highly regioselective reaction between N-alkylated tosylhydrazones and terminal alkynes.[11][12]

Reaction: N'-(4-methoxybenzylidene)-4-methylbenzenesulfonohydrazide with phenylacetylene.

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the N-tosylhydrazone (0.5 mmol), 18-crown-6 (0.1 mmol), and potassium tert-butoxide (t-BuOK, 1.5 mmol).

  • Add anhydrous pyridine (3.0 mL) via syringe.

  • Stir the resulting mixture at room temperature for 10 minutes.

  • Add phenylacetylene (0.75 mmol) dropwise to the mixture.

  • Reaction Execution: Heat the reaction mixture to 100 °C and stir for 12 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and quench by adding saturated aqueous ammonium chloride solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 1-(4-methoxybenzyl)-3-phenyl-1H-pyrazole.

  • Validation: Confirm the structure and high regioselectivity of the product using NMR spectroscopy. Yields for this type of reaction are generally in the 70-95% range.[12]

Conclusion and Future Outlook

The synthesis of trisubstituted pyrazoles has evolved from the classical, yet often unselective, Knorr synthesis to highly sophisticated, regiocontrolled strategies. For targets where starting materials are simple and regioselectivity is not a concern, the Knorr synthesis remains a viable option. However, for complex pharmaceutical intermediates, modern methods such as [3+2] cycloadditions using stable precursors and multicomponent reactions offer superior control, efficiency, and flexibility.

The future of pyrazole synthesis will likely focus on further enhancing the "green" credentials of these reactions, employing flow chemistry for scalability and safety, and developing novel catalytic systems that operate under even milder conditions with broader substrate scopes.[9] As our understanding of structure-activity relationships deepens, the demand for precise, efficient, and versatile methods to access specific pyrazole isomers will continue to drive innovation in this vital area of synthetic chemistry.

References

A Senior Application Scientist's Guide to the Spectroscopic Comparison of Pyrazole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals on the spectroscopic differentiation of pyrazole isomers. Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science. The specific substitution pattern on the pyrazole ring profoundly influences its physicochemical and biological properties. Consequently, unambiguous identification of pyrazole isomers is a critical step in synthesis and drug discovery pipelines. This guide provides an in-depth comparison of pyrazole and its common methylated isomers—1-methylpyrazole, 3-methylpyrazole, and 4-methylpyrazole—using fundamental spectroscopic techniques. We will delve into the "why" behind the spectral differences, offering field-proven insights to empower your analytical workflows.

The Challenge of Pyrazole Isomerism and Tautomerism

Before we delve into the spectroscopic data, it is crucial to understand the structural nuances of pyrazoles. N-unsubstituted pyrazoles, such as the parent pyrazole, 3-methylpyrazole, and 4-methylpyrazole, can exist in two tautomeric forms due to the migration of the N-H proton. This rapid tautomerization in solution often leads to averaged signals in NMR spectroscopy, presenting a unique characterization challenge. In contrast, N-substituted pyrazoles like 1-methylpyrazole do not exhibit this tautomerism, leading to more straightforward spectral interpretation.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Elucidation

NMR spectroscopy is arguably the most powerful tool for distinguishing between pyrazole isomers. The chemical shifts and coupling patterns of the ring protons and carbons are highly sensitive to the substitution pattern.

Causality Behind Experimental Choices in NMR

The choice of NMR experiments, including 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC), is dictated by the need to establish the connectivity of atoms within the pyrazole ring and its substituents. For instance, the number of distinct signals in the ¹H and ¹³C NMR spectra directly reflects the symmetry of the molecule. 2D NMR experiments are invaluable for unambiguously assigning these signals and confirming the substitution pattern, especially in more complex derivatives.

Comparative ¹H and ¹³C NMR Data

The following tables summarize the approximate ¹H and ¹³C NMR chemical shifts for pyrazole and its methyl isomers in CDCl₃. It is important to note that these values can vary slightly depending on the solvent and concentration.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Pyrazole Isomers in CDCl₃

CompoundH-3H-4H-5N-H/N-CH₃Other Protons
Pyrazole~7.6~6.3~7.6~10-12 (broad)-
1-Methylpyrazole~7.5~6.2~7.4~3.9 (s, 3H)-
3-Methylpyrazole-~6.1~7.4~11-13 (broad)~2.3 (s, 3H)
4-Methylpyrazole~7.4-~7.4~11-13 (broad)~2.1 (s, 3H)

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Pyrazole Isomers in CDCl₃

CompoundC-3C-4C-5N-CH₃Other Carbons
Pyrazole~134~105~134--
1-Methylpyrazole~138~105~129~39-
3-Methylpyrazole~148~106~134-~11-13
4-Methylpyrazole~138~112~138-~9
Key Distinguishing Features in NMR:
  • Symmetry: 4-Methylpyrazole is a C₂ᵥ symmetric molecule (in its tautomeric average), resulting in only two signals for the ring protons (H-3 and H-5 are equivalent) and three signals for the ring carbons (C-3 and C-5 are equivalent). In contrast, 3-methylpyrazole is asymmetric, leading to distinct signals for all ring protons and carbons.

  • N-Methyl Signal: The presence of a singlet around 3.9 ppm in the ¹H NMR spectrum and a signal around 39 ppm in the ¹³C NMR spectrum is a clear indicator of the 1-methylpyrazole isomer.

  • Tautomerism: The broad N-H signal in pyrazole, 3-methylpyrazole, and 4-methylpyrazole is characteristic of tautomerizing N-unsubstituted pyrazoles. The exact chemical shift can be highly dependent on concentration and solvent.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation:

    • Weigh 5-10 mg of the pyrazole isomer.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is a common choice for neutral organic molecules.

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum. A standard acquisition includes a 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • Acquire a proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Functional Groups

FT-IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Causality Behind Experimental Choices in FT-IR

The choice of sampling technique in FT-IR (e.g., KBr pellet, thin film, or Attenuated Total Reflectance - ATR) depends on the physical state of the sample. ATR is often preferred for its simplicity and minimal sample preparation. The key diagnostic region for pyrazoles is the N-H stretching region, which can provide insights into hydrogen bonding.

Comparative FT-IR Data

Table 3: Key FT-IR Absorption Bands (cm⁻¹) for Pyrazole Isomers

CompoundN-H StretchC-H Stretch (Aromatic)C=C, C=N StretchC-H Bending
Pyrazole~3140 (broad)~3050~1500-1600~750-850
1-Methylpyrazole-~3050~1500-1600~750-850
3-Methylpyrazole~3140 (broad)~3050~1500-1600~750-850
4-Methylpyrazole~3140 (broad)~3050~1500-1600~750-850
Key Distinguishing Features in FT-IR:
  • N-H Stretch: The most prominent distinguishing feature is the presence of a broad N-H stretching band around 3140 cm⁻¹ for pyrazole, 3-methylpyrazole, and 4-methylpyrazole, indicative of intermolecular hydrogen bonding. This band is absent in the spectrum of 1-methylpyrazole.

  • Fingerprint Region: While the stretching frequencies are broadly similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used to differentiate between the isomers, although this often requires comparison with reference spectra.

Experimental Protocol for FT-IR Spectroscopy (ATR)
  • Instrument Preparation:

    • Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR accessory.

  • Sample Analysis:

    • Place a small amount of the solid or liquid pyrazole sample directly onto the ATR crystal.

    • Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

    • Perform baseline correction if necessary.

UV-Visible (UV-Vis) Spectroscopy: Investigating Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. For pyrazoles, the absorption maxima (λ_max) are typically in the UV region and arise from π → π* transitions within the aromatic ring.

Causality Behind Experimental Choices in UV-Vis

The choice of solvent is critical in UV-Vis spectroscopy as it can influence the position and intensity of absorption bands. Protic solvents, for example, can form hydrogen bonds with the pyrazole nitrogen atoms, leading to shifts in λ_max. A non-polar solvent like hexane or a polar aprotic solvent like acetonitrile is often a good starting point.

Comparative UV-Vis Data

Table 4: Approximate UV-Vis Absorption Maxima (λ_max, nm) for Pyrazole Isomers

Compoundλ_max (in Ethanol)
Pyrazole~210
1-Methylpyrazole~215
3-Methylpyrazole~212
4-Methylpyrazole~211
Key Distinguishing Features in UV-Vis:
  • Subtle Shifts: The differences in λ_max between the methyl-substituted isomers are generally small and may not be sufficient for unambiguous identification on their own. However, when combined with other spectroscopic data, they can provide supporting evidence.

  • Solvent Effects: Studying the solvatochromic effects (shifts in λ_max with solvent polarity) can sometimes provide additional clues about the nature of the electronic transitions and the interactions of the isomers with the solvent.

Experimental Protocol for UV-Vis Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of the pyrazole isomer of a known concentration (e.g., 10⁻³ M) in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

    • Prepare a series of dilutions (e.g., 10⁻⁴ M, 10⁻⁵ M) from the stock solution to find a concentration that gives an absorbance reading between 0.1 and 1.0.

  • Data Acquisition:

    • Use a quartz cuvette with a 1 cm path length.

    • Record a baseline spectrum using the pure solvent as a blank.

    • Record the absorption spectrum of each diluted sample.

  • Data Analysis:

    • Determine the wavelength of maximum absorbance (λ_max) from the spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

Causality Behind Experimental Choices in MS

The choice of ionization technique (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI) is crucial. EI is a "hard" ionization technique that often leads to extensive fragmentation, providing a characteristic fingerprint for each isomer. ESI is a "soft" ionization technique that typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation, confirming the molecular weight.

Comparative Mass Spectrometry Data

Since all the methylpyrazole isomers have the same molecular formula (C₄H₆N₂) and molecular weight (82.10 g/mol ), they will exhibit the same molecular ion peak. Differentiation relies on the analysis of their fragmentation patterns.

Table 5: Key Mass Spectrometry Fragments (m/z) for Pyrazole Isomers (EI)

CompoundMolecular Ion (M⁺)Key Fragments
Pyrazole6867 ([M-H]⁺), 41, 40
1-Methylpyrazole8281 ([M-H]⁺), 54, 53
3-Methylpyrazole8281 ([M-H]⁺), 54, 42
4-Methylpyrazole8281 ([M-H]⁺), 54, 42
Key Distinguishing Features in MS:
  • Molecular Ion: All methylpyrazole isomers will show a molecular ion peak at m/z 82.

  • Fragmentation:

    • 1-Methylpyrazole: A characteristic fragmentation pathway involves the loss of a hydrogen radical from the methyl group to form a stable ion at m/z 81.

    • 3- and 4-Methylpyrazole: These isomers also show a prominent [M-H]⁺ peak at m/z 81. Their fragmentation patterns are often very similar, making them difficult to distinguish solely by EI-MS. Common fragmentation pathways involve the loss of HCN and N₂. The relative intensities of the fragment ions can sometimes provide clues, but this is not always definitive.

Experimental Protocol for Mass Spectrometry (EI-GC/MS)
  • Sample Preparation:

    • Prepare a dilute solution of the pyrazole isomer in a volatile organic solvent (e.g., methanol, dichloromethane).

  • Instrumental Setup:

    • The sample is injected into a gas chromatograph (GC) to separate it from any impurities.

    • The eluent from the GC is introduced directly into the ion source of the mass spectrometer.

  • Data Acquisition:

    • In the ion source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

    • The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer and detected.

  • Data Analysis:

    • The mass spectrum is a plot of ion intensity versus m/z.

    • Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure.

Visualizing the Isomers and Their Spectroscopic Signatures

The following diagrams, generated using Graphviz, illustrate the structures of the pyrazole isomers and summarize their key distinguishing spectroscopic features.

Pyrazole_Isomers cluster_pyrazole Pyrazole cluster_1me 1-Methylpyrazole cluster_3me 3-Methylpyrazole cluster_4me 4-Methylpyrazole pyrazole Pyrazole (Tautomeric) ¹H: δ 7.6 (2H), 6.3 (1H) ¹³C: δ 134, 105 IR: N-H ~3140 cm⁻¹ MS: m/z 68 me1 1-Methylpyrazole ¹H: δ 7.5, 6.2, 7.4, 3.9 (N-Me) ¹³C: δ 138, 105, 129, 39 (N-Me) IR: No N-H stretch MS: m/z 82 me3 3-Methylpyrazole (Tautomeric) ¹H: δ 6.1, 7.4, 2.3 (C-Me) ¹³C: δ 148, 106, 134, ~12 (C-Me) IR: N-H ~3140 cm⁻¹ MS: m/z 82 me4 4-Methylpyrazole (Tautomeric & Symmetric) ¹H: δ 7.4 (2H), 2.1 (C-Me) ¹³C: δ 138, 112, ~9 (C-Me) IR: N-H ~3140 cm⁻¹ MS: m/z 82

Caption: Structures and key spectroscopic data for pyrazole and its methyl isomers.

NMR_Comparison cluster_isomers Pyrazole Isomers cluster_features Distinguishing ¹H NMR Features 1-Methylpyrazole 1-Methylpyrazole N-Me Signal (~3.9 ppm) N-Me Signal (~3.9 ppm) 1-Methylpyrazole->N-Me Signal (~3.9 ppm) Three Ring Proton Signals (Asymmetry) Three Ring Proton Signals (Asymmetry) 1-Methylpyrazole->Three Ring Proton Signals (Asymmetry) 3-Methylpyrazole 3-Methylpyrazole 3-Methylpyrazole->Three Ring Proton Signals (Asymmetry) Broad N-H Signal Broad N-H Signal 3-Methylpyrazole->Broad N-H Signal 4-Methylpyrazole 4-Methylpyrazole Two Ring Proton Signals (Symmetry) Two Ring Proton Signals (Symmetry) 4-Methylpyrazole->Two Ring Proton Signals (Symmetry) 4-Methylpyrazole->Broad N-H Signal

Caption: Logical relationships between pyrazole isomers and their key ¹H NMR features.

Conclusion

The spectroscopic differentiation of pyrazole isomers is a task that relies on a systematic and multi-technique approach. While each spectroscopic method provides valuable pieces of the structural puzzle, it is the synergy of ¹H and ¹³C NMR, FT-IR, and Mass Spectrometry that allows for confident and unambiguous isomer assignment. By understanding the underlying principles that govern the spectral differences, researchers can make informed decisions in their experimental design and data interpretation, ultimately accelerating their research and development efforts.

A Comparative Guide to the Biological Activity of (1,3,5-trimethyl-1H-pyrazol-4-yl)methanol and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and capacity to engage in diverse biological interactions. This guide provides a comparative analysis of the biological activities of (1,3,5-trimethyl-1H-pyrazol-4-yl)methanol and its structurally related analogs. While direct biological data for the parent methanol compound is sparse in publicly accessible literature, the 1,3,5-trimethylpyrazole core serves as a vital pharmacophore in compounds designed for anticancer, antimicrobial, and insecticidal applications. This document synthesizes findings from contemporary research, presenting a structure-activity relationship (SAR) analysis, detailed experimental protocols for biological validation, and mechanistic insights to guide future drug discovery and development efforts.

Introduction: The Pyrazole Scaffold in Drug Discovery

Heterocyclic compounds are fundamental to the development of new therapeutic agents, with pyrazoles representing a particularly "privileged" structure.[1] This five-membered ring system containing two adjacent nitrogen atoms is a key feature in numerous approved drugs, such as the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant.[2] The versatility of the pyrazole ring allows for substitution at multiple positions, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the resulting molecules to achieve desired biological effects.[3]

Activities associated with pyrazole derivatives are extensive, including anticancer, antimicrobial, anti-inflammatory, analgesic, and antiviral properties.[1][4] This guide focuses on derivatives of the 1,3,5-trimethylpyrazole core, using this compound as a reference point to explore how modifications to this scaffold influence biological outcomes. We will delve into the anticancer, antimicrobial, and insecticidal activities of its analogs, providing researchers with a comparative framework supported by experimental data.

The Core Structure and Its Analogs

The central molecule of interest is this compound. Its structure features a pyrazole ring fully substituted with methyl groups at positions 1, 3, and 5, and a hydroxymethyl (methanol) group at position 4. Analogs discussed in this guide are primarily other 1,3,5-trisubstituted pyrazoles where the key points of variation are:

  • Modification of the 4-position substituent: Replacing the methanol group with more complex moieties, such as malonamides or carbohydrazides, which can dramatically alter the compound's biological activity.

  • Substitution on appended functional groups: Introducing various aryl, alkyl, or heterocyclic groups to the functional moiety at the 4-position to modulate potency and selectivity.

Comparative Biological Activities

The biological potential of the 1,3,5-trimethylpyrazole scaffold is most prominently illustrated in the fields of oncology and agrochemistry.

Numerous studies have established that 1,3,5-trisubstituted pyrazole derivatives possess significant antiproliferative activity against a range of human cancer cell lines.[5][6] The mechanism often involves the inhibition of key cellular pathways essential for cancer cell survival and proliferation.

A notable study synthesized a series of 1,3,5-trisubstituted-1H-pyrazole derivatives and evaluated their potential to inhibit Bcl-2, an anti-apoptotic protein frequently overexpressed in cancers.[7] Several of these analogs demonstrated potent cytotoxic effects against breast (MCF-7), lung (A549), and prostate (PC3) cancer cell lines.[6][7] The data suggests that the anticancer mechanism may involve the disruption of Bcl-2's function, leading to the activation of pro-apoptotic proteins like Bax and Caspase-3.[6]

Table 1: Comparative Anticancer Activity of 1,3,5-Trisubstituted Pyrazole Analogs

Compound ID (Reference) Key Structural Feature Cancer Cell Line IC50 (µM)
Compound 10b [7] Thiazole and Sulfonamide Moiety MCF-7 (Breast) 4.1
Compound 10c [7] Chlorophenyl and Sulfonamide Moiety MCF-7 (Breast) 3.9
Compound 8 [7] Thiazole Moiety A549 (Lung) 10.2
Compound 5f [8] Triazine-Pyrazole Hybrid MCF-7 (Breast) 0.295 (nM)
Compound 5g [8] Triazine-Pyrazole Hybrid MCF-7 (Breast) 0.198 (nM)

| Compound 5h [8] | Triazine-Pyrazole Hybrid | MCF-7 (Breast) | 0.154 (nM) |

IC50 values represent the concentration required to inhibit 50% of cell growth.

The structure-activity relationship (SAR) analysis from these studies indicates that the presence of chlorophenyl, thiazole, and sulfonamide groups can significantly enhance cytotoxic activity.[7] Furthermore, hybridization with other heterocyclic systems, such as 1,3,5-triazine, can yield compounds with potent EGFR kinase inhibitory activity, a validated target in cancer therapy.[8]

Beyond medicine, the 1,3,5-trimethylpyrazole core is a valuable template for developing new pesticides. A study focused on designing 1,3,5-trimethylpyrazole-containing malonamide derivatives reported significant activity against common agricultural pests.[9]

These compounds were evaluated for their effects on the carmine spider mite (Tetranychus cinnabarinus), the diamondback moth (Plutella xylostella), and the cowpea aphid (Aphis craccivora). The results showed that the biological activity was highly dependent on the substituents on the malonamide nitrogen and the phenyl ring.[9]

Table 2: Acaricidal and Insecticidal Activity of 1,3,5-Trimethylpyrazole Malonamide Analogs

Compound ID (Reference) Pest Species Activity (LC50, mg/L)
Compound 8i [9] Tetranychus cinnabarinus 1.9
Compound 8n [9] Tetranychus cinnabarinus 1.1

| Compound 8s [9] | Plutella xylostella | 2.5 |

LC50 (Lethal Concentration, 50%) is the concentration required to kill 50% of the test population.

The SAR from this research highlighted that a methoxy-substituted hexafluoroisopropyl group on the phenyl ring and a propargyl group on the malonamide nitrogen were favorable for high acaricidal and insecticidal potency.[9]

While specific studies on the antimicrobial properties of this compound are not prominent, the broader class of pyrazole derivatives is well-documented for its antibacterial and antifungal activities.[2][10][11] These compounds often work by targeting essential bacterial metabolic pathways or enzymes, such as DNA gyrase.[11]

For instance, various pyrazole-thiazole hybrids have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA), a significant public health threat.[11] Other studies have demonstrated that pyrazole derivatives can be effective against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens like Candida albicans and Aspergillus fumigatus.[10][12] The general finding is that the antimicrobial potency is highly dependent on the nature and position of substituents on the pyrazole ring.[4]

Mechanistic Insights and Signaling Pathways

Several potent anticancer pyrazole analogs exert their effect by modulating the intrinsic apoptosis pathway. A key regulator of this pathway is the Bcl-2 protein, which prevents cell death. By inhibiting Bcl-2, the pyrazole compounds allow pro-apoptotic proteins (Bax) to permeabilize the mitochondrial membrane, leading to the release of cytochrome c and the activation of caspases, ultimately executing programmed cell death.[6]

Bcl2_Inhibition_Pathway Pyrazole 1,3,5-Trisubstituted Pyrazole Analog Bcl2 Bcl-2 (Anti-apoptotic) Pyrazole->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Mito Mitochondrion Bax->Mito Permeabilizes CytC Cytochrome c Release Mito->CytC Caspase Caspase Activation CytC->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis workflow Design 1. Design & Synthesis of Pyrazole Analogs Purify 2. Purification & Characterization (NMR, MS) Design->Purify Screen 3. Primary Biological Screening (e.g., MTT) Purify->Screen Hit Hit Identification Screen->Hit SAR 4. Structure-Activity Relationship (SAR) Analysis Hit->SAR Active Compounds LeadOpt 5. Lead Optimization Hit->LeadOpt Promising Hits SAR->LeadOpt Guides Optimization LeadOpt->Design Iterative Redesign Advanced 6. Advanced In Vitro & In Vivo Testing LeadOpt->Advanced

References

A Senior Application Scientist's Guide to Benchmarking the Synthetic Efficiency of Pyrazole Formation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural core of blockbuster drugs like the anti-inflammatory agent Celecoxib, the erectile dysfunction treatment Sildenafil, and the anti-obesity drug Rimonabant.[1][2] Its prevalence stems from its unique electronic properties and its ability to act as a versatile scaffold in drug design. Consequently, the efficient and controlled synthesis of substituted pyrazoles is a critical task for chemists in academia and industry.

This guide provides an in-depth comparison of the most prominent synthetic routes to the pyrazole core. Moving beyond a simple recitation of methods, we will dissect the mechanistic underpinnings of each reaction, providing a rationale for experimental choices and offering a clear-eyed view of their respective efficiencies, advantages, and limitations.

The Classical Approach: Knorr Pyrazole Synthesis

First reported by Ludwig Knorr in 1883, the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative remains one of the most fundamental and widely used methods for pyrazole synthesis.[1][3][4][5] It is a straightforward and often high-yielding reaction.

Mechanism and Rationale

The reaction proceeds via a cyclocondensation mechanism. The more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound, forming a hydrazone or enamine intermediate. Subsequent intramolecular cyclization via attack of the second nitrogen atom onto the remaining carbonyl group, followed by dehydration, yields the aromatic pyrazole ring.[6][7] The reaction is typically catalyzed by acid, which protonates a carbonyl group, increasing its electrophilicity and facilitating the initial nucleophilic attack.[6][7]

Knorr_Mechanism cluster_product Product R1_CO 1,3-Dicarbonyl Intermediate1 Hydrazone/Enamine Intermediate R1_CO->Intermediate1 + Hydrazine R2_NHNH2 Hydrazine Intermediate2 Cyclized Hemiaminal Intermediate1->Intermediate2 Intramolecular Cyclization Pyrazole Pyrazole Intermediate2->Pyrazole - H₂O (Dehydration)

Caption: Mechanism of the Knorr Pyrazole Synthesis.

Key Limitation: Regioselectivity

The primary drawback of the Knorr synthesis arises when using an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine. The initial nucleophilic attack can occur at either of the two non-equivalent carbonyl carbons, leading to the formation of a mixture of two regioisomeric pyrazoles.[2][3][5][8] Controlling this selectivity is a significant challenge and often depends on the subtle electronic and steric differences between the two carbonyl groups.[2]

Representative Experimental Protocol: Synthesis of 1-Phenyl-3-methyl-5-pyrazolone

This protocol is a classic example of the Knorr reaction, first performed by Knorr himself.[4]

  • Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, slowly add ethyl acetoacetate (1.625 mL, 12.5 mmol) to phenylhydrazine (1.25 mL, 12.5 mmol). The addition is mildly exothermic.

  • Heating: Heat the reaction mixture in an oil bath at 135–145 °C for 60 minutes. A viscous syrup will form.

  • Isolation: Cool the mixture in an ice-water bath. Add 2 mL of diethyl ether and stir vigorously to induce crystallization, affording a crude powdered solid.

  • Purification: Recrystallize the crude product from a minimal amount of hot 95% ethanol to yield the purified pyrazolone.

Synthesis from α,β-Unsaturated Carbonyl Systems

An alternative classical route utilizes α,β-unsaturated aldehydes and ketones (like chalcones) as the three-carbon component.[9][10] This method is valuable due to the wide availability of these starting materials.

Mechanism and Rationale

This reaction typically proceeds in two distinct stages. First, a Michael-type addition of the hydrazine to the β-carbon of the unsaturated system occurs, followed by cyclization and dehydration to form a non-aromatic pyrazoline intermediate.[9] The second stage involves an oxidation step to aromatize the pyrazoline ring to the final pyrazole product.[9][11] The choice of oxidizing agent is critical and can influence the overall efficiency and substrate compatibility.

Representative Experimental Protocol: Two-Step Synthesis from a Chalcone
  • Pyrazoline Formation:

    • To a solution of the chalcone (1 mmol) in ethanol (5 mL), add phenylhydrazine (1 mmol) dropwise.

    • Heat the reaction mixture at 80 °C under reflux for 4 hours.

    • Monitor the reaction by TLC. Upon completion, cool the mixture and isolate the pyrazoline intermediate, often by filtration.

  • Oxidation to Pyrazole:

    • Dissolve the isolated pyrazoline (1 mmol) in a suitable solvent (e.g., DMSO or acetic acid).

    • Add an oxidizing agent (e.g., bromine, air/O₂, or iodine).[11]

    • Heat or stir at room temperature as required, monitoring by TLC until the pyrazoline is consumed.

    • Work up the reaction mixture to isolate the final pyrazole product.

1,3-Dipolar Cycloaddition: The Regioselective Powerhouse

For applications demanding high regiochemical control, the 1,3-dipolar cycloaddition is an exceptionally powerful tool.[1][10] This method involves the [3+2] cycloaddition between a 1,3-dipole (such as a nitrile imine or a diazo compound) and a dipolarophile (an alkyne or alkene).[1][10]

Mechanism and Rationale

A common variant involves the in situ generation of a nitrile imine from a hydrazonoyl halide using a base.[9] This highly reactive nitrile imine then undergoes a concerted cycloaddition with an alkyne. This approach provides a single regioisomer with high fidelity, a significant advantage over the Knorr synthesis. The reaction is often performed under mild, room-temperature conditions.[9]

Dipolar_Cycloaddition cluster_cycloaddition Cycloaddition HydrazonoylHalide Hydrazonoyl Halide NitrileImine Nitrile Imine (1,3-Dipole) HydrazonoylHalide->NitrileImine Base Base Pyrazole_Product Pyrazole NitrileImine->Pyrazole_Product Alkyne Alkyne (Dipolarophile)

Caption: 1,3-Dipolar Cycloaddition pathway to Pyrazoles.

Representative Experimental Protocol: Huisgen [3+2] Cycloaddition
  • Reaction Setup: In a flask, dissolve the hydrazonoyl halide (1 mmol) and the alkyne (1.2 mmol) in a suitable aprotic solvent (e.g., THF or CH₂Cl₂).

  • Base Addition: Cool the solution in an ice bath and add a base, such as triethylamine (1.5 mmol), dropwise to generate the nitrile imine in situ.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Workup and Purification: Upon completion, filter the triethylammonium salt byproduct. Concentrate the filtrate and purify the residue by column chromatography to obtain the highly pure, single-regioisomer pyrazole.

Modern Strategies: Efficiency Through Catalysis and Green Chemistry

Recent advancements have focused on improving the efficiency, sustainability, and scope of pyrazole synthesis. These methods often employ catalysts or environmentally benign conditions.[12][13]

  • Catalytic Approaches: Silver-catalyzed reactions of trifluoromethylated ynones with hydrazines can proceed rapidly at room temperature with high yields (up to 99%).[3] Similarly, rhodium catalysts have been used in cascade reactions to access complex pyrazoles.[14]

  • Green Chemistry: The use of nano-ZnO as a recyclable catalyst has been shown to produce excellent yields (95%) with short reaction times.[1] Other green approaches include solvent-free reactions, the use of aqueous media, and microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption.[12][15][16]

  • Multicomponent Reactions (MCRs): MCRs combine three or more reactants in a single pot to form the product, which incorporates substantial portions of all starting materials.[17] This enhances atom economy and operational simplicity, making it a highly efficient strategy for generating molecular diversity.[17]

Workflow cluster_planning Phase 1: Planning & Setup cluster_execution Phase 2: Reaction cluster_analysis Phase 3: Isolation & Analysis A Select Synthesis Route (e.g., Knorr, Cycloaddition) B Acquire Starting Materials (Dicarbonyl, Hydrazine, etc.) A->B C Reaction Setup (Glassware, Solvent, Catalyst) B->C D Combine Reagents (Controlled Addition) C->D E Apply Reaction Conditions (Heating, Stirring, Time) D->E F Monitor Progress (TLC) E->F G Reaction Workup (Quenching, Extraction) F->G H Purification (Crystallization, Chromatography) G->H I Characterization (NMR, MS, m.p.) H->I

Caption: General experimental workflow for pyrazole synthesis.

Comparative Summary of Key Pyrazole Synthesis Methods

MethodKey ReactantsGeneral Reaction ConditionsYield RangeKey AdvantagesKey Disadvantages
Knorr Synthesis 1,3-Dicarbonyl, HydrazineAcid or base catalysis, often requires heating.[9]70-95%[3][9]Readily available starting materials, straightforward procedure.[9]Lack of regioselectivity with unsymmetrical substrates.[9][18]
From α,β-Unsaturated Carbonyls α,β-Unsaturated Aldehyde/Ketone, HydrazineTwo-step process: pyrazoline formation followed by oxidation.[9]66-88%[1][9]Wide availability of starting materials (e.g., chalcones).[9]Requires an additional oxidation step, adding complexity.[9]
1,3-Dipolar Cycloaddition Nitrile Imine (from Hydrazonoyl Halide), AlkyneBase-mediated, often at room temperature.[9]70-86%[9]High regioselectivity, mild reaction conditions.[9]Requires in situ generation of the reactive 1,3-dipole.[9]
Multicomponent Synthesis e.g., Aldehyde, Malononitrile, HydrazineOften catalyzed, can be performed in green solvents like water.[19]Good to ExcellentHigh atom economy, operational simplicity, rapid access to complexity.[17]Optimization of conditions for multiple components can be challenging.
Modern Catalytic Methods Varies (e.g., Ynones, Hydrazines)Metal-catalyzed (Ag, Rh), often at room temperature.[3][20]up to 99%[3][20]Very high yields, mild conditions, rapid reactions.[3]Catalyst cost and removal can be a concern.

Conclusion

The choice of a synthetic route for pyrazole formation is a strategic decision dictated by the specific requirements of the target molecule. For simple, symmetrical pyrazoles where raw material cost is a primary driver, the Knorr synthesis remains a viable and efficient option. When regioselectivity is paramount, the 1,3-dipolar cycloaddition offers unparalleled control, albeit with potentially more complex starting materials. For rapid library synthesis and adherence to green chemistry principles, modern multicomponent and catalytic methods provide powerful, high-yield alternatives. By understanding the mechanistic nuances and practical limitations of each method, researchers can select the optimal pathway to efficiently construct the valuable pyrazole scaffold for their drug discovery and materials science endeavors.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (1,3,5-trimethyl-1H-pyrazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and handling protocols for (1,3,5-trimethyl-1H-pyrazol-4-yl)methanol (CAS No. 18712-39-5), specifically tailored for professionals in research and drug development. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the "why" behind each safety measure. By grounding our recommendations in established chemical principles and authoritative safety data, we provide a self-validating framework for laboratory safety.

Hazard Assessment: Understanding the Compound

This compound is a substituted pyrazole derivative in liquid form. While comprehensive toxicological data is limited, available Safety Data Sheets (SDS) and data from structurally analogous compounds allow for a robust risk assessment.

The primary, officially documented hazard is Acute Oral Toxicity (Category 4) , as indicated by the hazard statement H302: Harmful if swallowed.[1] However, a thorough safety protocol must also consider potential hazards based on its chemical family. Structurally similar pyrazole-based compounds are known to cause skin, eye, and respiratory irritation.[2] Therefore, we must operate under the precautionary principle and assume this compound presents similar risks.

Hazard Identification Description Source(s)
GHS Pictogram GHS07 (Exclamation Mark)[3]
Signal Word Warning[3]
Hazard Statement H302: Harmful if swallowed[1]
Inferred Hazards Potential for skin, eye, and respiratory irritation[2]
Storage Class 10: Combustible Liquids[1]
Water Hazard WGK 3: Highly hazardous to water[1]

The classification as a "Combustible Liquid" with a high boiling point (263.8°C) suggests that while it is not flammable at room temperature, it can ignite with a sufficient energy source.[1][4] The high water hazard classification (WGK 3) necessitates stringent controls to prevent environmental release.[1]

The Hierarchy of Controls: A Foundational Approach

Before detailing specific PPE, it is crucial to embed our safety plan within the established hierarchy of controls. This framework prioritizes systematic risk reduction, with PPE serving as the essential final barrier between the user and the chemical.

cluster_0 Hierarchy of Controls for Chemical Safety A Elimination (Most Effective) B Substitution A->B C Engineering Controls (e.g., Fume Hood) B->C D Administrative Controls (e.g., SOPs, Training) C->D E Personal Protective Equipment (PPE) (Least Effective) D->E

Caption: The Hierarchy of Controls prioritizes risk management strategies.

For this compound, our primary Engineering Control is the mandatory use of a certified chemical fume hood to contain vapors and prevent inhalation exposure. This guide's Administrative Control is the establishment of the following clear, procedural steps.

Required PPE Ensemble and Specifications

Based on the hazard assessment, the following PPE is mandatory for all handling procedures.

Protection Area Required PPE Rationale & Specifications
Eye & Face Chemical Splash Goggles & Face ShieldGoggles are the minimum requirement to protect against splashes.[5] A face shield must be worn over goggles during procedures with a higher risk of splashing, such as when handling volumes greater than 1 liter or during transfers under pressure.[5] All eyewear must meet ANSI Z87.1 standards.
Hand Double Gloving: NitrileDue to the lack of specific permeation data, a double-gloving strategy is required. Use two pairs of nitrile gloves. This provides a buffer, as the outer glove can be removed immediately following a splash, protecting the inner glove and skin. For prolonged handling, consider a more robust outer glove like neoprene.
Body Flame-Resistant (FR) Laboratory CoatA standard cotton lab coat is insufficient. The combustible nature of the compound necessitates a flame-resistant coat.[5] The coat must be fully buttoned with sleeves rolled down.
Footwear Closed-toe ShoesShoes must be made of a non-porous material that covers the entire foot. No open-toed shoes or sandals are permitted in the laboratory.[5]
Respiratory Not Required (with Fume Hood)Use in a properly functioning chemical fume hood negates the need for respiratory protection.[6] A respirator (e.g., NIOSH-approved with organic vapor cartridges) would be required for large-scale spill clean-up outside of containment.

Procedural Workflow for Safe Handling

This step-by-step workflow integrates the use of PPE into the entire handling process, from preparation to disposal, ensuring safety at every stage.

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_cleanup 3. Post-Handling & Disposal Phase A1 Verify Fume Hood Certification & Airflow A2 Don Full PPE (Coat, Goggles, Gloves) A1->A2 A3 Prepare Work Area (Absorbent Liner, Spill Kit) A2->A3 B1 Transfer Chemical (Keep Sash Low) A3->B1 B2 Cap All Containers Immediately After Use B1->B2 B3 Perform Experiment B2->B3 C1 Decontaminate Surfaces (e.g., 70% Ethanol) B3->C1 C2 Segregate Waste (Liquid vs. Solid) C1->C2 C3 Doff PPE Correctly C2->C3

Caption: Step-by-step workflow for handling the compound.

Detailed Steps:
  • Preparation:

    • Confirm the chemical fume hood has been certified within the last year and that the airflow monitor indicates normal operation.

    • Don your flame-resistant lab coat, chemical splash goggles, and two pairs of nitrile gloves.

    • Line the work surface inside the hood with an absorbent, plastic-backed liner. Ensure a chemical spill kit is accessible.

  • Handling:

    • Perform all manipulations of the open container deep within the fume hood, at least 6 inches from the sash.

    • Keep the sash at the lowest practical height.

    • Use glassware and equipment appropriate for the scale of your work to minimize the risk of spills.

    • Immediately cap the stock bottle and any vessels containing the chemical after dispensing.

  • Post-Handling and Disposal:

    • After the experiment is complete, decontaminate all surfaces and equipment.

    • Dispose of waste in designated, clearly labeled containers. Liquid waste containing this compound should go into a non-halogenated organic waste container. Contaminated solids (gloves, liners, pipette tips) must be placed in a separate solid hazardous waste container.

    • Remove PPE in the correct order to avoid cross-contamination:

      • Remove outer gloves.

      • Remove lab coat.

      • Remove inner gloves.

      • Remove eye protection.

    • Wash hands thoroughly with soap and water.[6]

Emergency Response Protocols

In the event of an accidental exposure or spill, immediate and correct action is critical.

Emergency Situation Immediate Action Protocol
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[6]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]
Ingestion Do NOT induce vomiting. [6] Rinse the mouth with water. Seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.
Minor Spill (<100 mL) Inside Fume Hood: Use an absorbent spill pad or universal absorbent material to soak up the liquid. Place the used materials in a sealed bag and dispose of as hazardous solid waste. Decontaminate the area.
Major Spill (>100 mL) Evacuate the immediate area. Alert laboratory personnel and contact your institution's Environmental Health & Safety (EHS) department. Prevent the spill from entering drains.

References

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Retrosynthesis Analysis

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(1,3,5-trimethyl-1H-pyrazol-4-yl)methanol

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